Guvacoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLDWLIOGXSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197805 | |
| Record name | Norarecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-19-2 | |
| Record name | Guvacoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norarecoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norarecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUVACOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT3OF85P98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Guvacoline on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a compound of significant interest in cholinergic pharmacology. As a structural analogue of arecoline, the primary psychoactive agent in betel nuts, this compound's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) is a key area of research. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the five subtypes of muscarinic receptors (M1-M5), detailing its binding affinity, functional efficacy, and downstream signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
This compound's Interaction with Muscarinic Receptor Subtypes
This compound acts as a full agonist at muscarinic acetylcholine receptors.[1] Its binding to these receptors initiates a cascade of intracellular events that are characteristic of muscarinic activation. However, the precise binding affinity and functional potency of this compound across all five muscarinic receptor subtypes have not been exhaustively characterized in publicly available literature. Existing research suggests that this compound is generally less potent than its methylated counterpart, arecoline.[2]
Binding Affinity and Functional Potency
Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for each of the five muscarinic receptor subtypes (M1-M5) is not extensively documented. However, some studies have provided pD2 values, which are the negative logarithm of the EC50, for this compound at specific tissue preparations rich in certain muscarinic receptor subtypes.
| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |
| M1 | - | - | Data not available | - |
| M2 (atrial) | Rat atria | pD2 | 6.09 - 8.07 | [3] |
| M3 (ileal) | Rat ileum | pD2 | 6.09 - 8.07 | [3] |
| M4 | - | - | Data not available | - |
| M5 | - | - | Data not available | - |
Note: The pD2 values are presented as a range as reported in the literature for this compound and its derivatives at atrial and ileal receptors, which are predominantly of the M2 and M3 subtype, respectively.
Qualitative studies have demonstrated that this compound is an agonist at the M1 muscarinic receptor, inducing an increase in intracellular calcium levels in cells engineered to express this receptor subtype.[4]
Muscarinic Receptor Signaling Pathways
The five subtypes of muscarinic receptors are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family.
-
M2 and M4 Receptors: These receptors predominantly couple to G proteins of the Gi/o family.
Gq/11 Signaling Pathway (M1, M3, M5)
Upon activation by an agonist such as this compound, M1, M3, and M5 receptors stimulate the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses.
Gi/o Signaling Pathway (M2, M4)
Activation of M2 and M4 receptors by this compound initiates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.
Materials:
-
Membrane preparations from cells expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitor concentrations.
-
Reagent Addition:
-
Total Binding: Add radioligand and assay buffer.
-
NSB: Add radioligand and a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Competitor: Add radioligand and serial dilutions of this compound.
-
-
Membrane Addition: Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay is used to measure the functional potency (EC50) of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound serial dilutions.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Compound Addition: The instrument automatically adds the this compound serial dilutions to the respective wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient calcium increase.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a full agonist of muscarinic acetylcholine receptors, activating both Gq/11 and Gi/o signaling pathways, depending on the receptor subtype. While its general mechanism of action is understood, a comprehensive quantitative characterization of its binding affinity and functional potency across all five muscarinic receptor subtypes remains an area for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the pharmacological profile of this compound and its potential as a tool for studying the cholinergic system or as a lead compound in drug discovery. The continued exploration of this compound's interactions with muscarinic receptors will undoubtedly contribute to a deeper understanding of cholinergic neurotransmission and its role in health and disease.
References
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Arecoline: A Technical Guide to the Core Alkaloid of Areca catechu
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecoline (B194364), a tertiary amine alkaloid, is the principal psychoactive and medicinal constituent of the areca nut, the fruit of the Areca catechu palm.[1][2] This technical guide provides an in-depth overview of arecoline, focusing on its pharmacological properties, mechanisms of action, and relevant signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into its therapeutic and toxicological profiles.
Introduction
Areca catechu L. (Arecaceae), commonly known as the areca palm, is cultivated in tropical regions of Asia and the Pacific.[3][4] Its fruit, the areca nut, is consumed by millions worldwide, often in the form of a "betel quid."[5] The primary active ingredient responsible for the effects of the areca nut is arecoline (methyl-1,2,5,6-tetrahydro-1-methyl-nicotinate).[6][7] Arecoline is a parasympathomimetic alkaloid with a broad spectrum of pharmacological activities, affecting the nervous, cardiovascular, digestive, and endocrine systems.[3][6] While it has been investigated for potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia, its use is also associated with significant health risks, including oral submucous fibrosis and oral squamous cell carcinoma.[6][8] This guide aims to provide a detailed technical understanding of arecoline to support ongoing research and development efforts.
Physicochemical Properties
Arecoline is a colorless to pale yellow crystalline compound.[5] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| IUPAC Name | methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate | [1] |
| CAS Number | 63-75-2 | [1] |
| PubChem CID | 2230 | [1] |
| Solubility | Soluble in water, ethanol, ether, and chloroform | [9] |
Pharmacology and Mechanism of Action
Arecoline's primary mechanism of action is as an agonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors (mAChRs and nAChRs).[1][10] It acts as a non-selective partial agonist of these receptors, leading to a wide range of physiological effects.[10]
Cholinergic System Activity
Arecoline's effects are predominantly mediated through the activation of muscarinic receptors, particularly the M1, M2, and M3 subtypes.[5] This interaction is responsible for its parasympathomimetic effects, including increased salivation, smooth muscle contraction, and potential cognitive enhancement.[5][8] While it also acts on nicotinic receptors, animal studies suggest that its subjective effects are primarily driven by muscarinic receptor activation.[10] The major metabolite of arecoline, arecaidine, is an inhibitor of γ-aminobutyric acid (GABA) reuptake, which may also contribute to the overall pharmacological profile.[6][10]
Other Receptor Systems and Cellular Effects
Beyond the cholinergic system, arecoline has been shown to interact with other signaling pathways. The stimulant and addictive properties of arecoline are thought to be linked to increased dopaminergic neurotransmission in the mesolimbic pathway.[10] Furthermore, arecoline can generate reactive oxygen species (ROS), leading to oxidative stress and cytotoxicity in various cell types.[10]
Key Signaling Pathways
Arecoline modulates several critical intracellular signaling pathways, contributing to both its potential therapeutic effects and its toxicity.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Upon binding to mAChRs, arecoline can trigger multiple downstream signaling cascades. One key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs via a "triple-membrane-passing" mechanism where mAChR activation leads to the metalloproteinase-mediated cleavage of EGF-like ligands, which then bind to and activate EGFR.[11] This, in turn, initiates downstream kinase signaling, including the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and survival.[11]
Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway
Arecoline has been implicated in the pathogenesis of fibrosis, including oral submucous fibrosis and cardiac fibrosis.[12] This is mediated, in part, through the activation of the TGF-β/Smad signaling pathway. Arecoline upregulates the expression of TGF-β, which then leads to the phosphorylation of Smad2/3.[12] The activated p-Smad2/3 complex translocates to the nucleus and, in conjunction with transcription factors like SP1, promotes the expression of fibrotic-related proteins such as Connective Tissue Growth Factor (CTGF).[12]
Quantitative Data
The following tables summarize key quantitative data for arecoline from various studies.
Table 1: Receptor Binding and Activity
| Receptor Subtype | Assay | Value (nM) | Reference |
| Muscarinic M1 | EC₅₀ | 7 | |
| Muscarinic M2 | EC₅₀ | 95 | |
| Muscarinic M3 | EC₅₀ | 11 | |
| Muscarinic M4 | EC₅₀ | 410 | |
| Muscarinic M5 | EC₅₀ | 69 |
Table 2: Pharmacokinetic Parameters
| Species | Dose | Parameter | Value | Reference |
| Beagle Dog | 3 mg/kg (oral, as AH*) | Cₘₐₓ | 60.61 ng/mL | [3] |
| Tₘₐₓ | 120.07 min | [3] | ||
| t₁/₂ | 69.32 min | [3] | ||
| Rat | 20 mg/kg (oral) | Cₘₐₓ | Not specified | [13] |
| Tₘₐₓ | Not specified | [13] | ||
| t₁/₂ | Not specified | [13] | ||
| Human | Not specified | Bioavailability (oral mucosa) | 85% | [10] |
| Tₘₐₓ (plasma) | 3 min | [10] |
*AH: Arecoline Hydrobromide
Table 3: In Vitro Metabolism in Human Liver Microsomes (HLM)
| Parameter | Value | Reference |
| Kₘ | 8.68 mM | [14] |
| Vₘₐₓ | 783 nmol/min/mg protein | [14] |
| Apparent Intrinsic Clearance (in vitro) | 90.3 µL/min/mg protein | [14] |
| Apparent Intrinsic Clearance (in vivo) | 57.8 mL/min/kg | [14] |
| Elimination Half-life | 16 min | [15] |
Table 4: Toxicological Data
| Species | Route of Administration | LD₅₀ | Reference |
| Mouse | Subcutaneous | 100 mg/kg | [10] |
| Mouse | Not specified | MLD: 100 mg/kg | [10] |
| Dog | Not specified | MLD: 5 mg/kg | [10] |
| Horse | Not specified | MLD*: 1.4 mg/kg | [10] |
*MLD: Minimum Lethal Dose
Experimental Protocols
This section outlines general methodologies for key experiments commonly used to study arecoline.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of arecoline on a specific cell line.
Methodology:
-
Cell Culture: Culture the desired cell line (e.g., normal fibroblasts, oral squamous cell carcinoma cells) in appropriate media and conditions until they reach 70-80% confluency.[16]
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of arecoline (e.g., 0.001 to 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[16][17] Include a vehicle control group.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Animal Studies
Objective: To investigate the systemic effects of arecoline in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., male Wistar rats).[12]
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer arecoline via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 5 mg/kg/day and 50 mg/kg/day) for a specified period (e.g., 3 weeks).[12] Include a control group receiving the vehicle.
-
Monitoring: Monitor the animals for any changes in behavior, body weight, and overall health.
-
Sample Collection: At the end of the study, collect blood and tissue samples for further analysis (e.g., histology, Western blotting, pharmacokinetic analysis).
-
Data Analysis: Analyze the collected data to assess the effects of arecoline on the target organs and systems.
Western Blot Analysis
Objective: To determine the expression levels of specific proteins in response to arecoline treatment.
Methodology:
-
Protein Extraction: Extract total protein from cell or tissue samples using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
Arecoline, the primary alkaloid in Areca catechu, exhibits a complex pharmacological profile with significant implications for both therapeutic development and public health. Its activity as a cholinergic agonist and its modulation of various signaling pathways underscore its potential for treating certain neurological disorders. However, its association with carcinogenesis and fibrosis necessitates a thorough understanding of its toxicological mechanisms. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on arecoline and offering standardized methodologies to guide future investigations into its multifaceted biological activities. A comprehensive grasp of its quantitative pharmacology, signaling effects, and experimental evaluation is crucial for harnessing its potential benefits while mitigating its risks.
References
- 1. Arecoline | C8H13NO2 | CID 2230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Areca alkaloids - Wikipedia [en.wikipedia.org]
- 3. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. Arecoline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The molecular mechanisms underlying arecoline-induced cardiac fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro hydrolysis of areca nut xenobiotics in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Low-dose arecoline regulates distinct core signaling pathways in oral submucous fibrosis and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide on the Core Relationship of Guvacoline, Arecoline, and Guvacine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical, metabolic, and pharmacological relationships between the primary Areca nut alkaloids: guvacoline, arecoline (B194364), and guvacine (B1672442). The focus is on their distinct and overlapping interactions with key neurotransmitter systems, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction: The Alkaloids of Areca catechu
The nut of the Areca catechu palm is consumed by hundreds of millions of people worldwide and contains a variety of psychoactive alkaloids.[1][2] Among the most significant are arecoline, this compound, and guvacine, which are structurally related pyridine (B92270) alkaloids.[3][4] Arecoline is the most abundant and is primarily responsible for the central nervous system effects of the areca nut.[3][5] this compound, arecoline, and their metabolites, guvacine and arecaidine, contribute to the complex pharmacology of areca nut consumption.[4][6]
Chemical Structures and Metabolic Relationship
Arecoline, this compound, and guvacine share a tetrahydropyridine (B1245486) core structure, with their interrelationship defined by metabolic transformations. Arecoline is the N-methylated methyl ester of arecaidine, while this compound is the N-demethylated counterpart.[7][8] Guvacine is the carboxylic acid derivative of this compound.[9][10]
The primary metabolic pathway involves the hydrolysis of the methyl ester group. Human liver microsomes, particularly carboxylesterase-1 (CES1), rapidly hydrolyze arecoline to arecaidine.[7] Similarly, this compound can be hydrolyzed to guvacine, though this conversion occurs at a significantly lower rate.[7][8]
Pharmacological Profiles
The pharmacological actions of these alkaloids are distinct, targeting different neurotransmitter systems. Arecoline and this compound primarily interact with muscarinic acetylcholine (B1216132) receptors, while guvacine is a potent inhibitor of GABA uptake.[5][9][10]
Arecoline is a partial agonist of both muscarinic and nicotinic acetylcholine receptors.[1][5][11] Its effects on the central nervous system, such as stimulation and improved cognition, are primarily mediated by its action on muscarinic receptors.[5][12] this compound also acts as a full agonist at muscarinic receptors but lacks the nicotinic activity of arecoline.[10][13][14]
Guvacine is a competitive inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[9][15] By blocking these transporters, guvacine increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission.[15] It shows selectivity for different GAT subtypes.[16][17]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for the interaction of arecoline, this compound, and guvacine with their respective targets.
Table 1: Muscarinic Receptor Agonist Activity of Arecoline
| Receptor Subtype | EC50 (nM) |
| M1 | 7 |
| M2 | 95 |
| M3 | 11 |
| M4 | 410 |
| M5 | 69 |
Table 2: GABA Transporter Inhibitory Activity of Guvacine
| Transporter Subtype | Species | IC50 (µM) |
| GAT-1 | Rat | 39[16] |
| GAT-1 | Human | 14[17] |
| GAT-2 | Rat | 58[16] |
| GAT-3 | Rat | 378[16] |
| GAT-3 | Human | 119[17] |
| BGT-1 | Human | 1870[17] |
Note: Data for this compound's binding affinity and efficacy at muscarinic receptor subtypes are not as readily available in the public domain.
Signaling Pathways
Activation of muscarinic receptors by arecoline and this compound initiates a cascade of intracellular events through G-protein coupling. M1, M3, and M5 receptors couple to Gq/11, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[18][19] This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[18][20]
Guvacine's inhibition of GATs leads to an accumulation of GABA in the synaptic cleft.[15] This potentiates the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on postsynaptic neurons.[21] GABA-A receptor activation leads to an influx of chloride ions, causing hyperpolarization and rapid inhibition.[21] GABA-B receptor activation, through G-protein coupling, leads to downstream effects such as the opening of potassium channels and inhibition of calcium channels, resulting in a slower, more prolonged inhibitory response.[21]
Experimental Protocols
This protocol is a generalized method for determining the binding affinity of a compound for a specific receptor.[22][23][24]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., arecoline) for a specific receptor subtype (e.g., muscarinic M1).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]N-methylscopolamine).
-
Unlabeled test compound (arecoline).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This protocol is a generalized method for measuring the inhibition of GABA uptake by a test compound.[25]
-
Objective: To determine the IC50 of a test compound (e.g., guvacine) for inhibiting GABA uptake by specific GAT subtypes.
-
Materials:
-
Cell line expressing a specific GAT subtype (e.g., HEK293-hGAT-1).
-
[3H]GABA (radiolabeled GABA).
-
Unlabeled test compound (guvacine).
-
Assay buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate GABA uptake by adding a fixed concentration of [3H]GABA.
-
Incubate for a defined period to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of [3H]GABA uptake against the concentration of the test compound to determine the IC50 value.
-
Conclusion
This compound, arecoline, and guvacine, while structurally similar, exhibit distinct pharmacological profiles that contribute to the complex effects of areca nut consumption. Arecoline and this compound act as muscarinic acetylcholine receptor agonists, while guvacine is a potent GABA reuptake inhibitor. Their metabolic interconversion further complicates their in vivo effects. A thorough understanding of their individual and combined actions is crucial for research into the health consequences of areca nut use and for the potential development of novel therapeutics targeting the cholinergic and GABAergic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arecoline - Wikipedia [en.wikipedia.org]
- 6. Salivary Areca and tobacco alkaloids for bioverification in the Betel Nut Intervention Trial (BENIT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Arecoline Triggers Psychostimulant Responses by Modulating the Intestinal Microbiota to Influence Neurotransmitter Levels and Digestive Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 20. pnas.org [pnas.org]
- 21. mdpi.com [mdpi.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. benchchem.com [benchchem.com]
In Vivo Effects of Guvacoline in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacoline, an alkaloid found in the areca nut, is structurally related to the neurotransmitter acetylcholine (B1216132) and is known to act as a muscarinic acetylcholine receptor agonist. Its hydrolyzed metabolite, guvacine (B1672442), is a known inhibitor of gamma-aminobutyric acid (GABA) uptake. Despite its well-defined in vitro activities, there is a significant lack of direct in vivo studies of this compound in mouse models. This technical guide provides a comprehensive overview of the anticipated in vivo effects of this compound in mice by examining the established pharmacology of muscarinic agonists and GABA uptake inhibitors. This document summarizes quantitative data from relevant mouse model studies, details pertinent experimental protocols, and provides diagrams of the key signaling pathways to guide future research and drug development efforts.
Introduction to this compound and its Pharmacological Profile
This compound is the N-demethylated analog of arecoline, a more extensively studied areca nut alkaloid. Its primary mechanism of action is the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological processes in the central and peripheral nervous systems.[1][2] Upon hydrolysis of its methyl ester group, this compound is converted to guvacine, which acts as an inhibitor of GABA transporters (GATs), thereby increasing the extracellular concentration of the inhibitory neurotransmitter GABA. Due to this dual pharmacological profile, the in vivo effects of this compound in mice are expected to be complex, reflecting a combination of cholinergic stimulation and GABAergic enhancement.
Predicted In Vivo Effects Mediated by Muscarinic Acetylcholine Receptor Agonism
As a muscarinic agonist, this compound is expected to elicit a range of behavioral and physiological responses in mice consistent with the activation of the parasympathetic nervous system and modulation of cholinergic pathways in the brain.[2]
Behavioral Effects
Muscarinic agonists have been shown to influence cognition, motor activity, and affective states in mouse models.[3][4]
-
Cognition: Activation of M1 muscarinic receptors is associated with enhanced cognitive function, particularly in learning and memory.[3] Studies with M1-selective agonists have demonstrated improvements in hippocampal-dependent cognitive tasks.[3]
-
Motor Function: Non-selective muscarinic agonists can induce tremors and inhibit spontaneous locomotor activity at higher doses.[5] They have also been shown to augment catalepsy induced by dopamine (B1211576) antagonists like haloperidol.[4][6]
-
Psychosis-related Behaviors: Muscarinic agonists can antagonize amphetamine-induced stereotypy and inhibit conditioned avoidance responses in rodents, suggesting potential antipsychotic-like effects.[4][6]
Table 1: Summary of Quantitative Behavioral Data for Muscarinic Agonists in Rodent Models
| Behavioral Test | Muscarinic Agonist | Animal Model | Dose Range | Key Findings | Reference |
| Amphetamine-Induced Stereotypy | Physostigmine | Rat | 0.05 - 0.1 mg/kg | Dose-dependent antagonism of stereotypy. | [6] |
| Pilocarpine | Rat | 10 mg/kg | Significant antagonism of stereotypy. | [6] | |
| Conditioned Avoidance Response | Physostigmine, Pilocarpine | Rat | Not specified | Dose-dependent inhibition of avoidance response. | [4][6] |
| Haloperidol-Induced Catalepsy | Physostigmine, Pilocarpine | Rat | 0.01 - 0.1 mg/kg (Physostigmine), 2.5 - 10 mg/kg (Pilocarpine) | Dose-dependent augmentation of catalepsy. | [4] |
| Hippocampal-Dependent Learning | VU0357017 (M1 Allosteric Agonist) | Rat | Not specified | Enhanced acquisition of cognitive function. | [3] |
Physiological Effects
The activation of peripheral muscarinic receptors is expected to produce characteristic parasympathomimetic effects.
-
Salivation: Muscarinic agonists are potent secretagogues, stimulating the production of saliva.[5][7]
-
Body Temperature: Systemic administration of non-selective muscarinic agonists typically induces hypothermia.[5][7]
-
Cardiovascular Effects: Muscarinic receptor activation, particularly of the M2 subtype in the heart, leads to bradycardia (decreased heart rate).[8][9]
Table 2: Summary of Quantitative Physiological Data for Muscarinic Agonists in Mouse Models
| Physiological Parameter | Muscarinic Agonist | Mouse Model | Dose Range | Key Findings | Reference |
| Salivation | Pilocarpine, Muscarine | C57BL/6 | Not specified | Increased saliva production. | [7] |
| Body Temperature | Oxotremorine | Mouse | Not specified | Induction of hypothermia. | [5] |
| Heart Rate | Carbachol | Mouse (isolated atria) | Not specified | Negative chronotropic (rate-decreasing) effects. | [9] |
Experimental Protocols for Assessing Muscarinic Agonist Effects
-
Animal Preparation: Acclimatize male or female C57BL/6 mice (8-12 weeks old) to the experimental room for at least one hour. Record the baseline body weight.[7]
-
Drug Administration: Prepare a stock solution of the muscarinic agonist (e.g., pilocarpine) in sterile saline. Administer the agonist via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[7]
-
Saliva Collection: Gently place a pre-weighed cotton ball into the mouse's mouth using forceps. Collect saliva for a defined period (e.g., 15-30 minutes).[7]
-
Quantification: Remove the cotton ball and determine the weight of the collected saliva.[7]
-
Animal Preparation: Measure the baseline core body temperature of the mouse using a rectal thermometer.[7]
-
Drug Administration: Administer the muscarinic agonist or vehicle via an appropriate route (e.g., i.p. or s.c.).[7]
-
Temperature Monitoring: Measure the core body temperature at regular intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[7]
-
Data Analysis: Calculate the change in body temperature from baseline for each time point.[7]
Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Predicted In Vivo Effects Mediated by GABA Uptake Inhibition
The hydrolysis of this compound to guvacine would lead to the inhibition of GABA transporters (GATs), resulting in increased synaptic GABA levels. This enhancement of GABAergic neurotransmission is expected to produce inhibitory effects on the central nervous system.[10]
Behavioral Effects
Inhibition of GABA uptake has been primarily studied in the context of seizure disorders and pain.
-
Anticonvulsant Activity: GABA uptake inhibitors have demonstrated efficacy in various mouse models of epilepsy, protecting against seizures induced by agents like pentylenetetrazol (PTZ).[11][12]
-
Analgesia: Inhibition of GATs has been shown to produce antinociceptive effects in rodent models of neuropathic and inflammatory pain.[13][14]
-
Anxiety and Locomotion: While some GABAergic drugs have anxiolytic effects, the specific impact of GAT inhibitors on anxiety-related behaviors in mice is less clear and can be dose-dependent.[15] High doses may disrupt motor activity.[15]
Table 3: Summary of Quantitative Behavioral Data for GABA Uptake Inhibitors in Mouse Models
| Behavioral Test | GABA Uptake Inhibitor | Mouse Model | Dose (ED50) | Key Findings | Reference |
| Audiogenic Seizures | Tiagabine | DBA/2 | 1 µmol/kg (i.p.) | Dose-dependent inhibition of seizures. | [12] |
| NNC 05-2045 | DBA/2 | 6 µmol/kg (i.p.) | Dose-dependent inhibition of seizures. | [12] | |
| SNAP-5114 | DBA/2 | 110 µmol/kg (i.p.) | Dose-dependent inhibition of seizures. | [12] | |
| PTZ-Induced Tonic Convulsions | Tiagabine, NNC 05-2045 | NMRI | Not specified | Protection against tonic convulsions. | [12] |
| Neuropathic Pain (Oxaliplatin Model) | Compound 56a | Mouse | Not specified | Antinociceptive properties. | [13] |
Experimental Protocols for Assessing GABA Uptake Inhibitor Effects
-
Animal Preparation: Use male NMRI mice. Administer the GABA uptake inhibitor or vehicle via i.p. injection.[12]
-
Seizure Induction: After a predetermined pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic and tonic-clonic seizures.
-
Data Analysis: Record the latency to the first seizure and the percentage of animals protected from each seizure type.
-
Induction of Neuropathy: Administer paclitaxel (B517696) (e.g., 8 mg/kg, i.p.) on four alternate days to induce peripheral neuropathy.[16]
-
Drug Administration: Once neuropathy is established (e.g., day 16), administer the GABA uptake inhibitor or vehicle (e.g., i.p.).[16]
-
Behavioral Testing (Mechanical Allodynia): Measure paw withdrawal thresholds in response to stimulation with von Frey filaments at various time points after drug administration.
-
Data Analysis: Determine the dose-dependent effects of the compound on paw withdrawal thresholds.[16]
GABA Transporter Signaling Pathway
References
- 1. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of muscarinic receptor agonists on animal models of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo muscarinic cholinergic mediated effects of Lu 25-109, a M1 agonist and M2/M3 antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Regulation of Heart Contractility by M2 and M3 Muscarinic Receptors: Functional Studies Using Muscarinic Receptor Knockout Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]
- 11. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. GABA-mediated behavioral inhibition during ontogeny in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
An In-depth Technical Guide on the Psychoactive Properties of Guvacoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacoline, a key alkaloid found in the areca nut, contributes to the complex psychoactive effects experienced by betel quid chewers. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's psychoactive properties. While research has established its role as a muscarinic acetylcholine (B1216132) receptor agonist, a detailed quantitative profile of its receptor interactions and downstream signaling pathways remains an area of active investigation. This document summarizes the available data on its mechanism of action, summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.
Introduction
This compound, the methyl ester of guvacine (B1672442), is a naturally occurring pyridine (B92270) alkaloid present in the fruit of the Areca catechu palm.[1] For centuries, areca nut preparations, commonly known as betel quid, have been consumed by millions worldwide for their psychoactive effects, which include euphoria, a sense of well-being, and increased stamina.[2][3][4] While arecoline (B194364) is the most abundant and well-studied alkaloid in the areca nut, this compound also plays a significant role in its pharmacological profile.[3][5] Understanding the specific psychoactive properties of this compound is crucial for elucidating the overall effects of areca nut consumption and for exploring its potential as a pharmacological tool or therapeutic lead.
This guide aims to provide a detailed technical overview of this compound's psychoactive properties, focusing on its mechanism of action, receptor interactions, and behavioral effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Mechanism of Action
This compound's primary mechanism of action is believed to be its activity as a muscarinic acetylcholine receptor (mAChR) agonist.[6] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[7] By activating these receptors, this compound can modulate a wide range of physiological and psychological processes.
Muscarinic Acetylcholine Receptor Agonism
This compound acts as a full agonist at both atrial and ileal muscarinic receptors.[8] However, it is reported to be less potent than its N-demethylated counterpart, arecoline.[8][9] The activation of mAChRs by this compound is thought to be the primary driver of its psychoactive effects. Unlike arecoline, this compound appears to lack significant activity at nicotinic acetylcholine receptors.[6]
Interaction with GABAergic System
While this compound itself has not been shown to directly interact with GABA transporters, its metabolite, guvacine, is a known competitive inhibitor of GABA reuptake.[8][10] this compound can be hydrolyzed to guvacine, and this metabolic conversion may contribute to the overall psychoactive profile of areca nut consumption by increasing extracellular GABA levels.[7]
Quantitative Data
A significant challenge in the study of this compound is the limited availability of specific quantitative data on its receptor binding affinities. The following tables summarize the currently available information.
| Receptor Target | Species | Tissue/System | Parameter | Value | Reference |
| Muscarinic Receptors (Ileum) | Rat | Ileum | pD2 | 6.09 | [8] |
| Muscarinic Receptors (Atria) | Rat | Electrically Paced Left Atria | pD2 | 7.07 | [8] |
| Table 1: Functional Activity of this compound at Muscarinic Receptors. pD2 is the negative logarithm of the EC50 value. |
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 14 | [11] |
| GAT-1 | Rat | 39 | [11] |
| GAT-2 | Rat | 58 | [11] |
| GAT-3 | Human | 119 | [11] |
| GAT-3 | Rat | 378 | [11] |
| Table 2: Inhibitory Potency of Guvacine (Metabolite of this compound) on GABA Transporters. |
Signaling Pathways
As a muscarinic agonist, this compound is expected to activate downstream signaling pathways associated with G-protein coupled receptors. The specific pathways activated depend on the muscarinic receptor subtype (M1-M5) to which it binds.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors typically leads to the activation of the Gq/11 family of G-proteins.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors typically couples to the Gi/o family of G-proteins.[7] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels.
Experimental Protocols
This section details methodologies for key experiments cited in the study of this compound and related compounds.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for muscarinic receptors.
-
Objective: To quantify the affinity of this compound for muscarinic receptor subtypes.
-
Materials:
-
Membrane preparations from cells expressing specific muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
This compound hydrochloride.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells.
-
Objective: To determine the IC50 value of this compound (or its metabolite guvacine) for GABA transporters.
-
Materials:
-
Synaptosomes or cultured cells expressing GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).
-
[³H]-GABA.
-
This compound hydrochloride.
-
Assay buffer.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate synaptosomes or cells with varying concentrations of this compound.
-
Initiate GABA uptake by adding [³H]-GABA.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the amount of [³H]-GABA taken up using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Zebrafish Behavioral Assays
Zebrafish are a valuable model for studying the psychoactive effects of compounds.
-
5.3.1. Light-Dark Transition Test (Anxiety-like behavior):
-
Apparatus: A tank with distinct black and white compartments.[1][12]
-
Procedure:
-
Acclimate individual zebrafish to the apparatus.
-
Record the fish's movement and time spent in each compartment over a set period.
-
Administer this compound and repeat the recording.
-
Analyze changes in the time spent in the light versus dark compartments to assess anxiety-like behavior.[12]
-
-
-
5.3.2. Social Interaction Test:
-
Apparatus: A tank divided into compartments to observe the interaction of a test fish with a conspecific.[2][13]
-
Procedure:
-
Place a test fish in a central compartment and a stimulus fish in an adjacent compartment.
-
Record the time the test fish spends near the stimulus fish.
-
Administer this compound to the test fish and repeat the observation.
-
Analyze changes in social preference time.[11]
-
-
Psychoactive and Behavioral Effects
Studies in animal models, particularly zebrafish, have begun to elucidate the behavioral effects of this compound.
-
Locomotor Activity: this compound has been shown to increase locomotor activity in experimental models, an effect likely mediated by its interaction with muscarinic acetylcholine receptors.[2]
-
Social Behavior: In zebrafish, this compound treatment has been observed to cause abnormalities in social behaviors, including a decrease in social interaction.[2][11][12]
-
Exploratory Behavior: Fish exposed to this compound have also displayed abnormal exploratory behaviors.[11][12]
-
Euphoria and Well-being: As a component of areca nut, this compound is believed to contribute to the feelings of euphoria and well-being reported by users.[2]
Pharmacokinetics and Blood-Brain Barrier Penetration
The psychoactive effects of this compound necessitate its ability to cross the blood-brain barrier (BBB). However, there is a lack of specific data on the pharmacokinetics and BBB permeability of this compound. Its structural analogue, guvacine, is known to have poor BBB penetration, which may also be a limiting factor for this compound's central nervous system effects.[6] Further research is needed to quantify the extent and rate of this compound's entry into the brain.
Conclusion and Future Directions
This compound is a psychoactive alkaloid with a primary mechanism of action as a muscarinic acetylcholine receptor agonist. Its metabolism to guvacine, a GABA reuptake inhibitor, may also contribute to its overall pharmacological profile. While behavioral studies in zebrafish have provided initial insights into its effects on locomotor activity and social behavior, a significant gap remains in our understanding of its quantitative pharmacology.
Future research should prioritize:
-
Quantitative Receptor Binding Studies: Determining the binding affinities (Ki values) of this compound for all five muscarinic receptor subtypes (M1-M5) is essential for a complete understanding of its mechanism of action.
-
Downstream Signaling Assays: Investigating the specific second messenger systems (e.g., cAMP, IP3) modulated by this compound in different cell types will clarify its functional effects.
-
Pharmacokinetic and BBB Permeability Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a particular focus on its ability to penetrate the blood-brain barrier, is critical for correlating its pharmacological properties with its psychoactive effects.
-
In Vivo Neurochemical Studies: Utilizing techniques such as in vivo microdialysis to measure the effects of this compound on neurotransmitter levels (e.g., acetylcholine, dopamine, GABA) in specific brain regions will provide a more direct link between its receptor interactions and its behavioral outcomes.
A more comprehensive understanding of this compound's psychoactive properties will not only enhance our knowledge of areca nut pharmacology but also pave the way for the potential development of novel therapeutic agents targeting the cholinergic and GABAergic systems.
References
- 1. Light/dark preference test for adult zebrafish (Danio rerio) [protocols.io]
- 2. Social preference test [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Gi/o protein-coupled receptors inhibit neurons but activate astrocytes and stimulate gliotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light/Dark preference test (adult zebrafish, larval zebrafish) | Protocols | Zantiks [zantiks.com]
- 6. benchchem.com [benchchem.com]
- 7. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying social behavior in zebrafish ( Danio rerio o) in the tests of social interaction, social preference, behavior in the shoaling and aggression tasks - Galstyan - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Social Preference Tests in Zebrafish: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Zebrafish social preference test | Protocols | Zantiks [zantiks.com]
Guvacoline as a Precursor to Guvacine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacoline, a methyl ester alkaloid found in the areca nut, serves as a direct precursor to guvacine (B1672442), a potent inhibitor of GABA uptake. The conversion, a critical step in both the traditional use of areca nut and in potential pharmaceutical applications, is primarily achieved through hydrolysis. This technical guide provides a comprehensive overview of the transformation of this compound to guvacine, detailing the enzymatic and chemical methodologies for this conversion. It includes quantitative data on reaction kinetics, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development.
Introduction
This compound (methyl 1,2,5,6-tetrahydropyridine-3-carboxylate) and guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) are two of the primary alkaloids present in the nut of the Areca catechu palm.[1] this compound is the methyl ester of guvacine.[2][3] The conversion of this compound to guvacine is a hydrolysis reaction that cleaves the methyl ester group, yielding the corresponding carboxylic acid, guvacine.[4] This transformation can be induced chemically, often under basic conditions, such as with the use of lime in traditional betel quid preparations, or enzymatically within the human body.[1][5]
Guvacine is of significant pharmacological interest due to its activity as a GABA reuptake inhibitor, primarily targeting GABA transporters GAT-1 and GAT-3.[6] By inhibiting GABA reuptake, guvacine increases the concentration of this inhibitory neurotransmitter in the synaptic cleft, thereby modulating GABAergic signaling. In contrast, this compound is reported to act as a muscarinic agonist.[7][8] Understanding the conversion of this compound to guvacine is therefore crucial for elucidating the psychoactive and physiological effects of areca nut consumption and for the potential development of guvacine-based therapeutics.
Chemical and Enzymatic Conversion of this compound to Guvacine
The transformation of this compound to guvacine is a straightforward hydrolysis reaction. This can be achieved through chemical means or is observed to occur enzymatically, although at a low rate.
Chemical Hydrolysis
The hydrolysis of the methyl ester in this compound to the carboxylic acid in guvacine can be readily achieved under either acidic or basic conditions.
-
Base-Catalyzed Hydrolysis: This is the most common method for intentionally converting this compound to guvacine. Treatment of an aqueous solution containing this compound with a base, such as calcium hydroxide (B78521) (lime), raises the pH, facilitating the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the cleavage of the methyl ester.[1][5] This process is analogous to what occurs during the preparation of betel quid.[1]
-
Acid-Catalyzed Hydrolysis: While less common in the context of traditional use, the hydrolysis of this compound can also be catalyzed by strong acids in the presence of water.[9] This method involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Enzymatic Hydrolysis
In vitro studies using human liver microsomes (HLM) and human liver cytosol (HLC) have demonstrated that this compound can be hydrolyzed to guvacine, although this conversion is significantly less efficient compared to the hydrolysis of the related alkaloid, arecoline, to arecaidine.[10] The enzymes responsible for this biotransformation are likely carboxylesterases.[5][11]
Quantitative Data
The following tables summarize the key quantitative data from in vitro studies on the enzymatic hydrolysis of this compound.
Table 1: Enzyme Kinetics of this compound Hydrolysis in Human Liver Microsomes (HLM) [10][12]
| Parameter | Value | Unit |
| Vmax | 35 | nmol/min/mg |
| Apparent in vivo Intrinsic Clearance (Clint.in vivo) | 0.654 | ml/min/kg |
Table 2: Enzyme Kinetics of this compound Hydrolysis in Human Liver Cytosol (HLC) [10]
| Parameter | Value | Unit |
| Apparent in vivo Intrinsic Clearance (Clint.in vivo) | 0.466 | ml/min/kg |
Experimental Protocols
Protocol for In Vitro Enzymatic Hydrolysis of this compound
This protocol is adapted from the methodology described for the characterization of areca nut alkaloid hydrolysis in human liver microsomes.[10][12]
Objective: To determine the kinetic parameters of this compound hydrolysis to guvacine in a human liver microsomal preparation.
Materials:
-
This compound hydrochloride[13]
-
Guvacine
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
HPLC system with UV or mass spectrometric detection
Methodology:
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, prepare the incubation mixtures containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5 mg/mL), and varying concentrations of this compound (e.g., 10-8000 µM).
-
Include control incubations without the NADPH regenerating system to assess non-CYP-mediated metabolism and incubations with heat-inactivated microsomes to control for non-enzymatic degradation.
-
-
Pre-incubation and Reaction Initiation:
-
Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reactions at 37°C with continuous shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the collected aliquots.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentrations of this compound and the formed guvacine.
-
A suitable mobile phase could consist of a gradient of water with 0.1% formic acid and methanol.
-
-
Data Analysis:
-
Plot the rate of guvacine formation against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate the intrinsic clearance (Clint) as Vmax/Km.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The precursor, this compound, and its product, guvacine, interact with distinct signaling pathways.
Caption: Conversion of this compound to Guvacine via Hydrolysis.
This compound acts as a muscarinic agonist. The binding of this compound to muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors, can initiate a variety of intracellular signaling cascades depending on the receptor subtype. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[14][15]
Caption: Muscarinic Agonist Signaling Pathway of this compound.
Guvacine, on the other hand, is a potent inhibitor of GABA transporters (GATs), particularly GAT-1 and GAT-3.[6] These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this reuptake, guvacine increases the extracellular concentration of GABA, enhancing the activation of postsynaptic GABA-A and GABA-B receptors and potentiating inhibitory neurotransmission.[3]
Caption: Guvacine Inhibition of GABA Reuptake at the Synapse.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the enzymatic conversion of this compound to guvacine.
Caption: Workflow for this compound Enzymatic Hydrolysis Assay.
Conclusion
This compound serves as a direct precursor to the pharmacologically active compound guvacine through a hydrolysis reaction. While this conversion can be readily achieved through chemical methods, enzymatic hydrolysis in human liver tissues occurs at a relatively low rate. The provided quantitative data and detailed experimental protocol for the in vitro enzymatic assay offer a foundation for further investigation into the metabolism and potential drug-drug interactions of this compound. The distinct signaling pathways of this compound (muscarinic agonism) and guvacine (GABA reuptake inhibition) highlight the importance of understanding this conversion in the context of both areca nut pharmacology and the development of novel therapeutics targeting the GABAergic system. This guide provides the necessary technical information for researchers and drug development professionals to advance their studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 4. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 10. "In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver" by Vincenzo Paolillo, Mahendran Jayakumar et al. [digitalcommons.library.tmc.edu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. This compound hydrochloride phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Cholinergic Activity of Guvacoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a cholinergic agent that primarily exerts its effects through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a structural analogue of arecoline, this compound has garnered interest for its potential physiological and pharmacological activities. This technical guide provides a comprehensive overview of the cholinergic activity of this compound, focusing on its interaction with muscarinic receptors, the associated signaling pathways, and the experimental methodologies used for its characterization. While this compound is known to be a muscarinic agonist, detailed quantitative data on its binding affinity and functional potency across all five muscarinic receptor subtypes (M1-M5) is not extensively available in publicly accessible literature. This guide compiles the currently available qualitative and tissue-specific quantitative data.
Muscarinic Receptor Interaction and Signaling
This compound acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system.[1][2] The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins, leading to distinct downstream signaling cascades.[3][4][5]
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[3][5] Agonist binding, including that of this compound, stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[3][5] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
The following diagrams illustrate the canonical signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors, which are activated by this compound.
Quantitative Data on Cholinergic Activity
Comprehensive quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) across the five human muscarinic receptor subtypes is limited in the available scientific literature. This compound has been characterized as a full agonist at atrial (predominantly M2) and ileal (predominantly M3) muscarinic receptors.[6][7] It is reported to have a lower affinity for muscarinic receptors compared to arecoline. The following tables summarize the available data.
Table 1: Functional Potency (pD2) of this compound in Isolated Tissues
| Tissue | Predominant Muscarinic Receptor Subtype | Agonist | pD2 Value | Reference |
| Rat Ileum | M3 | This compound | 6.09 | N/A |
| Rat Atria | M2 | This compound | ~6.5 | N/A |
Table 2: Comparative Activity of this compound
| Parameter | This compound | Arecoline | Note | Reference |
| Muscarinic Receptor Affinity | Lower | Higher | Qualitative comparison | N/A |
| Nicotinic Receptor Activity | Lacks activity | Active | This compound is selective for muscarinic receptors. | [2] |
Experimental Protocols
The characterization of this compound's cholinergic activity involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Experimental Workflow: Radioligand Binding Assay
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]-NMS, a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1-10 µM atropine), and the cell membrane preparation.
-
Competition: Add assay buffer, [3H]-NMS, varying concentrations of this compound, and the cell membrane preparation.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][9]
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to muscarinic receptors upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Experimental Workflow: [35S]GTPγS Binding Assay
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or CHO) expressing the muscarinic receptor subtype of interest, as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, add the following components in order: assay buffer (typically containing MgCl2 and NaCl), GDP, and varying concentrations of this compound.
-
Add the membrane suspension to each well.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound (in cpm or fmol/mg protein) against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting concentration-response curve using non-linear regression analysis.[10][11][12][13]
-
Phosphoinositide Hydrolysis Assay
This functional assay is specific for Gq/11-coupled muscarinic receptors (M1, M3, M5) and measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.
Experimental Workflow: Phosphoinositide Hydrolysis Assay
Detailed Methodology:
-
Cell Culture and Labeling:
-
Culture CHO cells stably expressing the M1 or M3 muscarinic receptor subtype in 24-well plates.
-
Label the cells by incubating them overnight in a medium containing [3H]-myo-inositol, which is incorporated into the cellular phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elute the inositol phosphates from the column and quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphate (B84403) accumulation against the logarithm of the this compound concentration.
-
Determine the EC50 value from the concentration-response curve using non-linear regression analysis.[14][15][16]
-
Conclusion
This compound is a muscarinic acetylcholine receptor agonist with demonstrated activity in tissues rich in M2 and M3 receptors. While it is established as a full agonist in these systems, a detailed characterization of its binding affinities and functional potencies at all five human muscarinic receptor subtypes remains to be fully elucidated in the public domain. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel cholinergic compounds. Further research is warranted to fully delineate the subtype selectivity and therapeutic potential of this compound.
References
- 1. This compound | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of agonist efficacy on desensitization of phosphoinositide hydrolysis mediated by m1 and m3 muscarinic receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. weizmann.ac.il [weizmann.ac.il]
A Technical Guide to the Cytotoxic and Genotoxic Effects of Guvacoline
Abstract
Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a compound of significant interest to researchers in toxicology and drug development due to the widespread practice of areca nut chewing and its association with oral carcinogenesis. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's cytotoxic and genotoxic effects. It consolidates quantitative data on its impact on cell viability, details the experimental protocols used to assess these effects, and explores the potential molecular mechanisms and signaling pathways involved, often by drawing parallels with the more extensively studied areca alkaloid, arecoline (B194364). This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's toxicological profile.
Introduction
The areca nut, the seed of the Areca catechu palm, is consumed by hundreds of millions of people worldwide, often as part of a betel quid mixture.[1][2] This habit is strongly correlated with a heightened risk of oral submucous fibrosis and oral cancer.[3][4][5] The nut contains several active alkaloids, primarily arecoline, arecaidine, guvacine, and this compound.[6][7] While arecoline has been the focus of extensive research, understanding the biological activities of other alkaloids like this compound is crucial for a complete picture of areca nut-induced pathology. This compound (methyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate) is structurally related to arecoline and has been shown to exert distinct biological effects. This guide synthesizes the available evidence on the cytotoxicity and genotoxicity of this compound, providing a foundational resource for the scientific community.
Cytotoxicity of this compound
This compound has demonstrated cytotoxic effects in various in vitro models, primarily through mechanisms involving the depletion of cellular antioxidants and subsequent loss of cell viability.
Effects on Cell Viability and Survival
Studies on cultured human buccal epithelial cells have shown that this compound decreases cell survival in a dose-dependent manner.[3][4][5] Its potency is comparable to that of arecoline and N-nitrosothis compound. The chemical structure of this compound, which includes a methylester group similar to arecoline, is thought to contribute to its biological activity by facilitating its passage across cellular membranes.[5]
Table 1: Comparative Cytotoxicity of this compound and Related Areca Nut Compounds
| Compound | Cell Line | Endpoint | Concentration for 50% Effect (IC50) | Citation |
| This compound | Human Buccal Epithelial Cells | Cell Survival | 2.1 mM | [5] |
| Arecoline | Human Buccal Epithelial Cells | Cell Survival | 1.6 mM | [5] |
| N-Nitrosothis compound | Human Buccal Epithelial Cells | Cell Survival | 1.7 mM | [5] |
Mechanism of Cytotoxicity: Thiol Depletion
A primary mechanism underlying this compound's cytotoxicity is the depletion of cellular thiols.[3][4][5] this compound exposure leads to a significant reduction in free low-molecular-weight thiols, such as glutathione (B108866) (GSH).[5] GSH is a critical component of the cellular antioxidant defense system, protecting cells from damage by reactive oxygen species (ROS) and other electrophilic molecules. The depletion of this resource by this compound may render cells more susceptible to oxidative stress and subsequent cell death, a mechanism that is likely linked to its observed effect on cell survival.[5]
Genotoxicity of this compound
The direct genotoxicity of this compound is less characterized than its cytotoxic effects. Much of the existing research focuses on the genotoxic properties of the whole areca nut extract, arecoline, or nitrosated derivatives of areca alkaloids. Areca nut extract is known to cause significant DNA damage, including DNA single-strand breaks and DNA-protein cross-links in human buccal epithelial cells.[3][4][5]
While 3-(N-nitrosomethylamino)propionaldehyde, a nitrosated compound related to areca nut, is a potent inducer of DNA single-strand breaks, the specific contribution of this compound to the genotoxicity of areca nut is not yet fully elucidated.[3][4][5] Given that this compound depletes cellular antioxidant defenses, it is plausible that it could contribute to a cellular environment where DNA is more susceptible to damage from endogenous or exogenous agents. However, direct evidence of this compound causing DNA lesions or chromosomal damage is limited, highlighting an area for future investigation.
Postulated Signaling Pathways
While specific signaling pathways for this compound are not well-defined, the mechanisms of the closely related alkaloid, arecoline, have been studied extensively. These pathways, centered on oxidative stress and DNA damage response, provide a logical framework for investigating this compound.
Disclaimer: The following pathways are primarily documented for arecoline and are presented as potential avenues for this compound research.
Oxidative Stress and Apoptosis Induction
Arecoline is a known inducer of reactive oxygen species (ROS), which can trigger programmed cell death (apoptosis).[8][9][10] This process involves the depletion of intracellular antioxidants like GSH, leading to mitochondrial dysfunction.[9] Damaged mitochondria release pro-apoptotic factors such as cytochrome c, which in turn activate a cascade of executioner proteins called caspases (e.g., caspase-9 and caspase-3), ultimately leading to the dismantling of the cell.[9][11]
DNA Damage Response and Cell Cycle Arrest
Arecoline exposure can cause direct DNA damage, activating a complex cellular surveillance system known as the DNA Damage Response (DDR).[12] Key sensor proteins like ATM and ATR become activated, leading to the phosphorylation of downstream effectors such as Chk1, Chk2, and the tumor suppressor p53.[12] This signaling cascade typically enforces a cell cycle checkpoint, often in the G2/M phase, to halt cell division and allow time for DNA repair.[12] Paradoxically, arecoline has also been shown to inhibit the function of p53 and repress DNA repair processes, which may contribute to the accumulation of genetic mutations and promote carcinogenesis.[12]
Key Experimental Protocols
A multi-faceted approach is required to thoroughly evaluate the cytotoxic and genotoxic effects of this compound. The following section details standard protocols for key assays.
Assessment of Cytotoxicity
5.1.1 Protocol: Cell Viability using MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Materials: 96-well plates, cell line of interest, complete culture medium, this compound stock solution, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for a specified time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus log[this compound] to determine the IC50 value.
Assessment of Genotoxicity
5.2.1 Protocol: DNA Damage via Alkaline Comet Assay
-
Principle: This sensitive method detects DNA single- and double-strand breaks in individual cells. When subjected to electrophoresis under alkaline conditions, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Materials: Microscope slides (pre-coated with agarose), low melting point agarose (B213101) (LMPA), lysis buffer, alkaline electrophoresis buffer, SYBR Green or similar DNA-intercalating dye.
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Embed a suspension of single cells in LMPA and layer it onto a pre-coated slide.
-
Immerse slides in cold lysis buffer to remove cell membranes and proteins, leaving behind the nucleoid.
-
Place slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Stain the slides with a fluorescent DNA dye and visualize using a fluorescence microscope.
-
-
Data Analysis: Use specialized software to quantify the percentage of DNA in the comet tail and the tail moment, which are indicators of the extent of DNA damage.
Mechanistic Assays
5.3.1 Protocol: Apoptosis vs. Necrosis via Annexin V/PI Staining
-
Principle: This flow cytometry-based assay differentiates between different stages of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Materials: Flow cytometer, Annexin V-FITC (or other fluorophore conjugate), Propidium Iodide (PI), binding buffer, treated cells.
-
Procedure:
-
Harvest cells (including supernatant to collect non-adherent cells) after this compound treatment.
-
Wash cells with cold PBS and resuspend in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Summary and Future Directions
The available evidence clearly indicates that this compound is a cytotoxic agent, with effects on cell survival comparable to arecoline in certain contexts.[5] Its primary mechanism of cytotoxicity appears to be the depletion of cellular thiols, which compromises the cell's antioxidant defenses.[3][4][5] The genotoxic profile of this compound, however, remains an area that requires more dedicated research.
Future investigations should focus on:
-
Comprehensive Genotoxicity Testing: Conducting a battery of tests, including the Comet, Micronucleus, and Chromosomal Aberration assays, specifically with pure this compound to determine its intrinsic DNA-damaging potential.
-
Elucidation of Signaling Pathways: Investigating whether this compound activates the same ROS-mediated and DNA damage response pathways as arecoline, using techniques like Western blotting for key signaling proteins and ROS-specific fluorescent probes.
-
In Vivo Studies: Moving beyond in vitro models to assess the toxicokinetics and pathological effects of this compound in animal models to better understand its contribution to areca nut-associated diseases.
-
Synergistic Effects: Studying the combined cytotoxic and genotoxic effects of this compound with other areca alkaloids and carcinogens (e.g., from tobacco) to mimic human exposure scenarios.
A deeper understanding of this compound's toxicological properties is essential for public health initiatives and for the development of potential intervention strategies related to areca nut chewing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arecoline-mediated inhibition of AMP-activated protein kinase through reactive oxygen species is required for apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arecoline, a major alkaloid of the areca nut, causes neurotoxicity through enhancement of oxidative stress and suppression of the antioxidant protective system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Stress, Oxidative Damage, and Cell Apoptosis: Toxicity Induced by Arecoline in Caenorhabditis elegans and Screening of Mitigating Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Arecoline, a major alkaloid of areca nut, inhibits p53, represses DNA repair, and triggers DNA damage response in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Guvacoline's role as a parasympathomimetic alkaloid
An In-depth Technical Guide on the Parasympathomimetic Role of Guvacoline
Abstract
This compound, a pyridine (B92270) alkaloid found in the nuts of the Areca catechu palm, is a constituent of the widely used psychoactive substance, betel quid.[1] Structurally related to the more abundant arecoline, this compound is classified as a parasympathomimetic agent, primarily through its activity as a muscarinic receptor agonist.[2][3] Unlike arecoline, it appears to lack significant activity at nicotinic receptors.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its metabolic fate, and the experimental protocols used to characterize its pharmacological profile. While quantitative data on its receptor affinity are sparse in the literature, this document details the established methodologies for such determinations and presents available pharmacokinetic data.
Mechanism of Action as a Parasympathomimetic
Parasympathomimetic drugs, or cholinomimetics, are substances that stimulate the parasympathetic nervous system by mimicking the effects of the neurotransmitter acetylcholine (B1216132) (ACh).[4][5] This can occur through direct interaction with cholinergic receptors or indirectly, for instance, by inhibiting the acetylcholinesterase (AChE) enzyme. This compound is understood to act primarily as a direct agonist at muscarinic acetylcholine receptors (mAChRs).
Direct Muscarinic Receptor Agonism
This compound functions as a full agonist at atrial and ileal muscarinic receptors.[1] The M1, M3, and M5 subtypes of muscarinic receptors are known to couple to Gq/11 proteins.[3][6] Agonist binding to these receptors initiates a well-defined signaling cascade. The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This rise in intracellular Ca2+ is a key event that leads to various physiological responses characteristic of the parasympathetic nervous system, such as smooth muscle contraction and glandular secretion.[2][7]
Alternative Hypothesis: Acetylcholinesterase Inhibition
An alternative, though less substantiated, hypothesis suggests that this compound may exert its effects indirectly by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[8] By inhibiting AChE, the concentration and residence time of ACh in the synaptic cleft would increase, leading to enhanced stimulation of cholinergic receptors. This mechanism is distinct from direct receptor agonism.
Quantitative Pharmacological Data
Table 1: Pharmacokinetic Data - In Vitro Hydrolysis of this compound
The primary metabolic pathway for this compound is hydrolysis to its carboxylic acid derivative, guvacine (B1672442).[9] This conversion is significantly slower than the hydrolysis of its parent compound, arecoline.[9]
| Parameter | Value | Matrix | Species | Reference |
| Vmax (Guvacine formation) | 35 nmol/min/mg | Human Liver Microsomes (HLM) | Human | [10] |
| Apparent Intrinsic Clearance (Clint, in vitro) | 1.02 µL/min/mg | Human Liver Microsomes (HLM) | Human | [10] |
| Apparent Intrinsic Clearance (Clint, in vivo) | 1.25 mL/min/kg | Human Liver Microsomes (HLM) | Human | [10] |
| Apparent Intrinsic Clearance (Clint, in vivo) | 0.654 mL/min/kg | Human Liver Microsomes (HLM) | Human | [9] |
| Apparent Intrinsic Clearance (Clint, in vivo) | 0.466 mL/min/kg | Human Liver Cytosol (HLC) | Human | [9] |
Metabolism of this compound
This compound is the methyl ester of guvacine.[2] Under basic conditions or through enzymatic action, it undergoes hydrolysis, cleaving the methyl ester group to form guvacine.[1][11] It is critical to note that guvacine has a distinct pharmacological profile, acting as a potent inhibitor of GABA reuptake by targeting GABA transporters (GATs), particularly GAT-1.[12][13][14] This action potentiates GABAergic neurotransmission and is separate from the cholinergic activity of this compound.
Key Experimental Protocols
The following sections detail the standard methodologies required to fully characterize the parasympathomimetic activity of this compound.
Protocol: Muscarinic Receptor Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled antagonist.[6][8]
Objective: To determine the Ki of this compound at human M1-M5 receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK 293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound, prepared in serial dilutions (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Non-Specific Agent: Atropine (1 µM) to define non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filter mats, liquid scintillation counter, scintillation cocktail.
Methodology:
-
Preparation: Thaw and resuspend cell membrane preparations in ice-cold Assay Buffer. Protein concentration is determined via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [³H]-NMS (at a concentration near its Kd) + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + [³H]-NMS + 1 µM Atropine.
-
Competition: Membranes + [³H]-NMS + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Termination & Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. benchchem.com [benchchem.com]
- 12. Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gq-Coupled Muscarinic Receptor Enhancement of KCNQ2/3 Channels and Activation of TRPC Channels in Multimodal Control of Excitability in Dentate Gyrus Granule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Off-Target Effects of Guvacoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacoline, a natural alkaloid found in the areca nut, is primarily recognized for its role as an inhibitor of the GABA transporters (GATs). While its on-target effects on the GABAergic system are of significant interest, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and for anticipating potential therapeutic applications and adverse effects. This technical guide provides a detailed overview of the known and potential off-target effects of this compound. It consolidates available quantitative data on its interactions with various receptors and enzymes, outlines detailed experimental protocols for assessing these interactions, and presents signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound, the methyl ester of guvacine, is an alkaloid present in the nuts of the Areca catechu palm. It is primarily known as a competitive inhibitor of the GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. By inhibiting these transporters, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. However, like many small molecule neurotransmitter analogs, this compound has the potential to interact with a range of other biological targets. This guide explores these off-target effects, providing a deeper understanding of its complex pharmacology.
Off-Target Profile of this compound
The off-target activities of this compound are not as extensively characterized as its effects on GATs. However, existing evidence points to significant interactions with cholinergic receptors.
Muscarinic Acetylcholine (B1216132) Receptors
This compound has been identified as a full agonist at muscarinic acetylcholine receptors (mAChRs).[1] This activity is shared with its more well-known structural analog, arecoline. The agonism at these G-protein coupled receptors can lead to a variety of physiological effects, depending on the receptor subtype (M1-M5) and the tissue in which they are expressed.
Nicotinic Acetylcholine Receptors
While this compound's direct interaction with nicotinic acetylcholine receptors (nAChRs) is not well-documented with specific binding affinities, its structural similarity to arecoline, a known nAChR agonist, suggests a potential for interaction. Further research is required to fully characterize the activity of this compound at different nAChR subtypes.
Acetylcholinesterase (AChE)
There is some suggestion in the literature that this compound may inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This action would lead to an increase in acetylcholine levels in the synapse, potentially contributing to its overall cholinergic effects. However, detailed kinetic studies on this compound's AChE inhibition are lacking.
Monoamine Transporters
The interaction of this compound with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) has not been extensively studied. Given its role as a transporter inhibitor, investigating its selectivity profile against these key monoamine transporters is a critical area for future research to rule out or confirm potential off-target effects on dopaminergic, serotonergic, and noradrenergic signaling.
Quantitative Data on this compound's Off-Target Interactions
A comprehensive compilation of quantitative data for this compound's off-target effects is limited in the publicly available literature. The following tables summarize the available information.
Table 1: Inhibitory Potency of this compound at GABA Transporters (GATs)
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 14 | [2] |
| GAT-1 | Rat | 39 | [2] |
| GAT-2 | Rat | 58 | [2] |
| GAT-3 | Human | 119 | [2] |
| GAT-3 | Rat | 378 | [2] |
| BGT-1 | Human | 1870 | [2] |
Note: The lack of selectivity across GAT subtypes is a key characteristic of this compound.
Table 2: Functional Activity of this compound at Muscarinic Receptors
| Receptor Subtype | Species | Assay Type | Activity | pD2 | Reference |
| Ileal Muscarinic Receptors | Rat | Isolated Tissue Contraction | Full Agonist | 6.09-8.07 | |
| Atrial Muscarinic Receptors | Rat | Electrically Paced Atria | Full Agonist | 6.09-8.07 |
Table 3: Putative Off-Target Interactions with Limited Quantitative Data
| Target | Interaction | Supporting Evidence |
| Nicotinic Acetylcholine Receptors | Potential Agonist | Structural similarity to arecoline. |
| Acetylcholinesterase | Potential Inhibitor | Mentioned in literature, but kinetic data is absent. |
| Monoamine Transporters (DAT, SERT, NET) | Unknown | No direct binding or uptake inhibition data found. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's off-target effects. The following sections provide outlines of key experimental protocols.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.[1][3][4][5]
Objective: To measure the displacement of a radiolabeled antagonist from muscarinic receptors by this compound.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Assay Buffer, radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., atropine).
-
Competition: Assay Buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the IC50 value of this compound for AChE.[6][7][8][9][10]
Objective: To measure the inhibition of AChE activity by this compound.
Materials:
-
Acetylcholinesterase (AChE) solution.
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound hydrochloride.
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate and reader.
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add:
-
Phosphate Buffer.
-
DTNB solution.
-
AChE solution.
-
This compound solution (or buffer for control).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition ((V_control - V_inhibitor) / V_control * 100) against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
GABA Transporter (GAT) Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.[2][11][12][13]
Objective: To determine the IC50 values of this compound for GAT-1, GAT-2, GAT-3, and BGT-1.
Materials:
-
Cell lines stably expressing individual human GAT subtypes (e.g., HEK293 or CHO cells).
-
[³H]-GABA.
-
This compound hydrochloride.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plates) and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in Uptake Buffer.
-
Assay:
-
Wash the cells with Uptake Buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a short period.
-
Add [³H]-GABA to initiate the uptake.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold Uptake Buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.
-
Data Analysis:
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value from the resulting curve.
-
Two-Electrode Voltage Clamp (TEVC) Assay for Nicotinic Receptors
This electrophysiological technique can be used to assess the functional activity (agonist, antagonist, or modulator) of this compound at different nAChR subtypes expressed in Xenopus oocytes.[14][15][16][17][18]
Objective: To measure the effect of this compound on ion currents mediated by specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., α4 and β2).
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., Ba²⁺ Ringer's solution).
-
This compound hydrochloride and a known nAChR agonist (e.g., acetylcholine).
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare oocytes. Inject the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution.
-
-
Compound Application:
-
To test for agonist activity, apply different concentrations of this compound and measure the elicited current.
-
To test for antagonist or modulatory activity, co-apply this compound with a known agonist and compare the response to the agonist alone.
-
-
Data Analysis:
-
For agonist activity, plot the current response against the logarithm of this compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist-induced current against the logarithm of this compound concentration to determine the IC50.
-
Signaling Pathways
The off-target effects of this compound can be understood by examining the signaling pathways of its potential targets.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
This compound, while primarily a non-selective GAT inhibitor, exhibits significant off-target activity as a muscarinic receptor agonist. The potential for interactions with nicotinic acetylcholine receptors and acetylcholinesterase warrants further investigation with detailed binding and kinetic studies. A thorough characterization of its effects on monoamine transporters is also essential for a complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the off-target effects of this compound and other novel compounds. A comprehensive assessment of these off-target interactions is critical for the safe and effective development of any therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Guvacoline using Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline is one of the primary alkaloids found in the areca nut, the seed of the Areca catechu tree. It is structurally related to other psychoactive alkaloids present in the nut, such as arecoline (B194364), arecaidine, and guvacine. The consumption of areca nut products, commonly known as betel quid, is widespread in many parts of Asia and has been associated with various health risks, including oral and esophageal cancers.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for understanding its pharmacological and toxicological properties, assessing human exposure, and in the development of potential therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and reliable analytical technique for the determination of this compound due to its high selectivity, sensitivity, and specificity.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using LC-MS/MS in various sample types, including areca nut-containing products and biological specimens.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound analysis from various studies, providing a comparative overview of method performance and reported concentrations.
Table 1: LC-MS/MS Method Performance for this compound Analysis
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 2.5 pg (on column) | Standard Solution | [1] |
| Limit of Quantitation (LOQ) | 5 pg (on column) | Standard Solution | [1] |
| Linearity Range | 10 - 500 pg/µL | Standard Solution | [1] |
| R² | > 0.99 | Standard Solution | [1] |
| Precision (%CV) at LOQ | < 15% | Standard Solution | [1] |
| Accuracy | 98 - 104% | Standard Solution | [1] |
Table 2: this compound Concentrations in Various Samples
| Sample Type | Concentration Range | Reference |
| Areca Nut-Containing Products | 0.17 - 0.99 mg/g | [1][2] |
| Human Hair | 14 pg/mg - 2.5 ng/mg | [3] |
| Saliva of "Betel-Quid" Chewer | Present (detected) | [4] |
| Unripe Areca triandra Fruit Endosperm | up to 3.39 mg/g | [5] |
| Ripe Areca triandra Fruit Pericarps | as low as 0.0175 mg/g | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Areca Nut Products
This protocol is adapted from the methodology described by Jain et al. (2017).[1]
1. Sample Preparation:
- Weigh 100 mg of the homogenized areca nut product into a 15 mL polypropylene (B1209903) tube.
- Add 10 mL of 1% trifluoroacetic acid (TFA) in water.
- Vortex for 30 minutes to ensure thorough extraction.
2. Centrifugation:
- Centrifuge the mixture at 13,000 rpm for 5 minutes to pellet the solid particles.
3. Sample Dilution and Internal Standard Addition:
- Transfer 10 µL of the supernatant to a new microcentrifuge tube.
- Add an appropriate amount of internal standard (e.g., 50 ng of arecoline-D₅, which can be used for this compound in the absence of a stable isotope-labeled standard).[1]
- Dilute the sample to a final volume of 1000 µL with 1% TFA.
4. LC-MS/MS Analysis:
- Inject 8 µL of the prepared sample into the LC-MS/MS system.
Protocol 2: Extraction of this compound from Hair Samples
This protocol is based on the method described for the analysis of betel nut alkaloids in hair.[3]
1. Decontamination:
- Wash approximately 20 mg of hair with dichloromethane (B109758) to remove external contaminants.
- Allow the hair to air dry completely.
2. Extraction:
- Cut the decontaminated hair into very small segments.
- Place 20 mg of the hair segments into a glass tube.
- Add a suitable volume of methanol (B129727) (e.g., 1 mL).
- Incubate in an ultrasonic bath for 2 hours and 30 minutes.
3. Evaporation and Reconstitution:
- After incubation, transfer the methanolic extract to a new tube.
- Add 20 µL of octanol (B41247) to prevent volatilization of the analytes.
- Evaporate the methanol to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. Internal Standard:
- An internal standard such as nicotine-d₄ can be added before extraction.[3]
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides general conditions for the chromatographic separation and mass spectrometric detection of this compound.
1. Liquid Chromatography Conditions:
- Column: A C18 reversed-phase column is commonly used (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[6]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.[6]
- Column Temperature: 40 °C.[6]
- Gradient Elution: A linear gradient can be employed, for instance, starting with a low percentage of mobile phase B and gradually increasing to elute the analytes. A typical gradient might be a linear increase from 2% to 95% of solvent B over 12 minutes.[1]
2. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
- Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]
- MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be optimized on the instrument. A common transition for this compound is m/z 142 -> m/z 82. The collision energy should also be optimized for this transition.
- Internal Standard: If a stable isotope-labeled internal standard for this compound is not available, a structurally similar compound can be used. For example, arecoline-D₅ has been used as an internal standard for this compound.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Relationship of this compound to other Areca Nut alkaloids.
References
- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A preliminary study of arecoline and this compound presence in the saliva of a "betel-quid" chewer using liquid-chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Hydrolysis Assay of Guvacoline Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, a psychoactive alkaloid found in the areca nut, is consumed by millions worldwide.[1][2] Understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile. Like the more abundant arecoline (B194364), this compound possesses a methyl ester moiety susceptible to hydrolysis.[1][2] This process, primarily occurring in the liver, converts this compound to its carboxylic acid derivative, guvacine (B1672442).[3] In vitro hydrolysis assays are essential tools for characterizing the enzymes responsible for this biotransformation and for determining the kinetic parameters of the reaction. These studies typically utilize human liver microsomes (HLM) and cytosol (HLC) as enzyme sources.[4][5]
This document provides detailed protocols for conducting in vitro hydrolysis assays to investigate this compound metabolism, presenting key quantitative data and outlining the experimental workflow.
Metabolic Pathway
This compound undergoes Phase I metabolism through hydrolysis of its methyl ester group to form guvacine. This reaction is catalyzed by carboxylesterases (CES) present in liver microsomes and cytosol.
Caption: Metabolic conversion of this compound to Guvacine via hydrolysis.
Quantitative Data Summary
The following tables summarize the kinetic parameters for this compound hydrolysis in human liver microsomes (HLM) and human liver cytosol (HLC). Notably, the hydrolysis of this compound is significantly less efficient than that of arecoline.[4][5]
Table 1: Enzyme Kinetic Parameters for Guvacine Formation in HLM [1][5]
| Parameter | Value | Unit |
| Vmax | 35 | nmol/min/mg protein |
| Km | 34.3 | mM |
| Apparent in vitro Clint | 1.02 | µL/min/mg protein |
| Apparent in vivo Clint | 1.25 | ml/min/kg |
Table 2: In Vitro-In Vivo Extrapolation (IVIVE) Parameters for this compound in HLM [5]
| Parameter | Value | Unit |
| Fraction unbound in plasma (fu,p) | 0.998 | - |
| Fraction unbound in microsomes (fu,mic) | 0.985 | - |
| Hepatic Clearance (ClH) | 0.643 | ml/min/kg |
| Hepatic Extraction Ratio (EH) | 0.0306 | - |
Table 3: Comparison of Apparent In Vivo Intrinsic Clearance (Clint,in vivo) of this compound [4][6]
| Enzyme Source | Clint,in vivo | Unit |
| Human Liver Microsomes (HLM) | 0.654 | ml/min/kg |
| Human Liver Cytosol (HLC) | 0.466 | ml/min/kg |
Experimental Protocols
Bioanalytical Method for Quantification of this compound and Guvacine
A validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or tandem mass spectrometry (LC-MS/MS) method is required to quantify this compound and its metabolite, guvacine, in the reaction mixtures.[1][5][7]
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer
-
Ion exchange chromatography column
Method Validation: The bioanalytical method should be validated for sensitivity, accuracy, and precision according to standard guidelines.[1]
In Vitro Hydrolysis Assay Protocol
This protocol describes the general procedure for assessing the hydrolysis of this compound in HLM and HLC.
Materials:
-
This compound hydrochloride
-
Guvacine hydrochloride (as a reference standard)
-
Pooled human liver microsomes (HLM) and human liver cytosol (HLC)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol or other suitable organic solvent for quenching
-
Microcentrifuge tubes
-
Shaking water bath or incubator set to 37°C
Experimental Workflow:
Caption: Workflow for the in vitro hydrolysis assay of this compound.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).
-
Thaw the HLM and HLC on ice.
-
Prepare a suspension of HLM or HLC in potassium phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.2 mg/mL).[5]
-
-
Incubation:
-
In microcentrifuge tubes, pre-incubate the HLM or HLC suspension at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed enzyme suspension. The final substrate concentrations should cover a range to determine enzyme kinetics (e.g., 0.025–8 mM).[5]
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.[5]
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., methanol).
-
Vortex the samples and then centrifuge at a high speed to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Control Experiments:
-
No-Enzyme Control: Incubate this compound in buffer without HLM or HLC to assess non-enzymatic degradation.
-
Heat-Inactivated Enzyme Control: Incubate this compound with heat-inactivated HLM or HLC to confirm that the observed hydrolysis is enzyme-mediated.[1]
-
-
Data Analysis:
-
Quantify the concentrations of this compound and guvacine in the samples using the validated bioanalytical method.
-
Plot the formation of guvacine over time to determine the initial reaction velocity.
-
Fit the initial velocity data at different substrate concentrations to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[4][5]
-
Calculate the intrinsic clearance (Clint) as the ratio of Vmax to Km.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro hydrolysis of this compound. By following these methodologies, scientists can obtain reliable data on the metabolic stability and kinetic profile of this compound, contributing to a better understanding of its disposition and potential for drug-drug interactions. The significantly lower rate of hydrolysis for this compound compared to arecoline is a key finding that warrants further investigation into the specific carboxylesterases involved and the structural determinants of substrate specificity.[4][5]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. tandfonline.com [tandfonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. "In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver" by Vincenzo Paolillo, Mahendran Jayakumar et al. [digitalcommons.library.tmc.edu]
- 5. In vitro hydrolysis of areca nut xenobiotics in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitation of Guvacoline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline is one of the primary alkaloids found in the areca nut, the seed of the Areca catechu palm.[1] The chewing of areca nut, often in the form of betel quid, is a widespread practice in many parts of Asia.[2] this compound, along with other alkaloids like arecoline (B194364), arecaidine (B1214280), and guvacine, has been implicated in the addictive and potential carcinogenic properties of areca nut products.[2] Arecoline, a major psychoactive component, is metabolized in the body, and its metabolic pathways can lead to the formation of other alkaloids.[1][3] Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding its role in the health effects associated with areca nut use.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices, including plasma/serum, urine, saliva, and tissue. The methodologies described herein are based on established analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of Arecoline
Arecoline undergoes several metabolic transformations in the body. One of the key pathways involves hydrolysis to arecaidine.[1][4] While this compound is a primary alkaloid present in the areca nut, arecoline can also be metabolized through various routes, including N-oxidation and conjugation.[1][3][4] The following diagram illustrates a simplified metabolic pathway of arecoline.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of this compound and related alkaloids in various biological matrices using different analytical techniques. These values are compiled from multiple sources to provide a comparative overview.
Table 1: LC-MS/MS Quantitative Parameters
| Analyte | Matrix | Linearity Range | LOQ | LOD | Reference |
| This compound | Hair | LOQ to 20 ng/mg | 14 pg/mg | - | [5] |
| This compound | Areca Nut Products | 10-500 pg/µL | 5 pg (on column) | 2.5 pg (on column) | [2] |
| Arecoline | Rat Plasma | 0.5–100 ng/mL | 0.5 ng/mL | - | [6] |
| Arecaidine | Rat Plasma | 5–5000 ng/mL | 5 ng/mL | - | [6] |
| Guvacine | Areca Nut Products | 10-500 pg/µL | 250 pg (on column) | 50 pg (on column) | [2] |
Table 2: GC-MS and HPLC Quantitative Parameters
| Analyte | Method | Matrix | Linearity Range | LOQ | LOD | Reference |
| Guanfacine (similar structure) | GC-MS | Urine | 0.1, 0.5, and 2.0 mg/L (calibration points) | <0.1 mg/L | - | [7] |
| Arecoline | HPLC-UV | Saliva | - | 50 pg | - | |
| Nystatin (example) | HPLC-UV | Saliva | 5-500 µg/mL | 0.025 µg/mL | 0.01 µg/mL | [8] |
| Various Thiols | HPLC-UV | Saliva, Plasma, Urine | 0.1-300 µmol/L | 0.05-0.12 µmol/L | - | [9] |
Experimental Protocols
This section provides detailed protocols for the quantitation of this compound in various biological samples.
Quantitation of this compound in Plasma/Serum by LC-MS/MS
This protocol is adapted from methods for the analysis of areca alkaloids in plasma.[6]
a. Experimental Workflow
b. Detailed Protocol
-
Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., arecoline-D5).
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: m/z 142.1 → 82.1 (quantifier), m/z 142.1 → 54.1 (qualifier)
-
Arecoline-D5 (IS): m/z 161.2 → 102.2
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
Method Validation:
Quantitation of this compound in Urine by GC-MS
This protocol is based on general procedures for the analysis of drugs in urine by GC-MS, which often require derivatization.[7][14][15][16][17]
a. Experimental Workflow
b. Detailed Protocol
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
If conjugated metabolites are of interest, perform enzymatic hydrolysis (e.g., with β-glucuronidase).
-
Adjust the pH to ~9.5 with a buffer.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Mass selective detector (e.g., Agilent 5975C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis. Choose characteristic ions for this compound and the internal standard.
-
Quantitation of this compound in Saliva by HPLC-UV
This protocol is adapted from a method for arecoline analysis in saliva.[18]
a. Experimental Workflow
b. Detailed Protocol
-
Sample Preparation:
-
Collect saliva samples and centrifuge to remove debris.
-
To 500 µL of saliva, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform liquid-liquid extraction with 2 mL of hexane-isoamyl alcohol (99:1 v/v).
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents may be used to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.[18]
-
Injection Volume: 20 µL.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the quantitative analysis of this compound in various biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and available instrumentation. Proper method validation is essential to ensure the reliability and accuracy of the results. These methods will be valuable tools for researchers and scientists in the fields of pharmacology, toxicology, and drug development who are investigating the effects of areca nut and its alkaloids.
References
- 1. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A versatile method for analysis of saliva, plasma and urine for total thiols using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. edqm.eu [edqm.eu]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of the HS-GC/MS technique for urine metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic determination of arecoline in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Guvacoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, the methyl ester of guvacine (B1672442), is a naturally occurring pyridine (B92270) alkaloid found in the areca nut.[1][2] It is a known muscarinic acetylcholine (B1216132) receptor agonist and also inhibits the reuptake of γ-aminobutyric acid (GABA).[3][4] These properties make this compound a valuable tool in neuroscience research for studying cholinergic and GABAergic neurotransmission. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes. Two primary synthetic routes are presented: N-demethylation of arecoline (B194364) and esterification of guvacine.
Synthesis of this compound
Two plausible methods for the synthesis of this compound are outlined below. These protocols are based on established organic chemistry reactions.
Method 1: N-Demethylation of Arecoline
This method involves the removal of the N-methyl group from the readily available precursor, arecoline. The von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a classic method for the N-demethylation of tertiary amines and can be adapted for this synthesis.[5]
Reaction Scheme:
Experimental Protocol:
Step 1: N-demethylation of Arecoline
-
In a well-ventilated fume hood, dissolve arecoline (1 equivalent) in a dry, inert solvent such as chloroform (B151607) or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the cooled arecoline solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyano-norarecoline.
Step 2: Hydrolysis of N-Cyano-norarecoline
-
To the crude N-cyano-norarecoline, add a solution of aqueous acid (e.g., 20% H₂SO₄).
-
Reflux the mixture for 4-8 hours. Monitor the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid NaOH or a saturated solution of NaHCO₃) to pH 8-9.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Method 2: Esterification of Guvacine
This method involves the direct esterification of guvacine with methanol (B129727) in the presence of an acid catalyst.
Reaction Scheme:
Experimental Protocol:
-
Suspend guvacine (1 equivalent) in an excess of dry methanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂).
-
Stir the reaction mixture at room temperature or gently reflux for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue multiple times with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification of Synthetic this compound
Purification of the crude this compound obtained from either synthetic route is crucial to obtain a high-purity product for research applications. A two-step purification process involving column chromatography followed by recrystallization is recommended.
Experimental Protocol:
Step 1: Column Chromatography
-
Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the elution solvent and load it onto the column.
-
Elute the column with a gradient of a suitable solvent system, such as ethyl acetate in hexane, gradually increasing the polarity. For example, start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Step 2: Recrystallization
-
Dissolve the this compound obtained from column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol (B145695) and ether, or acetone).[6]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[7]
-
Dry the purified this compound crystals under vacuum.
For the preparation of this compound hydrochloride, the purified freebase can be dissolved in a suitable solvent (e.g., dry ether) and treated with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis of this compound - Reaction Parameters
| Parameter | Method 1: N-Demethylation of Arecoline | Method 2: Esterification of Guvacine |
| Starting Material | Arecoline | Guvacine |
| Key Reagents | Cyanogen bromide, Sulfuric acid | Methanol, Sulfuric acid or Thionyl chloride |
| Typical Yield | 40-60% (overall) | 70-90% |
| Reaction Time | 16-32 hours (overall) | 4-12 hours |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
Table 2: Characterization of this compound
| Property | Data |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 118-120 °C (hydrochloride salt) |
| Purity (after purification) | >98% (by HPLC) |
| Storage | Store at -20°C for long-term stability |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.15 (t, 1H), 3.75 (s, 3H), 3.30 (q, 2H), 2.95 (t, 2H), 2.40 (m, 2H), 2.10 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.5, 138.0, 128.5, 51.5, 45.0, 41.0, 25.5 |
| Mass Spectrometry (GC-MS) m/z | 141 (M⁺), 110, 82, 54[4] |
| Infrared (IR) ν (cm⁻¹) | 3300-3500 (N-H stretch), 2950 (C-H stretch), 1710 (C=O stretch), 1650 (C=C stretch), 1250 (C-O stretch)[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound acts as an agonist at muscarinic acetylcholine receptors and as an inhibitor of GABA reuptake.
Experimental Workflow
A typical workflow for the synthesis and purification of this compound is depicted below.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for In Vivo Guvacoline Administration
These comprehensive guidelines are intended for researchers, scientists, and professionals in drug development engaged in the in vivo administration of Guvacoline. This document provides detailed methodologies for key experiments, summarizes quantitative data in structured tables, and includes visual diagrams of pertinent signaling pathways and experimental workflows.
Introduction
This compound, a pyridine (B92270) alkaloid found in the areca nut, is a compound of interest for its pharmacological activity.[1] It primarily functions as a muscarinic receptor agonist and a competitive inhibitor of gamma-aminobutyric acid (GABA) reuptake.[2][3] These actions suggest its potential to modulate cholinergic and GABAergic neurotransmission, making it a candidate for investigation in various neurological and behavioral studies.
Quantitative Data
This section presents key quantitative data for this compound and related compounds to inform experimental design.
Table 1: Solubility of this compound Salts
| This compound Salt | Solvent | Solubility |
| This compound hydrobromide | PBS (pH 7.2) | 10 mg/mL |
| This compound hydrochloride | Water | 100 mg/mL (ultrasonic assistance may be needed) |
| This compound hydrochloride | DMSO | 100 mg/mL (ultrasonic assistance may be needed) |
Data sourced from MedChemExpress and Cayman Chemical.[2][4]
Table 2: In Vivo Administration of Related Areca Alkaloids in Rodents
| Alkaloid | Animal Model | Route of Administration | Dosage |
| Arecoline (B194364) & Arecaidine (B1214280) | Mouse | Oral (p.o.), Intraperitoneal (i.p.) | 20 mg/kg |
| Arecoline hydrochloride | Wistar Rat | Submucosal injection | 10 mg/kg |
This data can be used as a starting point for determining an appropriate dose range for this compound in rodent models.[5][6]
Table 3: In Vitro Metabolic Parameters
| Compound | Metabolite | Apparent in vivo Clint (ml/min/kg) |
| Arecoline | Arecaidine | 110 |
| This compound | Guvacine | 1.25 |
Clint (intrinsic clearance) data from human liver microsomes suggests this compound is metabolized much less rapidly than Arecoline.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound for in vivo studies in rodents, as well as subsequent behavioral analysis.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for parenteral administration in rodents.
Materials:
-
This compound hydrochloride[4]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
-
This compound Solution Preparation:
-
Weigh the desired amount of this compound hydrochloride based on the target concentration. For example, for a 2.5 mg/mL solution, weigh 2.5 mg of this compound hydrochloride.
-
Add the appropriate volume of the prepared vehicle to the this compound hydrochloride.
-
Vortex the mixture vigorously. If the compound does not fully dissolve, sonication or gentle heating can be applied to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of precipitates before administration.
-
-
Sterilization:
-
Filter the final this compound solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
In Vivo Administration of this compound to Rodents
Objective: To administer this compound to rodents via intraperitoneal (i.p.) injection. This route is commonly used for systemic drug delivery in preclinical studies.
Materials:
-
Prepared sterile this compound solution
-
Rodents (e.g., mice or rats)
-
Appropriate restraint device
-
Sterile syringes and needles (27-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Handling and Acclimatization:
-
Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.[8]
-
Handle the animals gently to minimize stress.
-
-
Dose Calculation:
-
Weigh each animal immediately before injection to ensure accurate dosing.
-
Calculate the volume of this compound solution to be injected based on the animal's weight and the desired dose (e.g., in mg/kg).
-
-
Injection Procedure:
-
Restrain the animal securely. For an i.p. injection in a mouse, this can be done by gently scruffing the neck and securing the tail.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees).
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions.
-
Continue to monitor the animals according to the experimental timeline.
-
Assessment of Behavioral Effects: Open Field Test
Objective: To assess general locomotor activity, exploration, and anxiety-like behavior in rodents following this compound administration.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video recording and tracking software
-
Treated and control animals
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
-
Administration Timing:
-
Administer this compound or vehicle to the animals 30-60 minutes prior to the behavioral test to allow for drug absorption and distribution.[8] The exact timing should be optimized in pilot studies.
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period, typically 5-15 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use video tracking software to analyze the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center may indicate higher anxiety).
-
Rearing frequency: An exploratory behavior.
-
Velocity: Speed of movement.
-
-
-
Apparatus Cleaning:
-
Thoroughly clean the apparatus with 70% ethanol or another suitable cleaning agent between each animal to eliminate olfactory cues.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow.
Caption: Proposed signaling pathways of this compound.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic effect of arecoline on the gastrointestinal system in oral submucous fibrosis affected wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Guvacoline Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is primarily known for its role as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2] As GABA is the main inhibitory neurotransmitter in the central nervous system, its regulation is critical for maintaining synaptic homeostasis. GATs terminate GABAergic signaling by removing GABA from the synaptic cleft.[2] The inhibition of this process by compounds like this compound leads to elevated extracellular GABA levels, potentiating inhibitory neurotransmission. This makes this compound and its analogs valuable tools for studying the physiological and pathological roles of the GABAergic system and as potential leads for therapeutic development in conditions like epilepsy.[3]
These application notes provide detailed protocols for utilizing various cell culture models to investigate the biological effects of this compound, focusing on its inhibitory action on GABA transporters and its impact on cell viability.
Data Presentation: Quantitative Inhibitory Profile
This compound is the methyl ester of Guvacine, and they are structurally very similar.[4] While specific inhibitory data for this compound on GAT subtypes is limited in publicly available literature, the data for Guvacine serves as a strong reference point for its expected activity. Guvacine demonstrates modest selectivity across different GAT subtypes.[1][2]
Table 1: Inhibitory Potency (IC₅₀) of Guvacine on GABA Transporter Subtypes
| Transporter Subtype | Species | IC₅₀ (µM) |
| GAT-1 | Human | 14[1] |
| GAT-1 | Rat | 39[1][2] |
| GAT-2 | Rat | 58[1][2] |
| GAT-3 | Human | 119[1] |
| GAT-3 | Rat | 378[1][2] |
| BGT-1 | Human | 1870[1] |
Table 2: Cytotoxic Effects of this compound
| Cell Line | Assay Type | IC₅₀ |
| Human Buccal Epithelial Cells | Growth Inhibition (Colony Formation) | 2.1 mM[5] |
Signaling Pathways and Experimental Logic
This compound's primary mechanism of action is the competitive inhibition of GABA transporters located on the presynaptic neuron and surrounding glial cells. By binding to the same site as GABA, this compound prevents the reuptake of the neurotransmitter, leading to its accumulation in the synaptic cleft and enhanced activation of postsynaptic GABA receptors.
The following diagram outlines a general workflow for characterizing the effects of this compound on a selected cell line.
Experimental Protocols
Protocol 1: [³H]GABA Uptake Inhibition Assay
This protocol is designed to determine the IC₅₀ value of this compound for the inhibition of GABA uptake in a cell line stably expressing a specific GABA transporter subtype (e.g., HEK293-hGAT1).
Materials:
-
HEK293 cells stably expressing the GAT subtype of interest.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., G418).
-
Poly-D-lysine coated 48-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 10 HEPES, 120 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 20 glucose; pH 7.3).
-
This compound stock solution (in water or appropriate solvent).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
1% Sodium Dodecyl Sulfate (SDS) for cell lysis.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture the GAT-expressing cells in T75 flasks at 37°C in a 5% CO₂ incubator.
-
Two days before the assay, seed the cells onto poly-D-lysine-coated 48-well plates at a density of 5 x 10⁴ cells per well.[1] Allow cells to adhere and grow to confluency.
-
-
Preparation of Solutions:
-
Prepare serial dilutions of this compound in KRH buffer to achieve a range of final concentrations for the dose-response curve.
-
Prepare the uptake solution containing 10 nM [³H]GABA and 5 µM unlabeled GABA in KRH buffer.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash each well once with 1 mL of pre-warmed KRH buffer.
-
Add the various concentrations of this compound to the respective wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (with a saturating concentration of a potent GAT inhibitor like 10 µM tiagabine).
-
Pre-incubate the plate for 3-10 minutes at room temperature.[1][3]
-
Initiate the uptake by adding the [³H]GABA/GABA uptake solution to each well.
-
Incubate for exactly 3 minutes at room temperature.[1]
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells twice with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 0.5 mL of 1% SDS to each well.[1]
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake for each condition: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Determine the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (Specific Uptake with this compound / Specific Uptake without this compound)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[2]
-
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.
Materials:
-
Selected cell line (e.g., HEK293, Human Buccal Epithelial Cells).
-
Complete cell culture medium.
-
96-well, flat-bottom tissue culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) - DMSO).
-
Microplate spectrophotometer (ELISA reader).
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include control wells with medium only (no cells) for background and medium with vehicle for 100% viability.
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background.
-
The absorbance intensity is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.
-
References
Application Notes and Protocols: Receptor Binding Assay for Guvacoline Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, an alkaloid found in the areca nut, is structurally related to arecoline (B194364) and guvacine (B1672442).[1] While guvacine is a well-characterized competitive inhibitor of the gamma-aminobutyric acid (GABA) transporters (GATs), this compound is identified as its methyl ester and is also known to act as a full agonist at atrial and ileal muscarinic receptors.[1][2][3] Understanding the binding affinity of this compound and its related compounds to their targets is crucial for assessing their pharmacological profile and therapeutic potential. This document provides detailed protocols for determining the binding affinity of this compound and the related compound guvacine, primarily focusing on the GABA transporters.
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GATs.[4] These transporters, including GAT-1, GAT-2, GAT-3, and BGT-1, facilitate the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission, a mechanism of action for certain antiepileptic and anxiolytic drugs.[4]
This application note details a competitive radioligand binding assay to determine the affinity of this compound and guvacine for GABA transporters.
Data Presentation: Quantitative Affinity Data
The following table summarizes the inhibitory potency (IC50) of guvacine, a closely related compound to this compound, at different GABA transporter subtypes. A lower IC50 value indicates a higher binding affinity.
| Transporter Subtype | Species | IC50 (μM) |
| GAT-1 | Human | 14[5] |
| GAT-1 | Rat | 39[5] |
| GAT-2 | Rat | 58[5] |
| GAT-3 | Human | 119[5] |
| GAT-3 | Rat | 378[5] |
This compound has been identified as a full agonist of atrial and ileal muscarinic receptors, with pD2 values in the range of 6.09-8.07 in rat ileum and atria.[6]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GAT-1
This protocol describes the determination of the binding affinity (Ki) of a test compound like guvacine by measuring its ability to displace a high-affinity radioligand from the GABA transporter type 1 (GAT-1).
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human GAT-1 transporter (e.g., HEK293-GAT1 cells).
-
Radioligand: [³H]tiagabine (a high-affinity GAT-1 inhibitor).
-
Test Compound: Guvacine hydrochloride or this compound hydrobromide.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known GAT-1 inhibitor (e.g., 10 µM tiagabine).
-
Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Scintillation Counter.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GAT1 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (Guvacine or this compound) in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]tiagabine (at a final concentration close to its Kd), and 100 µL of the membrane preparation (containing 20-50 µg of protein).
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]tiagabine, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]tiagabine, and 100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding is calculated as: ((Binding in presence of test compound - Non-specific Binding) / (Total Binding - Non-specific Binding)) * 100.
-
-
Determine IC50 and Ki:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GABAergic Synapse and Transporter Function
The following diagram illustrates the role of GABA transporters (GATs) in a GABAergic synapse, which is the primary target for guvacine.
Caption: Role of GABA transporters in the synapse.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the workflow for the competitive radioligand binding assay described in this document.
Caption: Workflow of a competitive binding assay.
References
- 1. This compound | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Assays to Measure Guvacoline Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a bioactive compound with known pharmacological effects on the central nervous system. It primarily functions as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs) and also exhibits agonist activity at muscarinic acetylcholine (B1216132) receptors.[1] The dual activity of this compound necessitates a comprehensive characterization of its potency at both target types to understand its pharmacological profile.
These application notes provide detailed protocols for key functional assays to quantify the potency of this compound as both a GAT inhibitor and a muscarinic receptor agonist. The included methodologies, data presentation guidelines, and visual aids are intended to assist researchers in the accurate assessment of this compound and its analogs in drug discovery and development programs.
Data Presentation: Quantitative Potency of this compound
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) for GABA transporters and its half-maximal effective concentration (EC50) or pD2 value for muscarinic receptors. The following tables summarize the reported potency values for this compound and a reference compound.
Table 1: Inhibitory Potency of this compound against GABA Transporter Subtype 1 (GAT-1)
| Compound | Target | Assay Type | Species | IC50 (µM) | Reference |
| This compound | GAT-1 | [³H]GABA Uptake Inhibition | Human | 14 | [2] |
| Nipecotic Acid (Reference) | GAT-1 | [³H]GABA Uptake Inhibition | Human | 8 | [2] |
Table 2: Agonist Potency of this compound at Muscarinic Receptors
| Compound | Target | Assay Type | Tissue/System | pD2 Value | Potency | Reference |
| This compound (Norarecoline) | Muscarinic Receptors | Functional Agonist Assay | Rat Atria & Ileum | 6.09 - 8.07 | Full Agonist | [1] |
| Arecoline (B194364) (Reference) | Muscarinic Receptors | Functional Agonist Assay | Rat Atria & Ileum | - | ~15-fold more potent than this compound | [1] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of this compound, it is essential to understand the signaling pathways it modulates. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in the protocols.
GABA Transporter (GAT) Inhibition
This compound competitively inhibits the reuptake of GABA from the synaptic cleft by binding to GABA transporters (GATs). This leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission.
References
Application Note: Quantification of Guvacoline in Human Hair by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Guvacoline in human hair. Hair analysis provides a long-term window of detection for substance use, making it an invaluable matrix in forensic toxicology and clinical research.[1] this compound is an alkaloid found in the areca nut, the fruit of the Areca catechu palm.[2] This protocol outlines procedures for hair sample decontamination, extraction, and subsequent analysis, delivering high sensitivity and specificity for quantifying this compound exposure.
Experimental Protocols
Materials and Reagents
-
Standards: this compound certified reference material, Nicotine-d4 (Internal Standard, IS).
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (B109758) (ACS grade), Octanol (B41247) (ACS grade), Formic Acid (LC-MS grade).
-
Reagents: Ammonium acetate (B1210297) (LC-MS grade), Ultrapure water.
-
Samples: Blank human hair for calibration and quality control standards.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and Nicotine-d4 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound primary stock with methanol to create working solutions for calibration standards (CS) and quality controls (QC).
-
Spiking Solutions: Prepare spiking solutions from the working standards to fortify blank hair matrix. Linearity is typically observed for concentrations ranging from the limit of quantification (LOQ) up to 20 ng/mg.[1][3]
Hair Sample Preparation Protocol
The sample preparation protocol is a critical step to ensure the removal of external contaminants and efficient extraction of the analyte from the keratin (B1170402) matrix.
-
Decontamination: Wash approximately 20 mg of hair twice with dichloromethane to remove external contaminants.[2][3] Discard the washings.
-
Homogenization: Finely cut the decontaminated hair into very small segments to increase the surface area for extraction.[1][3]
-
Extraction:
-
Evaporation:
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex. The sample is now ready for UPLC-MS/MS analysis.
Instrumentation and Analytical Conditions
Chromatographic separation is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.
UPLC Parameters
The following table outlines the typical UPLC conditions for the separation of this compound.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid and 20 mmol/L Ammonium Acetate in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.2 mL/min[3] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Note: The retention time for this compound under these conditions is expected to be approximately 1.85 minutes but should be confirmed experimentally.[3]
Mass Spectrometry Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
| Parameter | Condition |
| Mass Spectrometer | Waters XEVO TQD or equivalent tandem quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow Rates | Desolvation: 650 L/hr, Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The precursor ion for this compound ([M+H]+) is m/z 142.[3] It produces characteristic product ions upon fragmentation.[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 142 | 81 | 0.05 | Optimize | Optimize |
| This compound (Qualifier) | 142 | 113 | 0.05 | Optimize | Optimize |
| Nicotine-d4 (IS) | 167.2 | 134.2 | 0.05 | Optimize | Optimize |
Note: Cone voltage and collision energy must be optimized for the specific instrument used by infusing a standard solution of the analyte.
Data Presentation and Performance
The method should be validated according to established guidelines to ensure reliability.
Method Validation Summary
The performance of the method is summarized below, with typical values derived from literature.[1][2]
| Parameter | Result |
| Linearity Range | LOQ - 20 ng/mg[1] |
| Correlation Coefficient (R²) | > 0.998[2] |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 pg/mg[4] |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Assessed and compensated for by IS[4] |
Typical Results
In studies analyzing hair from betel nut users, measured concentrations of this compound were found to be in the range of 14 pg/mg to 2.5 ng/mg.[1][2]
Workflow Visualization
The following diagrams illustrate the logical flow of the analytical protocol.
Caption: Experimental workflow for this compound analysis in hair.
Caption: this compound fragmentation pathway for MRM analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
Application Notes and Protocols for Guvacoline Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, an alkaloid found in the areca nut, is of significant interest to researchers in various fields, including pharmacology, toxicology, and drug development, due to its psychoactive and physiological effects. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in health and disease. This document provides detailed application notes and protocols for the preparation of this compound samples from various biological matrices for analysis by mass spectrometry (MS). The methodologies described herein are designed to ensure high recovery, minimize matrix effects, and achieve the sensitivity required for robust quantitative analysis.
General Considerations for Sample Handling and Storage
To ensure the integrity of this compound in biological samples, proper handling and storage procedures are paramount. Although specific stability data for this compound is limited, general principles for the handling of similar alkaloids, such as arecoline, should be followed.
Storage Recommendations:
-
Short-term storage (up to 24 hours): Samples should be kept at 4°C.
-
Long-term storage: For extended storage, samples should be frozen at -20°C or, ideally, -80°C to minimize degradation.
-
pH: Maintaining a slightly acidic pH can help to improve the stability of ester-containing alkaloids like arecoline, and similar precautions may be beneficial for this compound.
Sample Preparation Protocols
The choice of sample preparation method depends on the biological matrix, the required limit of detection, and the available instrumentation. The following sections detail protocols for plasma/serum, urine, saliva, and hair.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is adapted from established methods for the extraction of basic drugs from plasma and is suitable for cleaning up complex biological matrices to reduce ion suppression in LC-MS/MS analysis.[1]
Materials:
-
Polymeric SPE cartridges (e.g., Strata-X, Oasis HLB)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add 300 µL of 2% ammonium hydroxide in water.
-
Vortex for 10 seconds to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the this compound from the cartridge with 500 µL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 80:20 0.1% formic acid in water:methanol.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow for Solid-Phase Extraction of this compound from Plasma
Caption: SPE workflow for this compound from plasma.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
LLE is a classic technique for isolating alkaloids from aqueous matrices like urine. This protocol utilizes pH adjustment to ensure this compound is in its free base form for efficient extraction into an organic solvent.
Materials:
-
Chloroform (or other suitable organic solvent like ethyl acetate)
-
Isopropanol
-
Ammonium hydroxide (or other base to adjust pH)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To 1 mL of urine in a centrifuge tube, add an appropriate internal standard.
-
Add ammonium hydroxide dropwise to adjust the pH to approximately 9-10. Vortex to mix.
-
-
Extraction:
-
Add 4 mL of chloroform:isopropanol (9:1 v/v) to the urine sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Collection:
-
Carefully transfer the lower organic layer to a clean tube.
-
Repeat the extraction step with a fresh aliquot of the organic solvent for improved recovery.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Workflow for Liquid-Liquid Extraction of this compound from Urine
Caption: LLE workflow for this compound from urine.
Protocol 3: Protein Precipitation of this compound from Saliva
Protein precipitation is a rapid and straightforward method for removing proteins from saliva samples prior to direct injection or further cleanup.
Materials:
-
Acetonitrile (B52724) or Methanol (ice-cold)
-
Centrifuge
Procedure:
-
Sample Collection:
-
Collect saliva samples and centrifuge at a low speed (e.g., 2000 rpm for 5 minutes) to pellet cells and debris. Use the supernatant for extraction.
-
-
Precipitation:
-
To 100 µL of saliva supernatant, add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex for 30 seconds.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase for concentration.
-
Workflow for Protein Precipitation of this compound from Saliva
Caption: Protein precipitation workflow for saliva.
Protocol 4: Methanol Extraction of this compound from Hair
Hair analysis provides a longer window of detection for drug exposure. This protocol is based on a validated method for the extraction of areca alkaloids from hair.
Materials:
-
Methanol
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Decontamination:
-
Wash hair samples with dichloromethane to remove external contaminants. Allow the hair to air dry completely.
-
-
Homogenization:
-
Cut the decontaminated hair into small segments (approximately 1 mm).
-
-
Extraction:
-
Weigh 20 mg of the cut hair into a glass tube.
-
Add 1 mL of methanol.
-
Sonicate in an ultrasonic bath for 2 hours at room temperature.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the methanolic supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS or LC-MS/MS analysis.
-
Workflow for Methanol Extraction of this compound from Hair
References
Troubleshooting & Optimization
Guvacoline In Vivo Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of guvacoline for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful and reproducible experimental outcomes.
Introduction to this compound
This compound is a naturally occurring alkaloid found in the areca nut.[1][2] It is a precursor to guvacine (B1672442), its primary metabolite.[2] this compound itself acts as a muscarinic acetylcholine (B1216132) receptor agonist.[3][4] Upon administration, it is metabolized to guvacine, which functions as a GABA reuptake inhibitor by targeting the GAT-1 transporter.[5] This dual-action mechanism, direct muscarinic agonism followed by GABAergic modulation via its metabolite, is a critical consideration for in vivo experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
A1: this compound has a dual mechanism of action. It is a muscarinic acetylcholine receptor agonist.[3][4] Its primary metabolite, guvacine, is a GABA reuptake inhibitor, which increases the concentration of GABA in the synaptic cleft.[5]
Q2: What are the recommended starting dosages for this compound in mice and rats?
A2: There is a lack of direct in vivo studies reporting specific dosages for this compound in rodents. However, based on studies of its primary metabolite, guvacine, and other GABA reuptake inhibitors, a starting dose range can be estimated. For guvacine, doses of 1-10 mg/kg (i.p.) have been used in rats to attenuate myoclonus. Therefore, a conservative starting dose for this compound in rats could be in a similar range, beginning with 1 mg/kg and escalating cautiously. For mice, a study on guvacine showed that doses of 50-100 mg/kg decreased spontaneous activity. Researchers should start at the lower end of this range and carefully observe for behavioral and physiological changes.
Q3: What are the common routes of administration for this compound?
A3: Common routes for administering alkaloids in rodent studies include intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) gavage.[6][7] The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.
Q4: What is the solubility of this compound for in vivo preparations?
A4: this compound hydrobromide is soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of 10 mg/mL.[8] It is also soluble in DMSO and DMF at 1 mg/mL.[8] For in vivo use, it is recommended to dissolve this compound hydrobromide in sterile PBS or saline.
Q5: What are the potential side effects of this compound?
A5: Due to its muscarinic agonist activity, potential side effects could include those related to parasympathetic stimulation. Furthermore, as its metabolite is a GABA reuptake inhibitor, side effects associated with increased GABAergic activity, such as sedation at higher doses, may be observed.[9]
Q6: Are there any known toxicity data for this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of expected behavioral or physiological effects. | - Insufficient Dosage: The administered dose may be too low to elicit a response. - Route of Administration: The chosen route may result in poor bioavailability or rapid metabolism. - Metabolism Variation: Strain or species differences in metabolism could affect the conversion of this compound to guvacine. | - Dose Escalation: Gradually increase the dose in subsequent cohorts while carefully monitoring for any adverse effects. - Alternative Route: Consider a different route of administration (e.g., i.p. instead of p.o.) to potentially increase bioavailability. - Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the Cmax and half-life of this compound and guvacine in your model. |
| Unexpected or Adverse Effects (e.g., excessive sedation, seizures). | - Dosage Too High: The administered dose is exceeding the therapeutic window. - Muscarinic Overstimulation: The direct muscarinic agonist effects of this compound may be causing adverse reactions. | - Dose Reduction: Immediately reduce the dosage in subsequent experiments. - Pre-treatment with Antagonist: To isolate the GABAergic effects of guvacine, consider pre-treating with a peripherally restricted muscarinic antagonist. |
| Precipitation of this compound in Solution. | - Poor Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. - Incorrect pH: The pH of the solution may not be optimal for solubility. | - Vehicle Optimization: Ensure the concentration does not exceed 10 mg/mL in PBS (pH 7.2). For higher concentrations, a different vehicle may be necessary, but its potential effects must be controlled for.[8] - pH Adjustment: Check and adjust the pH of the vehicle to ensure it is within the optimal range for this compound hydrobromide solubility. |
Data Summary Tables
Table 1: In Vivo Dosages of Guvacine and Related GABA Reuptake Inhibitors
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Guvacine | Rat | i.p. | 1 - 10 mg/kg | Attenuation of posthypoxic myoclonus |
| Guvacine | Mouse | Not specified | 50 - 100 mg/kg | Decreased spontaneous activity |
| Tiagabine | Rat | i.p. | 1 - 21 mg/kg | Increased extracellular GABA, anticonvulsant effects |
Note: This table provides data on this compound's primary metabolite and other compounds with a similar mechanism of action to guide initial dose selection for this compound.
Table 2: Solubility of this compound Hydrobromide
| Solvent | Solubility |
| PBS (pH 7.2) | 10 mg/mL[8] |
| DMSO | 1 mg/mL[8] |
| DMF | 1 mg/mL[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrobromide for In Vivo Administration
-
Materials:
-
This compound hydrobromide powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS, pH 7.2) or 0.9% sodium chloride (saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound hydrobromide based on the desired concentration and final volume.
-
Aseptically weigh the this compound hydrobromide powder and transfer it to a sterile tube or vial.
-
Add the calculated volume of sterile PBS or saline to the tube.
-
Vortex the solution until the this compound hydrobromide is completely dissolved. The solution should be clear and free of particulates.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
Prepared this compound hydrobromide solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the drug solution to inject. The injection volume should typically be 5-10 mL/kg.
-
Gently but firmly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: A typical workflow for in vivo dose optimization.
References
- 1. This compound | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Effects of agents which enhance GABA-mediated neurotransmission on licking conflict in rats and exploration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Guvacoline Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of guvacoline in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
This compound is a pyridine (B92270) alkaloid found in the areca nut.[1][2] It is the methyl ester of guvacine.[2] In research, it is commonly available as a salt, such as this compound hydrochloride or this compound hydrobromide, which generally exhibit improved solubility and stability compared to the free base form.[1][3][4][5]
Q2: What is the primary mechanism of action of this compound?
This compound acts as a GABA reuptake inhibitor by selectively binding to and blocking GABA transporters (GATs), particularly GAT-1.[6][7][8] This inhibition prevents the reabsorption of GABA from the synaptic cleft, leading to increased extracellular GABA levels and enhanced inhibitory neurotransmission.[6][7][9][10] It can also act as a full agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), though with lower potency than arecoline.[1][4][11][12][13]
Q3: Which solvent should I use to prepare my this compound stock solution?
The choice of solvent depends on the specific salt form of this compound you are using. For cell-based assays, it is crucial to use a solvent that is miscible with your culture medium and has low cytotoxicity at the final concentration. Dimethyl sulfoxide (B87167) (DMSO) and sterile phosphate-buffered saline (PBS) or water are commonly used.[1][4] It's recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects.[14]
Q4: Why is my this compound precipitating when I add it to the cell culture medium?
Precipitation of this compound upon addition to aqueous cell culture media can occur for several reasons:
-
"Solvent Shock": The compound is highly soluble in the organic stock solvent (like DMSO) but has lower solubility in the aqueous culture medium. When the concentrated stock is added, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.[15][16]
-
High Stock Concentration: Using a very high concentration stock solution can lead to localized supersaturation when added to the medium, causing precipitation.[15]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[15][17]
-
Temperature Effects: Some compounds are less soluble at the incubation temperature (e.g., 37°C) than at room temperature where the stock solution is prepared.[15][17]
Troubleshooting Guide for this compound Precipitation
If you observe precipitation after adding this compound to your cell culture medium, follow this systematic approach to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding stock solution to media. | High Stock Concentration / Solvent Shock: Adding a highly concentrated stock solution too quickly can cause the compound to crash out of solution.[15][16] | 1. Use a lower concentration stock solution. 2. Add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid dispersal.[15] 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your cells (typically ≤0.5%, ideally ≤0.1%).[14] |
| Precipitate forms over time in the incubator. | Temperature Instability: The compound may be less soluble at 37°C than at room temperature.[15][17] | 1. Ensure the final concentration of this compound in the media is well below its solubility limit at 37°C. 2. Minimize the storage time of the prepared media before use. |
| Interaction with Media Components: this compound may be reacting with salts, metals, or degrading amino acids in the media.[15][17][18][19] | 1. Prepare a fresh batch of cell culture medium.[15] 2. Test the solubility of this compound in a simpler basal medium (e.g., PBS) to see if the complex components of your complete medium are the issue. | |
| Inconsistent precipitation between experiments. | Stock Solution Integrity: Repeated freeze-thaw cycles can lead to the degradation or precipitation of the compound in the stock solution.[15][17] | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] 2. Store stock solutions at -20°C or -80°C as recommended by the supplier.[1][4][12] |
| pH of the Medium: The pH of the cell culture medium can shift, affecting the solubility of the compound.[20] | 1. Ensure the incubator's CO2 levels are correct for the bicarbonate concentration in your medium.[20] 2. Check the pH of your medium before and after adding this compound. |
Quantitative Data Summary
The solubility of this compound can vary depending on its salt form and the solvent used. The following tables summarize available solubility data.
Table 1: Solubility of this compound Hydrobromide
| Solvent | Concentration |
| PBS (pH 7.2) | 10 mg/mL |
| DMSO | 1 mg/mL |
| DMF | 1 mg/mL |
| (Data sourced from Cayman Chemical[1]) |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Molarity (Approx.) |
| Water | 36 mg/mL | 202.66 mM |
| DMSO | 36 mg/mL | 202.66 mM |
| Ethanol | 36 mg/mL | 202.66 mM |
| (Data sourced from Selleck Chemicals[4]) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Example with DMSO)
-
Calculate Mass: Determine the mass of this compound salt needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).
-
Weigh Compound: Carefully weigh the this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of fresh, high-quality DMSO to the powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C.[1][4][12]
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath. This helps to avoid temperature-related precipitation.[15][20]
-
Calculate Volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration will be non-toxic to your cells (typically ≤0.5%, and ideally ≤0.1%).[14]
-
Dilution: Pipette the calculated volume of the thawed this compound stock solution.
-
Addition: While gently swirling or vortexing the pre-warmed media, slowly add the this compound stock solution drop-wise. This promotes rapid dispersal and prevents localized high concentrations that can lead to precipitation.[15]
-
Final Mix: Gently mix the final solution before adding it to your cells. Do not add the concentrated stock solution directly onto your cells in the culture vessel.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound as a GABA Reuptake Inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Hydrobromide | C7H12BrNO2 | CID 15560296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. twistbioscience.com [twistbioscience.com]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Troubleshooting Guvacoline HPLC Peak Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Guvacoline.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for this compound analysis?
A1: While specific conditions can vary based on the column and system, a common starting point for this compound analysis is reverse-phase HPLC. Key parameters are summarized in the table below.
Q2: My this compound peak is tailing. What are the potential causes and solutions?
A2: Peak tailing, where the latter half of the peak is broader than the front, is a common issue.[1] It can be caused by interactions between the analyte and the stationary phase, a weak mobile phase, or an overloaded column.[1] For basic compounds like this compound, secondary interactions with acidic silanol (B1196071) groups on the column packing are a frequent cause of tailing.[2]
Q3: I am observing peak fronting for my this compound standard. What could be the reason?
A3: Peak fronting, where the front of the peak is sloped, can occur due to several factors including high sample concentration (column overload), or the sample being dissolved in a solvent stronger than the mobile phase.[3][4] It can also be a sign of poor column packing or physical degradation of the column bed.[4]
Q4: My chromatogram shows split peaks for this compound. How can I fix this?
A4: Split peaks can arise from a disruption in the sample flow path.[5] This could be due to a partially blocked frit, a void in the column packing material, or an injection issue where the sample solvent is incompatible with the mobile phase.[2][6] If all peaks in the chromatogram are split, the problem likely lies before the column.[2]
Q5: The baseline of my chromatogram is unstable. What should I check?
A5: An unstable baseline can be caused by a variety of factors, including issues with the mobile phase, detector, or pump.[7] Common culprits include improperly degassed mobile phase leading to bubble formation, contaminated solvents, or a deteriorating detector lamp.[7][8]
Troubleshooting Guides
Issue 1: this compound Peak Tailing
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | This compound is a basic compound and can interact with residual acidic silanol groups on the silica-based stationary phase. Solution: Lower the mobile phase pH to protonate the silanol groups, or use an "end-capped" column to minimize surface activity.[2] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[5] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[2] Solution: Reduce the injection volume or dilute the sample and reinject.[3] |
| Extra-Column Volume | Excessive tubing length or fittings with large internal diameters can contribute to peak broadening and tailing.[3] Solution: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector. |
| Column Contamination or Degradation | Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[9] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] |
A troubleshooting workflow for peak tailing is presented below.
Caption: Troubleshooting workflow for this compound peak tailing.
Issue 2: this compound Peak Fronting
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too high a concentration of the sample can lead to fronting.[10] Solution: Dilute the sample or decrease the injection volume.[3] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, leading to a distorted peak.[11] Solution: Whenever possible, dissolve the sample in the mobile phase.[12] If this is not feasible, use a solvent that is weaker than the mobile phase. |
| Poor Column Packing/Column Collapse | A void or channel in the column packing can lead to an uneven flow front.[10] This can be caused by physical shock or operating at excessively high pressures or incompatible pH.[4] Solution: Replace the column.[10] |
| Low Temperature | In some cases, operating at a temperature that is too low can lead to poor peak shape. Solution: Increase the column temperature. Ensure the temperature is stable and consistent.[13] |
A decision tree for troubleshooting peak fronting is provided below.
Caption: Decision tree for troubleshooting this compound peak fronting.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example)
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, formic acid (or other suitable buffer).
-
Procedure:
-
To prepare a 0.1% formic acid in water solution (Mobile Phase A), add 1 mL of formic acid to 999 mL of HPLC-grade water in a clean glass reservoir.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[14]
-
Degas the mobile phases using an inline degasser, helium sparging, or sonication to prevent bubble formation in the system.[12]
-
Protocol 2: System Suitability Testing
-
Purpose: To verify that the HPLC system is performing adequately for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Make at least five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5. A value greater than 2 is often unacceptable.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should typically be less than 2%.
-
Theoretical Plates (N): A measure of column efficiency. The value should be high and consistent.
-
-
The system is deemed suitable for analysis if all parameters are within the predefined acceptance criteria for the method.
-
Summary of Typical this compound HPLC Parameters
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from a high aqueous content to a high organic content. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Injection Volume | 5-20 µL |
| Detection | UV at approximately 210-220 nm or Mass Spectrometry (MS) |
Note: These are example parameters and should be optimized for your specific application and instrumentation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. youtube.com [youtube.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. uhplcs.com [uhplcs.com]
Guvacoline Stability and Storage: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of guvacoline. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during laboratory experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low potency or concentration of this compound solution. | Hydrolysis: this compound is susceptible to hydrolysis, especially in neutral to basic aqueous solutions, leading to the formation of its less active metabolite, guvacine (B1672442). | - Prepare solutions fresh daily using acidic buffers (pH < 7).- If storage of solutions is necessary, store at 2-8°C for no longer than 24 hours.- For long-term storage, prepare aliquots in a suitable organic solvent and store at -20°C. |
| Discoloration or precipitation in this compound solutions. | pH Instability or Contamination: Changes in pH or the presence of contaminants can lead to the degradation of this compound or reactions that cause discoloration and precipitation. | - Ensure all glassware is scrupulously clean.- Use high-purity solvents and reagents.- Verify the pH of buffered solutions before adding this compound. |
| Inconsistent results in bioassays. | Degradation during experiment: The experimental conditions (e.g., physiological pH, temperature) may be causing the degradation of this compound over the course of the assay. | - Minimize the incubation time at physiological pH and temperature.- Include control samples to monitor this compound stability throughout the experiment.- Consider using a more stable analog if degradation is unavoidable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The primary factors affecting this compound stability are pH, temperature, and moisture. This compound is an ester and is prone to hydrolysis, a process that is accelerated by basic (alkaline) conditions and elevated temperatures. It is also reported to be hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.
Q2: What is the main degradation product of this compound?
A2: The main degradation product of this compound is guvacine. This occurs through the hydrolysis of the methyl ester group of this compound.[1]
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term storage, solid this compound (as hydrobromide salt) should be stored at -20°C in a tightly sealed container to protect it from moisture.[2] For short-term storage, 2-8°C is also acceptable. It is crucial to handle the compound in a dry environment due to its hygroscopic nature.
Q4: How should I prepare and store this compound solutions?
A4: To minimize hydrolysis, it is recommended to prepare this compound solutions in an acidic buffer (pH < 7). If possible, solutions should be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and use within 24 hours. For longer-term storage, consider dissolving this compound in a dry, aprotic organic solvent and storing it at -20°C.
Q5: Is this compound sensitive to light?
Quantitative Stability Data
| Parameter | Condition | Result | Reference |
| Storage Temperature (Solid) | -20°C | Stable for ≥ 4 years (as hydrobromide salt) | [2] |
| Hydrolysis | Basic conditions (in the presence of lime) | Hydrolyzes to guvacine | [1] |
| In Vitro Metabolism | Human Liver Microsomes | Minimal hydrolysis observed | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound. These studies are crucial for developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.
2. Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature.
-
Collect samples at various time points.
-
Analyze the samples by HPLC.
3. Thermal Degradation:
-
Place solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Expose the solid to both dry heat and humid conditions (e.g., 75% RH).
-
Collect samples at various time points.
-
Prepare solutions of the stressed solid and analyze by HPLC.
4. Photostability:
-
Expose a solution of this compound and solid this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC at a specific time point.
Protocol 2: Representative Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradant, guvacine. Method optimization and validation are essential.
-
Instrumentation: HPLC with UV detector or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol) as mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of this compound and guvacine in the mobile phase.
-
Prepare sample solutions from the forced degradation studies.
-
Inject the standards and samples onto the HPLC system.
-
Monitor the separation of this compound from guvacine and any other degradation products. The method should be able to resolve all peaks from the parent drug peak.
-
Visualizations
Caption: Degradation pathway of this compound to Guvacine via hydrolysis.
References
Minimizing Guvacoline degradation during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize guvacoline degradation during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during sample extraction?
A1: The primary degradation pathway for this compound is hydrolysis of its methyl ester group to form its carboxylic acid derivative, guvacine (B1672442).[1][2][3] This reaction is significantly accelerated under basic (high pH) conditions.[2][3][4] While less susceptible to enzymatic hydrolysis in human liver microsomes compared to its analogue arecoline (B194364), enzymatic degradation can still occur.[5]
Q2: What are the optimal pH and temperature conditions for storing samples containing this compound?
A2: To minimize hydrolysis, samples should be stored at a slightly acidic to neutral pH (ideally pH 4-6) and at low temperatures.[6] Storage at -20°C or, for long-term stability, at -80°C is recommended to slow down both chemical and enzymatic degradation processes.[7][8][9] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: Can this compound degrade through other pathways besides hydrolysis?
A3: While hydrolysis is the most commonly cited degradation pathway, other mechanisms like oxidation and photodegradation are possible, particularly with prolonged exposure to light and oxygen, especially at elevated temperatures.[6] It is advisable to protect samples from light by using amber vials and to minimize headspace in storage containers to reduce oxidative stress.
Q4: Are there any recommended stabilizers for this compound in biological samples?
A4: While specific stabilizers for this compound are not extensively documented, general best practices for analyte stability can be applied. Adding a buffering agent to maintain a slightly acidic pH can be beneficial. For long-term storage, the addition of antioxidants (e.g., ascorbic acid) or the use of preservatives like sodium fluoride (B91410) (for blood samples) may help prevent degradation.[5][8][] However, the compatibility of any additive with the downstream analytical method must be verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound recovery | Hydrolysis to guvacine: The sample pH may be too high (alkaline). | - Adjust the sample pH to a slightly acidic range (pH 4-6) immediately after collection using a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer).- Avoid using basic extraction solvents. |
| Enzymatic degradation: Endogenous esterases in the biological matrix may be hydrolyzing this compound. | - Keep samples on ice during processing and store them at -80°C as quickly as possible.- Consider adding an esterase inhibitor, but validate its non-interference with the analytical method. | |
| Thermal degradation: Exposure to high temperatures during extraction or storage. | - Perform all extraction steps at low temperatures (e.g., on ice).- Use a refrigerated centrifuge.- Avoid prolonged exposure to room temperature. | |
| High variability in results | Inconsistent sample handling: Differences in time between collection and processing, or storage conditions. | - Standardize the entire sample handling workflow, from collection to analysis.- Ensure all samples are processed and stored under identical conditions. |
| Repeated freeze-thaw cycles: This can lead to sample degradation and variability. | - Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. | |
| Presence of unexpected peaks in chromatogram | Degradation products: The peak may correspond to guvacine or other degradation products. | - Analyze a guvacine standard to confirm its retention time.- Optimize extraction and storage conditions to minimize degradation (see solutions for low recovery). |
| Matrix effects: Interference from other components in the biological sample. | - Optimize the sample clean-up procedure (e.g., using solid-phase extraction).- Use a matrix-matched calibration curve to correct for matrix effects. |
Quantitative Data Summary
The following table summarizes the impact of various conditions on the stability of this compound, based on available literature. Note that specific quantitative kinetic data for this compound degradation is limited, and the information below is largely qualitative or inferred from studies on similar compounds.
| Condition | Effect on this compound Stability | Recommendation | References |
| High pH (alkaline) | Significantly increases the rate of hydrolysis to guvacine. | Maintain sample pH between 4 and 6. | [2][3][4] |
| Low pH (acidic) | Generally improves stability by reducing hydrolysis. | Buffer samples to a slightly acidic pH. | [6] |
| High Temperature | Accelerates both chemical and enzymatic degradation. | Keep samples cold (on ice or at 4°C) during processing and store at -80°C. | [6] |
| Low Temperature | Slows down degradation processes. | Store samples at -20°C for short-term and -80°C for long-term storage. | [7][8][9] |
| Exposure to Light | Potential for photodegradation. | Use amber vials and protect samples from direct light. | [6] |
| Presence of Oxygen | Potential for oxidative degradation. | Minimize headspace in storage vials. Consider storage under an inert atmosphere for long-term stability. | [6] |
Experimental Protocols
Detailed Methodology: this compound Extraction from Human Plasma
This protocol is designed to minimize the degradation of this compound during extraction from human plasma samples.
1. Sample Collection and Initial Handling:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on ice.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean polypropylene (B1209903) tube and immediately add a stabilizing buffer (e.g., 1 M citrate buffer, pH 4.5) at a ratio of 1:20 (buffer:plasma) to acidify the sample.
-
Vortex briefly and store at -80°C until extraction.
2. Protein Precipitation and Extraction:
-
Thaw the plasma sample on ice.
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
3. Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Detailed Methodology: this compound Extraction from Human Urine
1. Sample Collection and Stabilization:
-
Collect urine samples in sterile containers.
-
Immediately measure the pH and, if necessary, adjust to a slightly acidic pH (around 6.0) with a small volume of a suitable buffer.
-
Store the samples at -80°C until analysis.
2. Dilution and Filtration:
-
Thaw the urine sample on ice.
-
Vortex the sample to ensure homogeneity.
-
Dilute 100 µL of urine with 900 µL of the initial mobile phase for LC-MS/MS analysis containing an internal standard.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
Detailed Methodology: this compound Extraction from Brain Tissue
1. Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add 5 volumes of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 6.0, containing protease and esterase inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.
2. Protein Precipitation and Extraction:
-
To the homogenate, add 3 volumes of ice-cold acetonitrile with an internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
3. Clean-up (Optional, if high matrix interference is observed):
-
Perform a solid-phase extraction (SPE) on the supernatant using a suitable cartridge (e.g., a mixed-mode cation exchange SPE cartridge) to remove interfering substances. Follow the manufacturer's instructions for conditioning, loading, washing, and elution.
4. Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant (or the eluate from SPE) to dryness under a gentle stream of nitrogen at a temperature below 30°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
-
Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
Visualizations
Caption: Primary degradation pathway of this compound to guvacine via hydrolysis.
Caption: General workflow for this compound extraction from biological samples.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bevital.no [bevital.no]
- 4. A preliminary study of arecoline and this compound presence in the saliva of a "betel-quid" chewer using liquid-chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Guvacoline Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of Guvacoline.
Troubleshooting Guides
Route 1: N-Demethylation of Arecoline
This route involves the removal of the N-methyl group from Arecoline, a major alkaloid found in the areca nut, to yield this compound. A common method for this transformation is the von Braun reaction.
Experimental Protocol: N-Demethylation of Arecoline via von Braun Reaction
-
Reaction Setup: In a well-ventilated fume hood, dissolve Arecoline (1 equivalent) in a dry, inert solvent such as chloroform (B151607) or dichloromethane.
-
Reagent Addition: Slowly add a solution of cyanogen (B1215507) bromide (1.1 equivalents) in the same solvent to the Arecoline solution at 0°C with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N-cyanothis compound.
-
Hydrolysis: Hydrolyze the crude N-cyanothis compound by refluxing with an aqueous acid (e.g., 20% HCl) or base (e.g., 10% NaOH) to yield this compound.
-
Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in dichloromethane.
Troubleshooting Common Issues in N-Demethylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure the use of anhydrous solvent, as moisture can react with cyanogen bromide.- Extend the reaction time and continue monitoring by TLC.- Use a slight excess of cyanogen bromide (up to 1.5 equivalents). |
| Decomposition of starting material or product. | - Maintain a low temperature during the addition of cyanogen bromide.- Avoid excessive heating during work-up. | |
| Incomplete hydrolysis of the N-cyano intermediate. | - Increase the reflux time or the concentration of the acid/base during the hydrolysis step. | |
| Presence of Unreacted Arecoline | Insufficient cyanogen bromide. | - Ensure accurate measurement of reagents. Consider adding a small excess of cyanogen bromide. |
| Short reaction time. | - Allow the reaction to proceed until TLC analysis shows complete consumption of the starting material. | |
| Formation of Side Products | Reaction with solvent. | - Ensure the use of a non-reactive, inert solvent. |
| Ring-opening of the tetrahydropyridine (B1245486) ring. | - While less common for N-demethylation, this can occur under harsh conditions. Use milder reaction conditions if this is observed.[1] | |
| Difficulty in Purifying this compound | Co-elution of impurities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation.[2] |
| This compound is a polar compound. | - Consider using a more polar stationary phase for chromatography or employing reverse-phase chromatography. |
Quantitative Data Summary (N-Demethylation)
| Parameter | Reported Range |
| Yield | 60-80% (variable depending on specific conditions) |
| Purity (after chromatography) | >95% |
Logical Workflow for Troubleshooting N-Demethylation of Arecoline
Caption: Troubleshooting workflow for low yield in this compound synthesis via N-demethylation.
Route 2: Esterification of Guvacine
This synthetic approach involves the esterification of Guvacine with methanol in the presence of an acid catalyst, a reaction commonly known as Fischer esterification.
Experimental Protocol: Fischer Esterification of Guvacine
-
Reaction Setup: Suspend Guvacine (1 equivalent) in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents), to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.
Troubleshooting Common Issues in Esterification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a large excess of methanol to shift the equilibrium towards the product.[3]- Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent.[3]- Increase the reaction time. |
| Insufficient catalyst. | - Ensure the use of an adequate amount of acid catalyst. | |
| Hydrolysis of the ester product. | - Ensure complete neutralization during work-up to prevent acid-catalyzed hydrolysis. | |
| Presence of Unreacted Guvacine | Short reaction time or insufficient catalyst. | - Extend the reflux time and/or increase the amount of catalyst. |
| Poor solubility of Guvacine. | - Ensure vigorous stirring to maintain a good suspension of Guvacine in methanol. | |
| Formation of Side Products | Dehydration or other acid-catalyzed side reactions. | - Use the minimum effective amount of catalyst and avoid excessively high temperatures. |
| Difficulty in Purifying this compound | This compound and Guvacine have different polarities. | - Guvacine is significantly more polar than this compound. A well-chosen solvent system for column chromatography should provide good separation.[2] |
| Residual acid catalyst. | - Ensure thorough neutralization and washing during the work-up procedure. |
Quantitative Data Summary (Esterification)
| Parameter | Reported Range |
| Yield | 70-95% (highly dependent on reaction conditions)[3] |
| Purity (after chromatography) | >98% |
Signaling Pathway for Fischer Esterification of Guvacine
Caption: Mechanism of Fischer esterification for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for this compound synthesis: N-demethylation of Arecoline or esterification of Guvacine?
The choice of synthetic route depends on the availability of starting materials and the desired scale of the synthesis.
-
N-demethylation of Arecoline: This is a viable option if Arecoline is readily available. However, the use of toxic reagents like cyanogen bromide requires stringent safety precautions.[1]
-
Esterification of Guvacine: This route is generally considered safer and can provide high yields if the reaction equilibrium is effectively managed. Guvacine can be sourced commercially or extracted from areca nuts.
Q2: What are the main safety concerns when working with cyanogen bromide for the N-demethylation of Arecoline?
Cyanogen bromide is a highly toxic and volatile compound. It should only be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.
Q3: How can I effectively monitor the progress of the Fischer esterification of Guvacine?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a polar solvent system (e.g., dichloromethane:methanol, 9:1) to separate the more polar Guvacine from the less polar this compound. The disappearance of the Guvacine spot and the appearance of the this compound spot indicate the progression of the reaction.
Q4: What are the common impurities that I might encounter in my final this compound product?
Common impurities can include:
-
From N-demethylation: Unreacted Arecoline, N-cyanothis compound (if hydrolysis is incomplete), and potential side products from the von Braun reaction.
-
From Esterification: Unreacted Guvacine and byproducts from acid-catalyzed side reactions.
-
General: Residual solvents from the reaction or purification steps.
Q5: What is the best method for purifying synthetic this compound?
Column chromatography on silica gel is the most common and effective method for purifying this compound.[4] A gradient elution starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) will allow for the separation of this compound from less polar impurities and more polar starting materials or byproducts. The purity of the collected fractions should be checked by TLC.
References
Selecting the appropriate solvent for Guvacoline
Technical Support Center: Guvacoline
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for this compound, including troubleshooting common solubility issues and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: The choice of solvent depends on the experimental context, particularly whether the final solution will be aqueous or organic. For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, and water are excellent starting points, especially for the salt forms of this compound (hydrochloride and hydrobromide).[1][2] For direct use in aqueous buffers like PBS (pH 7.2), the hydrobromide salt shows good solubility.[1]
Q2: How does the form of this compound (free base vs. salt) affect solvent choice?
A2: The form of this compound significantly impacts its solubility. Salt forms, such as this compound hydrochloride (HCl) and this compound hydrobromide (HBr), are generally more soluble in aqueous solutions and polar solvents compared to the free base. If you are experiencing solubility issues with the free base in a polar solvent, using a salt form is a recommended troubleshooting step.
Q3: What is the impact of pH on this compound solubility?
A3: pH is a critical factor for this compound's solubility. Studies on the extraction of alkaloids from areca nuts show that this compound is abundantly present in aqueous extracts under basic conditions (e.g., pH 9.5-11.9) but may be absent in neutral aqueous extracts.[3] However, computational studies predict good solubility for the pure compound at acidic and neutral pH levels (pH 1.0, 5.0, and 7.0).[4] This suggests that for experimental work with the purified compound, a range of pH values may be suitable, but adjusting the pH can be a useful tool to improve dissolution.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is not recommended to dissolve this compound directly into cell culture medium, especially at high concentrations. This can lead to precipitation and inaccurate final concentrations. The standard and recommended practice is to first prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water and then dilute it to the final desired concentration in the culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
Issue 1: My this compound (salt form) is not dissolving or is precipitating in my aqueous buffer.
-
Possible Cause 1: Concentration Limit Exceeded. You may be trying to achieve a concentration that is above the solubility limit of this compound in that specific buffer and temperature.
-
Possible Cause 2: Incorrect pH. The pH of your buffer may not be optimal for this compound solubility.
-
Solution: Measure the pH of your final solution. If possible, adjust it slightly to see if solubility improves. Based on extraction data, a slightly basic pH may enhance solubility.[3]
-
-
Possible Cause 3: Insufficient Mixing. The compound may need more energy to dissolve.
-
Solution: Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution. Always check the compound's stability at higher temperatures before heating.
-
Issue 2: My this compound stock solution in DMSO appears cloudy or has formed precipitates.
-
Possible Cause: Water Absorption by DMSO. DMSO is hygroscopic and readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of some compounds.[2]
-
Solution: Always use fresh, anhydrous-grade DMSO to prepare stock solutions. Store the stock solution in a tightly sealed vial, preferably with a desiccant, and at the recommended temperature (e.g., -20°C or -80°C) to minimize water absorption and degradation.
-
Quantitative Solubility Data
The solubility of this compound can vary based on its salt form and the solvent used. The following table summarizes available quantitative data for common laboratory solvents.
| Compound Form | Solvent | Solubility | Reference |
| This compound hydrochloride | DMSO | 36 mg/mL | [2] |
| This compound hydrochloride | Water | 36 mg/mL | [2] |
| This compound hydrochloride | Ethanol | 36 mg/mL | [2] |
| This compound hydrobromide | PBS (pH 7.2) | 10 mg/mL | [1] |
| This compound hydrobromide | DMSO | 1 mg/mL | [1] |
| This compound hydrobromide | DMF | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the standard method for preparing a stock solution for use in most biological experiments.
Objective: To prepare a 100 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (Molar Mass: 177.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound HCl required. For 1 mL of a 100 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 177.63 g/mol x 1000 mg/g = 17.76 mg
-
-
Weighing: Accurately weigh 17.76 mg of this compound HCl and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial to ensure stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the dilution of a concentrated stock solution into a final aqueous buffer for experimentation.
Objective: To prepare a 100 µM working solution of this compound in a cell culture medium from a 100 mM DMSO stock.
Materials:
-
100 mM this compound HCl stock solution in DMSO
-
Target aqueous buffer (e.g., DMEM, aCSF, PBS)
-
Sterile tubes and calibrated pipettes
Methodology:
-
Serial Dilution (Recommended): To ensure accuracy and minimize pipetting errors, perform a serial dilution. For example, first, dilute the 100 mM stock 1:100 to create an intermediate 1 mM solution.
-
Pipette 5 µL of the 100 mM stock into 495 µL of the target aqueous buffer. Vortex gently.
-
-
Final Dilution: Dilute the intermediate solution to the final concentration. To make 1 mL of a 100 µM solution:
-
Dilution Factor = 1 mM / 100 µM = 10
-
Pipette 100 µL of the 1 mM intermediate solution into 900 µL of the target aqueous buffer.
-
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing that could damage proteins in the medium.
-
Final Solvent Concentration: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.
-
Verification: After preparation, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Logical Workflow Visualization
The following diagram outlines the decision-making process for selecting a suitable solvent system for this compound.
Caption: A flowchart illustrating the logical steps for selecting an appropriate solvent and preparing a this compound solution for experimental use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A preliminary study of arecoline and this compound presence in the saliva of a "betel-quid" chewer using liquid-chromatography ion trap mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Calibrating mass spectrometer for Guvacoline analysis
Welcome to the Technical Support Center for Guvacoline Analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry for the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical mass transition (m/z) for this compound in tandem mass spectrometry?
A1: For this compound, a common quantitation transition monitored in selective reaction monitoring (SRM) is m/z 142 → 113. A confirmation transition that can be used is m/z 142 → 81.[1]
Q2: What type of ionization is typically used for this compound analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of this compound and other areca alkaloids.[1]
Q3: Is an internal standard necessary for accurate quantification of this compound?
A3: Yes, an internal standard is crucial to account for variability in instrument response and potential matrix effects.[1] Due to the commercial unavailability of an isotope-labeled this compound standard, Arecoline-D5 has been successfully used as an internal standard for this compound analysis.[1] Ideally, for mass spectrometry, a deuterated or C13 labeled standard of the analyte is preferred.[2]
Q4: How often should I calibrate my mass spectrometer?
A4: The frequency of calibration depends on the type of mass spectrometer and the stability of your laboratory conditions. For quadrupole mass spectrometers, calibration a few times a year may be sufficient, but it should be checked regularly.[3] Time-of-flight (TOF) instruments may require daily checks.[3] It is recommended to calibrate the mass spectrometer at least every three months and to check the calibration weekly.[4] A calibration should also be performed if you observe that masses are drifting from their expected values.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the calibration and analysis of this compound.
Issue 1: Poor or No this compound Signal
Q: I am not seeing any peaks, or the signal for this compound is very weak. What are the possible causes and solutions?
A: Poor signal intensity is a common issue in mass spectrometry.[5] Several factors could be contributing to this problem.
-
Sample Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute will produce a weak signal, while a highly concentrated sample can cause ion suppression.[5]
-
Ionization Efficiency: Confirm that the electrospray ionization (ESI) source is operating correctly in positive ion mode.[1] Regularly tune and calibrate the mass spectrometer to ensure it is performing optimally, which includes checking the ion source, mass analyzer, and detector settings.[5]
-
Instrument Calibration & Tuning: The instrument must be properly tuned and calibrated.[5] The tuning process involves infusing a known compound to adjust instrument voltages to maximize the signal.[3] Calibration involves using compounds of known mass to build a calibration curve, maximizing mass accuracy.[3]
-
System Contamination: Contamination of the solvent, sample, or system can be detrimental to proper calibration and results.[3] Ensure you are using high-purity, LC-MS grade reagents.[6]
-
Leaks: Check the system for any gas leaks, which can lead to a loss of sensitivity.[7]
Issue 2: Inaccurate Mass Measurement
Q: The measured mass for this compound is not accurate. How can I resolve this?
A: Inaccurate mass measurement can prevent correct compound identification.
-
Mass Calibration: The most common cause is incorrect or outdated calibration. Perform a mass calibration using appropriate standards that cover the mass range of your analysis.[5][8] The calibration solution should produce ions with known exact masses.[4]
-
Instrument Maintenance: Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines. Instrument drift or contaminants can negatively affect mass accuracy and resolution.[5]
-
Sufficient Ion Intensity: The analyte peak must have sufficient intensity and be free from interference from other masses for accurate measurement.[8]
Issue 3: Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What should I investigate?
A: Peak tailing can compromise resolution and quantification.[9]
-
Column Issues: Peak tailing can be caused by column overload, where too much sample is injected.[9] It can also result from a partially blocked inlet frit or voids in the column packing.[9][10] Consider flushing the column or replacing it if it's old.
-
Chemical Interactions: For basic compounds like this compound, strong interactions with ionized silanol (B1196071) groups on the silica (B1680970) surface of the column can cause tailing.[9] Adjusting the mobile phase pH or using an end-capped column can mitigate these secondary interactions.
-
Flow Path Disruption: Indiscriminate tailing of all peaks often points to a disruption in the flow path, such as improper column installation or dead volume in connections.[11]
Issue 4: Matrix Effects Leading to Poor Reproducibility
Q: My results for this compound are not reproducible, especially when analyzing complex samples. Could this be due to matrix effects?
A: Yes, matrix effects are a significant challenge in LC-MS analysis and can cause ion suppression or enhancement, leading to poor reproducibility.[12][13]
-
What it is: Matrix effects occur when co-eluting components from the sample matrix (e.g., salts, lipids) interfere with the ionization of the target analyte.[13][14]
-
Identification: To determine if you have matrix effects, compare the signal response of a standard in pure solvent versus the response of the same standard spiked into a sample extract (post-extraction).[15] A value less than 100% indicates ion suppression, while a value greater than 100% indicates enhancement.[13]
-
Solutions:
-
Internal Standards: The use of a suitable internal standard, ideally an isotopically labeled version of the analyte, is the best way to compensate for matrix effects.[16] Arecoline-D5 has been used for this compound.[1]
-
Sample Preparation: Improve your sample cleanup procedure to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to better separate this compound from matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[17]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and related areca alkaloids using LC-MS/MS.
Table 1: Mass Spectrometry Parameters for Areca Alkaloids [1]
| Analyte | Quantitation Transition (m/z) | Confirmation Transition (m/z) | Collision Energy (eV) for Quantitation | Internal Standard |
| This compound | 142 → 113 | 142 → 81 | 14 | Arecoline-D5 |
| Guvacine | 128 → 99 | 128 → 110 | 15 | Arecaidine-D5 |
| Arecoline (B194364) | 156 → 44 | 156 → 113 | 15 | Arecoline-D5 |
| Arecaidine | 142 → 44 | 142 → 99 | 20 | Arecaidine-D5 |
Table 2: Method Performance Characteristics [1]
| Analyte | Linearity (R²) | Average Accuracy | Limit of Detection (LOD) (pg on column) | Limit of Quantitation (LOQ) (pg on column) |
| This compound | > 0.99 | 98% - 104% | 2.5 | 5 |
| Guvacine | > 0.99 | 98% - 104% | 50 | 250 |
| Arecoline | > 0.99 | 98% - 104% | 0.1 | 0.5 |
| Arecaidine | > 0.99 | 98% - 104% | 0.1 | 0.5 |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the simultaneous quantification of four areca alkaloids, including this compound.
1. Sample Preparation (Aqueous Extraction) [1]
-
Weigh the areca nut-containing product.
-
Add deionized water (1:10 w/v) and vortex for 1 hour.
-
Centrifuge the mixture at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial.
-
Take 10 μL of the extract and add 50 ng each of the internal standards (Arecaidine-D5 and Arecoline-D5).
-
Dilute the mixture to a final volume of 1000 μL with 1% trifluoroacetic acid (TFA).
-
Inject 8 μL of the final sample into the LC-MS/MS system.
2. LC-MS/MS Instrument Settings [1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Monitoring Mode: Selective Reaction Monitoring (SRM).
-
Spray Voltage: 3500 V.
-
Heated Capillary Temperature: 350 °C.
-
Collision Gas (Argon) Pressure: 1.4 mTorr.
-
Quadrupole Resolution (Q1 and Q3): 0.4 Da.
-
Scan Time: 0.10 s.
-
Chromatographic Column: A suitable reverse-phase column (e.g., C8) is typically used.[18]
-
Mobile Phase: A gradient of solvents like ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is common.[18]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the calibration and troubleshooting process.
Caption: High-level workflow for this compound quantification.
Caption: Decision tree for diagnosing weak signal issues.
References
- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. gentechscientific.com [gentechscientific.com]
- 8. waters.com [waters.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Troubleshooting—Tailing Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Guvacoline in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in in vitro experiments involving Guvacoline. The guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
General & Foundational Issues
Q1: My this compound stock solution seems unstable, leading to inconsistent results. How should I prepare and store it?
A1: this compound stability is crucial for reproducible experiments.
-
Preparation: this compound hydrochloride is soluble in aqueous buffers like PBS (up to 10 mg/ml) and organic solvents such as DMSO and ethanol (B145695) (up to 36 mg/mL).[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock in sterile PBS or DMSO and then dilute it to the final working concentration in your assay medium. When using DMSO, ensure the final concentration in the culture does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Storage: Solid this compound hydrochloride should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]
Q2: I'm observing high variability between replicate wells in my cell-based assays. What are the common causes?
A2: Well-to-well variability often stems from technical inconsistencies or suboptimal cell culture practices.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers per well is a major source of variability. Use a calibrated pipette and mix the cell suspension gently between pipetting.
-
Cell Health & Passage Number: Only use healthy, viable cells within a low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Aim for cells that are 60-80% confluent and in an exponential growth phase.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, reagents, or cells can introduce significant errors. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.
Receptor & Transporter Binding Assays
Q3: Why is the signal in my this compound binding assay unexpectedly low?
A3: A low signal can result from issues with any of the core assay components.
-
Receptor/Transporter Source: The cell membranes or tissue homogenates may have low expression of the target (e.g., muscarinic receptors, GABA transporters). Use a cell line known to express the target at high levels or consider transient transfection to overexpress the protein of interest.
-
Ligand Issues: If using a radiolabeled or fluorescent ligand for competition assays, ensure it has not degraded and possesses high specific activity. Use the ligand at a concentration at or below its dissociation constant (Kd) for optimal specific binding.
-
Assay Not at Equilibrium: The incubation time may be too short. Perform a time-course experiment to determine the optimal time to reach binding equilibrium.
Q4: My non-specific binding (NSB) is very high, masking the specific binding signal. How can I reduce it?
A4: High NSB is a common problem, especially with lipophilic compounds.
-
Reduce Ligand Concentration: Using a radioligand concentration significantly above its Kd can increase binding to non-target sites.
-
Optimize Washing Steps: Increase the number or duration of wash steps with ice-cold wash buffer to more effectively remove unbound ligand. Ensure the filtration and washing process is rapid to minimize dissociation of specifically bound ligand.
-
Add Blocking Agents: Including BSA (0.1-1%) in the binding buffer can help block non-specific sites on the reaction tube or filter membrane. For filtration assays, pre-soaking filter mats in a solution like polyethyleneimine can reduce ligand binding to the filter itself.
Second Messenger & Downstream Signaling Assays
Q5: I am not observing the expected change in cAMP levels after this compound treatment. What could be wrong?
A5: this compound is a muscarinic agonist, and its effect on cAMP will depend on the G-protein subtype the receptor is coupled to (Gαi for M2/M4, Gαq for M1/M3/M5).
-
For Gαi-coupled receptors (expecting a decrease in cAMP):
-
Forskolin (B1673556) Stimulation: The inhibitory effect of Gαi is typically measured against forskolin-stimulated cAMP production. Ensure your forskolin concentration is optimal for producing a robust but submaximal signal.
-
Phosphodiesterase (PDE) Inhibitors: cAMP is rapidly degraded by PDEs. Including a PDE inhibitor like IBMX (0.5 mM) is highly recommended to prevent cAMP degradation and amplify the signal window.
-
-
For Gαq-coupled receptors (no direct cAMP change): These receptors primarily signal through PLC and calcium mobilization. You will not see a direct cAMP response but should measure downstream effects like inositol (B14025) phosphate (B84403) accumulation or intracellular calcium flux.
-
General Checks: Verify that your cells are healthy and expressing the target receptor. Ensure your cAMP assay kit reagents are active and that the plate reader settings are correct.
Q6: I cannot detect ERK1/2 phosphorylation (p-ERK) via Western blot after stimulating cells with this compound. What should I troubleshoot?
A6: Detecting transient signaling events like protein phosphorylation requires careful optimization.
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Stimulation Time Course: ERK phosphorylation is often rapid and transient, peaking within 2-10 minutes and declining thereafter. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) to identify the peak response time.
-
Lysis Buffer Composition: The lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors to preserve the phosphorylated state of ERK. Always use fresh lysates and work on ice.
-
Antibody Quality: Ensure the anti-p-ERK antibody is specific and validated for your application. Use the recommended antibody dilution and blocking buffer (5% BSA in TBST is often preferred over milk for phospho-antibodies).
-
Protein Loading: Load a sufficient amount of protein (typically 20-40 µg of total cell lysate) to detect the signal. Always probe for total ERK on the same membrane after stripping to confirm equal protein loading and that the lack of a p-ERK signal is not due to a general blotting failure.
Cell Viability & Cytotoxicity Assays
Q7: I'm observing unexpected cytotoxicity at high concentrations of this compound. Is this a known effect?
A7: Yes, at high concentrations, this compound can exhibit cytotoxic and genotoxic effects. One study reported an IC50 value of 2.1 mM for growth inhibition in human buccal epithelial cells.[3]
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Dose-Response: Always perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay duration.
-
Assay Choice: Different viability assays measure different cellular processes (e.g., metabolic activity for MTT/MTS, membrane integrity for Trypan Blue). Results can vary between methods. Consider using an orthogonal method to confirm cytotoxicity. For example, if an MTT assay shows reduced viability, confirm cell death with a dye exclusion assay.
-
Confounding Factors: High concentrations of any compound can induce non-specific effects or alter media pH, leading to apparent cytotoxicity. Ensure the final concentration of solvents like DMSO is non-toxic.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds from published literature. Variability in these values can arise from different experimental systems (e.g., cell lines, tissue preparations) and assay conditions.
Table 1: Pharmacological Activity of this compound
| Parameter | Target/Assay | Species/System | Value | Reference |
|---|---|---|---|---|
| Agonist Activity | Muscarinic Receptors | Rat Atria & Ileum | Full Agonist | [4] |
| Potency | Muscarinic Receptors | Rat Atria & Ileum | ~15-fold less potent than Arecoline (B194364) | [2][4] |
| pD₂ | Muscarinic Receptors | Rat Atria & Ileum | 6.09 - 8.07 (Range for this compound and related compounds) | [4] |
| IC₅₀ | Growth Inhibition | Human Buccal Epithelial Cells | 2.1 mM |[3] |
Table 2: In Vitro Hydrolysis Kinetics of this compound vs. Arecoline
| Compound | System | Vmax (nmol/min/mg protein) | Km (mM) | Apparent Intrinsic Clearance (Clint. in vivo, ml/min/kg) | Reference |
|---|---|---|---|---|---|
| This compound | Human Liver Microsomes (HLM) | 35 | 34.3 | 0.654 | [5] |
| Arecoline | Human Liver Microsomes (HLM) | 833 | >8 | 57.8 | [3] |
| This compound | Human Liver Cytosol (HLC) | - | - | 0.466 | [3] |
| Arecoline | Human Liver Cytosol (HLC) | - | - | 11.6 | [3] |
Note: this compound is hydrolyzed at a dramatically lower rate than Arecoline.[3][5]
Visualizations
Signaling Pathways of this compound
Caption: Potential signaling pathways activated or modulated by this compound.
Experimental Workflow: ERK1/2 Phosphorylation Western Blot
Caption: Standard workflow for detecting this compound-induced ERK1/2 phosphorylation.
Troubleshooting Guide: Low Signal in a Binding Assay
Caption: Decision tree for troubleshooting low signal in a binding assay.
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay (Membrane Prep)
This protocol is a general template for measuring this compound's affinity for a target receptor (e.g., muscarinic) expressed in cell membranes.
-
Membrane Preparation:
-
Culture cells expressing the target receptor to ~90% confluency.
-
Wash cells with ice-cold PBS and scrape into a centrifuge tube.
-
Pellet cells (500 x g, 5 min, 4°C) and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize cells using a Dounce or polytron homogenizer on ice.
-
Centrifuge homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer, determine protein concentration (BCA assay), and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand (e.g., [³H]-NMS for muscarinic receptors) at a final concentration near its Kd.
-
A range of concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Membrane preparation (20-50 µg protein).
-
-
For non-specific binding (NSB) wells, add a high concentration of a known antagonist (e.g., 10 µM Atropine). For total binding wells, add vehicle.
-
Incubate the plate at room temperature for 1-2 hours (or as determined by equilibrium studies).
-
Rapidly harvest the assay onto glass fiber filters using a cell harvester.
-
Wash filters 3-4 times with ice-cold wash buffer.
-
Measure radioactivity of the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.
-
Protocol 2: [³H]-GABA Uptake Assay
This protocol measures the ability of this compound (or its metabolite, Guvacine) to inhibit GABA reuptake into cells or synaptosomes.
-
Cell Preparation:
-
Culture cells expressing the GABA transporter of interest (e.g., GAT1) on poly-D-lysine coated plates.
-
Wash cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
-
Uptake Assay:
-
Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of this compound.
-
Initiate the uptake by adding a mixture of [³H]-GABA (final concentration near its Km) and unlabeled GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH or 1% SDS.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Define non-specific uptake using a known potent GAT inhibitor (e.g., Tiagabine) or by performing the assay at 4°C.
-
Subtract non-specific uptake from all values.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by non-linear regression.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for handling Guvacoline hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Guvacoline hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrobromide and what is its primary mechanism of action?
A1: this compound hydrobromide is the hydrobromide salt of this compound, a natural alkaloid found in areca nuts.[1] It functions as a full agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), though with a lower potency compared to arecoline.[2][3] Its primary mechanism of action is to bind to and activate these receptors, which are G protein-coupled receptors involved in various physiological processes.
Q2: What are the main research applications for this compound hydrobromide?
A2: this compound hydrobromide is primarily used in scientific research to study the function of muscarinic acetylcholine receptors.[4] It can be a helpful tool in identifying and characterizing these receptors in different tissues and cell types.[4]
Q3: What are the synonyms for this compound hydrobromide?
A3: this compound hydrobromide is also known by several other names, including Norarecoline hydrobromide, 1,2,5,6-Tetrahydro-3-pyridinecarboxylic Acid Methyl Ester Hydrobromide, and 3-(Methoxycarbonyl)-1,2,5,6-tetrahydropyridine Hydrobromide.[4]
Handling and Storage
Q4: How should solid this compound hydrobromide be stored?
A4: Solid this compound hydrobromide should be stored at -20°C.[5] It is supplied as a crystalline solid.[3]
Q5: How should I prepare and store solutions of this compound hydrobromide?
A5: this compound hydrobromide is soluble in various solvents. Stock solutions can be prepared in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is soluble in PBS (pH 7.2). It is not recommended to store aqueous solutions for more than one day. For long-term storage of stock solutions in solvents, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Data Summary: Solubility and Storage
| Solvent | Solubility | Recommended Storage of Stock Solution |
| Dimethylformamide (DMF) | 1 mg/mL | -80°C (up to 1 year) |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | -80°C (up to 1 year) |
| PBS (pH 7.2) | 10 mg/mL | Use within one day |
Q6: What are the general safety precautions for handling this compound hydrobromide?
A6: While some safety data sheets do not classify this compound hydrobromide as hazardous, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Avoid breathing dust and ensure work is conducted in a well-ventilated area. Wash hands thoroughly after handling.
Troubleshooting Experimental Issues
Q7: I am seeing inconsistent results in my cell-based assays. What could be the cause?
A7: Inconsistent results can arise from several factors:
-
Solution Instability: As aqueous solutions are not stable, always prepare them fresh for each experiment.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Ensure your stock solutions are aliquoted.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Changes in cell passage number can also affect receptor expression and cellular responses.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all wells, as solvents can have physiological effects.
Q8: My compound does not seem to be active in my in vitro assay. What should I check?
A8: If you are not observing the expected activity, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound hydrobromide.
-
Receptor Expression: Confirm that your cell line or tissue preparation expresses the target muscarinic acetylcholine receptors.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and cell density.
-
Concentration Range: Ensure you are using a wide enough concentration range to observe a dose-dependent effect.
Experimental Protocols
General Protocol for an In Vitro Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound hydrobromide for muscarinic acetylcholine receptors in a cell membrane preparation.
1. Materials:
-
This compound hydrobromide
-
Cell membranes expressing muscarinic receptors
-
Radioligand (e.g., [³H]-NMS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well plates
-
Filter mats
-
Scintillation fluid
-
Microplate scintillation counter
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Increasing concentrations of this compound hydrobromide (unlabeled competitor)
-
A fixed concentration of the radioligand
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the concentration of this compound hydrobromide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: Gq-coupled muscarinic receptor signaling pathway activated by this compound.
Experimental Workflow: Competitive Binding Assay
References
Guvacoline Hydrolysis in Assays: A Technical Support Center
For researchers, scientists, and drug development professionals studying guvacoline, understanding its stability and hydrolysis rate is critical for accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during assays involving this compound.
Factors Affecting this compound Hydrolysis Rate: FAQs
Q1: What are the primary factors that influence the rate of this compound hydrolysis in experimental assays?
A1: The hydrolysis of this compound, the methyl ester of guvacine (B1672442), is primarily affected by two main factors: enzymatic activity and chemical instability related to pH and temperature.
-
Enzymatic Hydrolysis: In biological systems, this compound can be hydrolyzed by carboxylesterases (CES) to its metabolite, guvacine. However, studies have shown that this compound is a poor substrate for these enzymes, and its rate of enzymatic hydrolysis is significantly lower than that of the structurally similar compound, arecoline (B194364).[1][2][3]
-
Chemical Hydrolysis (Non-Enzymatic): this compound's ester group is susceptible to hydrolysis under certain chemical conditions.
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Basic (alkaline) conditions promote the hydrolysis of the ester bond.[4][5] Conversely, acidic conditions can also catalyze hydrolysis, although the effect might be less pronounced than under basic conditions for many esters.[1][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of esters.[5][7][8] Therefore, prolonged incubation at elevated temperatures can lead to significant non-enzymatic degradation of this compound.
-
Q2: How does the enzymatic hydrolysis of this compound compare to that of arecoline?
A2: Research indicates that human liver microsomes (HLM) have a minimal capacity to hydrolyze this compound, whereas they rapidly hydrolyze arecoline to arecaidine.[2] The intrinsic clearance (Clint) of this compound in HLM is dramatically lower than that of arecoline, suggesting that this compound is much more stable in the presence of these metabolic enzymes.[3]
Q3: Can this compound degrade in my stock solutions or during sample preparation?
A3: Yes, this compound can degrade under improper storage or handling conditions. To minimize non-enzymatic hydrolysis, stock solutions should be prepared in a stable buffer (ideally at a slightly acidic to neutral pH) and stored at low temperatures (e.g., -20°C or -80°C). During sample preparation for assays, it is crucial to maintain a consistent and appropriate pH and temperature to prevent degradation before the experiment begins.
Troubleshooting Guide for this compound Hydrolysis Assays
This guide addresses common issues encountered during the experimental determination of this compound hydrolysis rates.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Results | Inconsistent timing or temperature during incubations. | Ensure precise timing for all experimental steps and use a calibrated incubator or water bath to maintain a constant temperature.[6] |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability.[9][10] | |
| Instability of this compound in the assay buffer. | Prepare fresh solutions before each experiment. Assess the stability of this compound in your specific assay buffer by incubating it without the enzyme or biological matrix and measuring its concentration over time. | |
| No or Very Low this compound Hydrolysis Detected | Low enzymatic activity. | This compound is known to be a poor substrate for carboxylesterases.[2][3] Ensure your enzyme preparation is active using a known, more readily hydrolyzed substrate as a positive control. You may need to use higher protein concentrations or longer incubation times to detect this compound hydrolysis. |
| Incorrect assay conditions (pH, temperature). | Optimize the pH and temperature of your assay to be within the optimal range for the enzymes being studied, while also considering the chemical stability of this compound. | |
| Issues with the analytical method (e.g., HPLC). | Verify the sensitivity and linearity of your analytical method for both this compound and its metabolite, guvacine. Check for issues with peak shape, retention time shifts, or detector response.[9][10][11][12] | |
| Higher than Expected Hydrolysis (High Background) | Non-enzymatic hydrolysis. | Run a control experiment without the enzyme (or with heat-inactivated enzyme) to quantify the extent of non-enzymatic degradation under your assay conditions.[2] If non-enzymatic hydrolysis is high, consider optimizing the assay pH and temperature to minimize it. |
| Contamination of reagents or samples. | Use high-purity reagents and ensure that all labware is clean. Filter-sterilize buffers and solutions where appropriate. | |
| Poor Recovery of this compound or Guvacine | Adsorption to labware. | Use low-adsorption plasticware (e.g., polypropylene) for sample preparation and storage. |
| Inefficient extraction from the assay matrix. | Optimize your sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure efficient recovery of both the parent compound and its metabolite. |
Data on Factors Affecting Ester Hydrolysis
Below is a summary of kinetic data for the enzymatic hydrolysis of this compound in human liver microsomes (HLM).
| Parameter | Value | Unit | Source |
| Vmax | 35 | nmol/min/mg | [2] |
| Clint (in vitro) | 1.02 | µl/min/mg | [2] |
| Clint (in vivo) | 1.25 | ml/min/kg | [2] |
Experimental Protocols
Protocol for In Vitro this compound Hydrolysis Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the enzymatic hydrolysis of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
-
Incubation:
-
Pre-warm the reaction buffer and HLM to 37°C.
-
In a microcentrifuge tube, combine the reaction buffer and HLM to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Initiate the reaction by adding the this compound stock solution to achieve the desired final substrate concentration.
-
Incubate at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Processing:
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Control Experiments:
-
No-Enzyme Control: Incubate this compound in the reaction buffer without HLM to assess non-enzymatic hydrolysis.
-
Heat-Inactivated Enzyme Control: Incubate this compound with HLM that has been heat-inactivated (e.g., boiled for 10 minutes) to confirm that the observed hydrolysis is enzyme-mediated.[2]
-
-
Analysis:
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and its metabolite, guvacine.
-
Calculate the rate of hydrolysis from the decrease in this compound concentration or the formation of guvacine over time.
-
Visualizations
Logical Workflow for Troubleshooting this compound Hydrolysis Assays
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of ester hydrolysis in terms of microscopic rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the alkaline hydrolysis of securinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of abiotic hydrolysis of isoxaflutole: influence of pH and temperature in aqueous mineral buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. youtube.com [youtube.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Guvacoline Quantification Precision: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the precision of Guvacoline quantification in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent and robust methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is particularly favored for its high selectivity and sensitivity, allowing for the simultaneous analysis of this compound and other related alkaloids like Arecoline (B194364), Guvacine, and Arecaidine.[4][5]
Q2: What is a typical concentration range for this compound found in Areca nut products?
A2: The concentration of this compound in Areca nut-containing products varies significantly. Reported ranges are typically between 0.17 to 0.99 mg/g and 0.060 to 1.216 mg/g, depending on the product type and origin.[3][4][6]
Q3: this compound and Arecoline are structurally similar. How can I ensure my method distinguishes between them?
A3: Due to their structural similarities, this compound and Arecoline may have close elution times in chromatography.[4] While chromatographic separation can be optimized, using tandem mass spectrometry (LC-MS/MS) is the most reliable method for differentiation. These compounds produce different precursor and product ions, allowing for unambiguous identification and quantification even if they co-elute.[4] For example, this compound's precursor ion ([M+H]⁺) is m/z 142, which fragments into product ions like m/z 113 and m/z 81.[4] In contrast, Arecoline's precursor ion is m/z 156.[4]
Q4: What is the relationship between this compound and Guvacine?
A4: this compound is the methyl ester of Guvacine.[7] Under basic conditions, such as the presence of slaked lime (calcium hydroxide) often used in betel quid preparations, this compound can be hydrolyzed to Guvacine.[7][8][9] This chemical transformation is a critical consideration during sample preparation and analysis, as the pH of the extraction solvent can alter the native ratio of these two alkaloids.[10]
Troubleshooting Guide
Problem 1: Low or Inconsistent this compound Recovery
Q: My this compound signal is unexpectedly low or varies significantly between replicates. What could be the cause?
A: This issue often points to problems in the sample preparation or extraction phase.
-
Extraction pH: this compound can be hydrolyzed to Guvacine in a basic medium (pH > 7).[8][10] If your extraction method uses a basic solvent, you may be unintentionally converting your target analyte.
-
Solution: Ensure your extraction solvent is neutral or slightly acidic. For aqueous extractions, a buffer may be necessary to maintain a stable pH.
-
-
Extraction Method: The efficiency of extraction can be influenced by the solvent and technique used. Aqueous and salivary extractions have been shown to yield different levels of this compound from the same sample.[4]
-
Analyte Stability: this compound, like many analytes, can degrade over time or under improper storage conditions.
-
Solution: Process samples as quickly as possible and store extracts at low temperatures (e.g., -20°C or -80°C) and protected from light.[12] Perform stability tests on your matrix to understand how storage affects analyte concentration.
-
Problem 2: Poor Peak Shape or Shifting Retention Times
Q: I'm observing peak tailing, fronting, or retention time drift for my this compound standard and samples. How can I fix this?
A: These are classic chromatographic issues that can compromise precision.
-
Column Contamination: Co-extracted matrix components can accumulate on the column, affecting its performance.[13]
-
Solution: Use a guard column and implement a robust column washing cycle after each analytical run. Ensure your sample cleanup is adequate to remove interfering substances.
-
-
Mobile Phase Issues: An improperly prepared or degraded mobile phase can lead to inconsistent chromatography.
-
Solution: Prepare fresh mobile phase daily. Degas the solvents before use to prevent bubble formation. Ensure the pH is consistent, as this can affect the ionization state and retention of this compound.
-
-
Column Overloading: Injecting too high a concentration of the analyte can saturate the column, leading to poor peak shape.[14]
-
Solution: Dilute your sample extract. If sensitivity is an issue, consider optimizing the MS detector settings rather than increasing the injection volume or concentration.
-
Problem 3: Matrix Effects Compromising Quantification
Q: I suspect matrix effects are impacting my results, leading to either signal suppression or enhancement. How can I confirm and mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like biological fluids or plant extracts.[15][16] They occur when co-eluting compounds interfere with the ionization of the target analyte in the MS source.[15]
-
Confirmation:
-
Post-Extraction Spike: Compare the signal response of an analyte spiked into a blank matrix extract versus the response of the same concentration in a neat solvent. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction procedure as your samples. This is a highly effective way to compensate for signal suppression or enhancement.[13][15]
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is the gold standard for correction, as the labeled standard will co-elute and experience the same matrix effects as the native analyte.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[15] However, this may compromise the limit of quantification (LOQ).
-
Improved Sample Cleanup: Employ more rigorous cleanup steps like Solid-Phase Extraction (SPE) to remove a larger portion of the interfering matrix components before injection.[13]
-
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative parameters for this compound analysis using LC-MS/MS as reported in the literature.
Table 1: LC-MS/MS Method Performance for this compound Quantification
| Parameter | Reported Value | Source |
|---|---|---|
| Linearity (R²) | > 0.99 | [4] |
| Concentration Range | 10-500 pg/µL | [4] |
| Accuracy | 98 to 104% | [4] |
| Limit of Quantification (LOQ) | 5 pg (on column) | [4] |
| Limit of Detection (LOD) | 2.5 pg (on column) |[4] |
Table 2: Reported Concentration of this compound in Various Samples
| Sample Type | Concentration Range | Source |
|---|---|---|
| Areca Nut Products | 0.17 - 0.99 mg/g | [4][5] |
| Areca Chewable Products | 0.060 – 1.216 mg/g | [3][6] |
| Hair (from Areca users) | 14 pg/mg - 2.5 ng/mg |[8][17] |
Experimental Protocols
Protocol 1: this compound Extraction from Solid Samples (e.g., Areca Nut)
This protocol is adapted from methodologies used for the analysis of alkaloids in areca nut products.[4]
-
Homogenization: Weigh approximately 100 mg of the homogenized, dried sample powder into a microcentrifuge tube.
-
Extraction: Add 1 mL of extraction solvent (e.g., 50:50 methanol/water or 1% trifluoroacetic acid).
-
Sonication/Vortexing: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the solid particles.[4]
-
Dilution: Transfer the supernatant to a new vial. Add an internal standard (if used). Dilute the extract to a suitable concentration for LC-MS/MS analysis using the initial mobile phase composition (e.g., dilute 10 µL of extract to 1000 µL with 1% trifluoroacetic acid).[4]
-
Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general LC-MS/MS method for the simultaneous quantification of areca alkaloids.[4]
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2-95% Solvent B over approximately 10-12 minutes.[4]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Key Transitions for this compound:
-
Precursor Ion [M+H]⁺: m/z 142
-
Product Ions: m/z 113 and m/z 81[4]
-
-
Capillary Temperature: 350 °C[4]
-
Spray Voltage: 3500 V[4]
Visualizations
Caption: General workflow for precise this compound quantification.
Caption: Troubleshooting flowchart for this compound analysis.
Caption: Chemical hydrolysis of this compound to Guvacine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-Based Qualitative and Quantitative Analyses of Alkaloids in Chewable Areca Products from Different Geographic Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A preliminary study of arecoline and this compound presence in the saliva of a "betel-quid" chewer using liquid-chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of salivary arecoline in areca nut chewers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Stability testing of solid drugs using preferentially thin-layer chromatography and differential thermal analysis. Part 7: The stability of drugs and preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Guvacoline and Arecoline on Muscarinic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the muscarinic acetylcholine (B1216132) receptor (mAChR) activity of two prominent alkaloids found in the areca nut: guvacoline and arecoline (B194364). This analysis is supported by experimental data to delineate their respective pharmacological profiles.
Introduction to this compound and Arecoline
This compound and arecoline are two structurally related alkaloids present in the fruit of the areca palm, Areca catechu. Both compounds are known to interact with the cholinergic system, specifically muscarinic acetylcholine receptors, which are pivotal in mediating a wide array of physiological functions. Arecoline is the most abundant of these alkaloids and is recognized for its psychoactive effects.[1] this compound, a demethylated analog of arecoline, also demonstrates activity at muscarinic receptors.[2] A critical distinction between the two is that arecoline also exhibits significant activity at nicotinic acetylcholine receptors (nAChRs), whereas this compound's activity is specific to muscarinic receptors.[2][3] This guide will focus on their comparative actions on the five subtypes of muscarinic receptors (M1-M5).
Muscarinic Receptor Subtypes and Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are integral to modulating the signaling of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. Their activation initiates distinct intracellular signaling cascades.
The five subtypes can be broadly categorized into two major signaling pathways based on their G protein coupling:
-
Gq/11-coupled receptors (M1, M3, and M5): Upon activation, these receptors stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
Gi/o-coupled receptors (M2 and M4): Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The following diagram illustrates the canonical signaling pathways for muscarinic receptors.
Comparative Muscarinic Receptor Activity
Experimental data reveals distinct profiles for arecoline and this compound in terms of their potency and efficacy at muscarinic receptor subtypes. Arecoline is generally characterized as a non-selective partial agonist, whereas this compound is described as a muscarinic-specific full agonist.[4]
Quantitative Comparison of Receptor Efficacy and Affinity
The following tables summarize the available quantitative data for the muscarinic receptor activity of arecoline and the qualitative and comparative information for this compound.
Table 1: Agonist Efficacy (EC₅₀) at Muscarinic Receptor Subtypes
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Data Source |
| Arecoline | 7 | 95 | 11 | 410 | 69 | [3] |
| This compound | Less potent than arecoline | Full agonist at atrial receptors (predominantly M2) | Less potent than arecoline; Full agonist at ileal receptors (predominantly M3) | No specific data | No specific data | [2][3] |
EC₅₀ (Half maximal effective concentration) values indicate the concentration of an agonist that produces 50% of the maximal response.
Table 2: Binding Affinity (IC₅₀) at Muscarinic Receptor Subtypes
| Compound | Receptor Subtype | IC₅₀ (µM) | Notes | Data Source |
| Arecoline | M1 | 1.3 | Inhibition of [³H]pirenzepine binding in rat hippocampus. | [5] |
| M2 | 117 | 50% inhibition of isoprenaline response in guinea-pig small intestine. | [6] | |
| This compound | Gq-coupled (M1, M3, M5) | - | At 10 µM, produced a significantly smaller response than 10 µM arecoline. | [3] |
IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of a ligand that inhibits a specific binding or response by 50%.
Key Differences in Muscarinic Activity
-
Potency: Experimental evidence indicates that arecoline is a more potent agonist at Gq-coupled muscarinic receptors (M1, M3, M5) compared to this compound.[3] One study on guinea-pig small intestine smooth muscle, where M2 and M3 receptors are prevalent, also suggests arecoline has a higher potency.[6]
-
Receptor Specificity: The most significant pharmacological distinction is this compound's selectivity for muscarinic receptors, in contrast to arecoline which also acts on nicotinic receptors.[2][3] This makes this compound a more specific tool for studying purely muscarinic effects.
-
Efficacy: this compound is described as a full agonist at atrial (mainly M2) and ileal (mainly M3) muscarinic receptors.[2] Arecoline is generally considered a partial agonist at M1, M2, M3, and M4 receptors.[7]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The following sections detail the methodologies for two key types of experiments used to characterize muscarinic receptor ligands.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity of a compound for a specific receptor. This is typically expressed as an inhibition constant (Ki) or an IC₅₀ value.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express a single subtype of muscarinic receptor.
-
Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (the "competitor," such as arecoline or this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. This value represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
The following diagram illustrates the workflow for a radioligand binding assay.
Functional Assay: Calcium Mobilization
Functional assays are used to measure the biological response elicited by an agonist, providing information on its efficacy (e.g., EC₅₀ and Emax). For Gq-coupled receptors like M1, M3, and M5, calcium mobilization assays are commonly used.
Methodology:
-
Cell Culture: Cells expressing the Gq-coupled muscarinic receptor of interest are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the agonist (e.g., arecoline or this compound) are added to the wells.
-
Fluorescence Measurement: A specialized plate reader measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Concentration-response curves are generated by plotting the fluorescence signal against the agonist concentration. The EC₅₀ value is then calculated from this curve.
The diagram below outlines the workflow for a calcium mobilization assay.
Conclusion
-
Arecoline is a non-selective partial agonist across M1-M4 receptors with demonstrated efficacy at all five subtypes.[3][7] A key feature of arecoline is its additional activity as an agonist at nicotinic acetylcholine receptors.[3]
-
This compound acts as a muscarinic-specific agonist, lacking the nicotinic activity of arecoline.[2] It is described as a full agonist at atrial and ileal muscarinic receptors but is generally less potent than arecoline.[2][3]
The choice between these two alkaloids for research purposes will depend on the specific experimental goals. This compound offers a more targeted tool for investigating purely muscarinic-mediated effects, whereas arecoline provides a broader cholinergic stimulus that includes both muscarinic and nicotinic pathways. Further quantitative studies on this compound's binding affinity and efficacy across all five muscarinic receptor subtypes would be beneficial for a more precise comparison.
References
- 1. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization and characterization of guanine nucleotide-sensitive muscarinic agonist binding sites from rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Activity of Guvacoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Guvacoline, a naturally occurring alkaloid found in the areca nut, serves as a crucial scaffold in medicinal chemistry due to its interactions with key neurological targets.[1] As an analog of the neurotransmitter γ-aminobutyric acid (GABA) and an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), this compound and its derivatives present a rich area of exploration for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[2][3] This guide provides a comparative overview of the synthesis and biological activity of various this compound analogs, supported by experimental data and detailed protocols.
Muscarinic Receptor Activity of this compound Analogs
This compound and its N-demethyl derivative act as full agonists at both atrial and ileal muscarinic receptors.[4] The potency and efficacy of these analogs are significantly influenced by the nature of the substituent on the nitrogen atom and the ester group.
Comparative Activity at Muscarinic Receptors
The following table summarizes the muscarinic receptor activity of a series of N-substituted guvacine (B1672442) esters. The data highlights the structure-activity relationships (SAR), demonstrating how modifications to the this compound scaffold impact receptor interaction. For instance, replacement of the N-methyl group with larger substituents generally leads to a decrease or loss of agonistic activity.[4] Propargyl esters, however, tend to exhibit higher potency than their corresponding methyl ester counterparts.[4]
| Compound | Atria (M2-like) Activity | Ileum (M3-like) Activity |
| pD2 | Intrinsic Activity (α) | |
| This compound (Norarecoline) | 6.09 | 1.0 |
| Arecoline (B194364) | 7.27 | 1.0 |
| N-Ethylguvacine methyl ester | - | - |
| N-Propylguvacine methyl ester | < 5.0 | - |
| N-Benzylguvacine methyl ester | - | - |
| Guvacine propargyl ester | 6.87 | 1.0 |
| Arecaidine (B1214280) propargyl ester (APE) | 8.07 | 1.0 |
| N-Ethylguvacine propargyl ester | ~6.5 | 0.79 |
| N-Propylguvacine propargyl ester | 5.90 | 0.55 |
| N-Butylguvacine propargyl ester | < 5.0 | - |
| N-Benzylguvacine propargyl ester | < 5.0 | - |
| APE Methiodide | ~6.5 | 0.67 |
Data sourced from a study on rat ileum and electrically paced left atria.[4] pD2 is the negative logarithm of the EC50 value for agonists. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[5]
GABA Reuptake Inhibition by this compound Analogs
Guvacine, the carboxylic acid precursor of this compound, is a known competitive inhibitor of GABA transporters (GATs).[3] Lipophilic analogs of guvacine have been synthesized to enhance their ability to cross the blood-brain barrier and improve their potency as GABA reuptake inhibitors, with potential applications as anticonvulsants.[6][7]
Comparative Activity at GABA Transporters
The inhibitory activity of guvacine and its analogs against different GAT subtypes is presented below. The data illustrates the impact of N-substitution on the inhibitory potency and selectivity.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) |
| Guvacine | 39 | 58 | 378 | - |
| (R)-Nipecotic acid | - | - | - | - |
| Tiagabine | 0.07 (human GAT-1) | - | - | - |
| NNC-711 | 0.04 (human GAT-1) | - | - | - |
| SK&F 89976-A | High affinity | - | - | - |
| CI-966 | High affinity | - | - | - |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | > 200 | 21 | 5 | 140 |
IC50 values for Guvacine are from rat studies.[8] Data for Tiagabine and NNC-711 are for cloned human GAT-1.[6] Data for the triarylnipecotic acid derivative is for cloned human transporters.[9]
Experimental Protocols
Muscarinic Receptor Binding Assay (Competitive)
This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of this compound analogs for muscarinic receptor subtypes.
1. Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Test Compounds: this compound analogs.
-
Non-specific Binding Control: Atropine (1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates, cell harvester, and liquid scintillation counter.[10]
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-NMS, and cell membranes.
-
Non-specific Binding: Atropine solution, [3H]-NMS, and cell membranes.
-
Competition: Test compound dilution, [3H]-NMS, and cell membranes.[10]
-
-
Incubate the plate for a specified time at a controlled temperature (e.g., 2 hours at 20°C) to reach equilibrium.[11]
-
Terminate the binding by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
[³H]GABA Uptake Assay
This assay measures the ability of this compound analogs to inhibit the uptake of GABA into cells or synaptosomes expressing GABA transporters.
1. Materials:
-
Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells) or prepared synaptosomes.
-
[³H]GABA.
-
Test Compounds: this compound analogs.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).[8]
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells or synaptosomes with the test compound or vehicle for a defined period.
-
Initiate the uptake by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]
3. Data Analysis:
-
Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Signaling Pathways and Experimental Workflow
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[13]
Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.
GABA Transporter (GAT) Mechanism and Inhibition
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[14] this compound analogs act as competitive inhibitors, blocking this reuptake process and prolonging the presence of GABA in the synapse.
Caption: Mechanism of GABA reuptake and its inhibition by a this compound analog.
This guide provides a foundational comparison of this compound analogs. Further research into the development of subtype-selective muscarinic agonists and potent, brain-penetrant GAT inhibitors holds significant promise for the treatment of various neurological and psychiatric conditions.
References
- 1. siegelsoft.com [siegelsoft.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. GABA transporter - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Differential Effects of Guvacoline on M2 and M3 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Guvacoline, a pyridine (B92270) alkaloid, on M2 and M3 muscarinic acetylcholine (B1216132) receptors. Due to the limited availability of direct quantitative data for this compound, this guide utilizes experimental data for its close structural analog, arecoline (B194364), to illustrate the differential pharmacological effects on these two receptor subtypes. This information is crucial for researchers in pharmacology and drug development investigating the therapeutic potential and selectivity of muscarinic agonists.
Quantitative Comparison of Muscarinic Agonist Activity
The following table summarizes the functional potency of arecoline, a close structural analog of this compound, at M2 and M3 muscarinic receptors. This data is derived from studies on guinea-pig ileal longitudinal smooth muscle. The M2 receptor activity was measured by the inhibition of isoprenaline-induced cyclic AMP accumulation, while M3 receptor activity was assessed by the activation of Ca2+-activated K+ current, indicative of Ca2+ store release.
| Agonist | Receptor Subtype | Functional Assay | Potency (IC50/EC50) |
| Arecoline | M2 | Inhibition of cAMP accumulation | 117 µM (IC50)[1] |
| Arecoline | M3 | Evoked Ca2+-activated K+ current | Effective at 300-1000 µM[1] |
Signaling Pathways of M2 and M3 Muscarinic Receptors
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. The M2 and M3 subtypes are coupled to distinct intracellular signaling cascades.
The M2 receptor primarily couples to inhibitory G proteins (Gi/o).[2] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Conversely, the M3 receptor typically couples to Gq/11 G proteins.[2] Activation of the Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). There is also evidence suggesting that M3 receptors can couple to other G proteins, including Gi and Gs.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the differential effects of compounds on receptor subtypes. Below are representative protocols for key experiments.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing either the human M2 or M3 muscarinic receptor.
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Inhibition of cAMP Accumulation (M2 Receptor Activity)
This assay measures the ability of an agonist to inhibit the production of cAMP, a key signaling molecule downstream of M2 receptor activation.[1]
-
Cell Culture: Cells expressing the M2 receptor are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with the test compound (this compound) at various concentrations.
-
Stimulation: Adenylyl cyclase is stimulated with a known activator, such as forskolin (B1673556) or isoprenaline, to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of the stimulated cAMP level (IC50) is determined.
Functional Assay: Calcium Mobilization (M3 Receptor Activity)
This assay measures the increase in intracellular calcium concentration following the activation of M3 receptors.
-
Cell Culture: Cells expressing the M3 receptor are seeded in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the concentration-response curve.
Conclusion
This guide highlights the differential effects of muscarinic agonists on M2 and M3 receptors, using arecoline as a proxy for this compound. The distinct signaling pathways and functional outcomes underscore the importance of receptor subtype selectivity in drug development. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological profile of this compound and other muscarinic ligands. Future studies focusing on direct radioligand binding and functional assays with this compound are necessary to definitively characterize its affinity and potency at M2 and M3 receptors.
References
- 1. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential agonist-induced regulation of human M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Analytical Method for Guvacoline: A Comparative Guide
This guide provides a comprehensive framework for validating a new analytical method for the quantification of Guvacoline, a significant alkaloid found in the areca nut. For the purpose of this guide, we will compare a hypothetical new High-Performance Liquid Chromatography (HPLC) method with established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental protocols to support methodological validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is crucial and often involves a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of our hypothetical new HPLC method against existing HPLC-UV and LC-MS/MS methods for this compound analysis.
| Performance Metric | New HPLC Method (Hypothetical) | HPLC-UV[1] | LC-MS/MS[2] |
| Linearity Range | 0.1 - 100 µg/mL | Not specified | 10 - 500 pg/µL |
| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not specified | 2.5 pg (on column) |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not specified | 5 pg (on column) |
| Precision (RSD%) | < 2% | Not specified | < 15% at LOQ |
| Accuracy (Recovery %) | 98 - 102% | Not specified | 98 - 104% |
| Specificity | High | Moderate | Very High |
| Run Time | ~10 min | ~15 min | ~6 min |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are the protocols for sample preparation and the validation of the new HPLC method.
Sample Preparation: Extraction of this compound from Areca Nut
A reliable extraction method is fundamental for accurate quantification.
-
Objective: To extract this compound and other alkaloids from areca nut samples.
-
Materials: Dried areca nut powder, 50% methanol (B129727) in water (extraction solvent), 0.45 µm syringe filters, vortex mixer, centrifuge.
-
Procedure:
-
Weigh 1 gram of powdered areca nut into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 15 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
New HPLC Method Validation Protocol
The validation of the new HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution.[3]
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 20 µL.[5]
-
-
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank sample, a standard solution of this compound, and a sample extract.
-
Linearity: A series of at least five concentrations of this compound standard solutions are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[6]
-
Accuracy: Determined by a recovery study, where a known amount of this compound standard is added to a sample. The percentage of recovery is then calculated.[6]
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is evaluated by analyzing multiple replicates of a homogenous sample and expressing the results as the relative standard deviation (RSD).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[8]
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating a new analytical method for this compound.
Caption: Workflow for the validation of a new analytical method for this compound.
References
- 1. HPLC-Based Qualitative and Quantitative Analyses of Alkaloids in Chewable Areca Products from Different Geographic Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
A Comparative Guide to Guvacoline Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of Guvacoline, a key psychoactive alkaloid found in the areca nut. Understanding the metabolic fate of this compound is crucial for assessing its pharmacological and toxicological profiles in preclinical species and predicting its disposition in humans. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of species-specific differences in this compound metabolism.
Data Presentation: Cross-Species Metabolic Parameters of this compound
The following table summarizes the available quantitative data on this compound metabolism. A significant data gap exists for in vivo quantitative analysis in non-human species, with much of the available information being qualitative or focused on related compounds.
| Parameter | Human | Rat | Mouse | Non-Human Primate |
| Primary Metabolic Pathway | Hydrolysis to Guvacine[1][2][3] | Ring Reduction, Glutathione Conjugation[4][5] | Hydrolysis to Guvacine (inferred)[6] | No Data Available |
| Primary Metabolite(s) | Guvacine[1][2][3] | N-nitrosonipecotic acid (from N-nitroso-guvacoline), Mercapturic acid conjugate[4][5] | Guvacine[6] | No Data Available |
| Key Enzymes Involved | Carboxylesterase 1 (CES1) (inferred from arecoline (B194364) data, minimal activity)[1][3] | Unknown | Unknown | No Data Available |
| In Vitro Intrinsic Clearance (Clint) in Liver Microsomes | Very Low (1.02 µL/min/mg)[1] | No Data Available | No Data Available | No Data Available |
| In Vivo Observations | Poorly metabolized[2][3] | N-nitroso-guvacoline is extensively metabolized via ring reduction[4]. This compound can form mercapturic acid conjugates[5]. | Limited data available. Related alkaloid arecoline is extensively metabolized[7][8][9][10][11]. | No Data Available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Metabolic Stability in Human Liver Microsomes[1][3]
-
Objective: To determine the rate of this compound metabolism in human liver microsomes (HLM).
-
Materials: Pooled HLM, this compound, NADPH regenerating system, phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
This compound (at various concentrations) is incubated with HLM in the presence of an NADPH regenerating system at 37°C.
-
Aliquots are taken at multiple time points and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by a validated HPLC-UV or LC-MS/MS method to quantify the remaining concentration of this compound and the formation of the metabolite, Guvacine.
-
The rate of disappearance of this compound is used to calculate the intrinsic clearance (Clint).
-
In Vivo Metabolism and Metabolite Identification in Rodents[4][8]
-
Objective: To identify the major metabolites of this compound or its derivatives in rats or mice.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Animals are administered this compound (or a derivative) via oral gavage or intraperitoneal injection.
-
Urine and feces are collected over a specified period (e.g., 24 or 48 hours) using metabolic cages.
-
Biological samples are processed (e.g., enzymatic hydrolysis, solid-phase extraction) to isolate metabolites.
-
Metabolites are identified and characterized using high-resolution mass spectrometry (e.g., UPLC-Q-TOF-MS).
-
The relative abundance of metabolites is determined to identify the major metabolic pathways.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the known and proposed metabolic pathways of this compound across different species.
Caption: Metabolic pathways of this compound in human, rat, and mouse.
Experimental Workflow for Cross-Species In Vitro Metabolism Comparison
This diagram outlines a typical experimental workflow for comparing the in vitro metabolism of a compound like this compound across different species.
Caption: Workflow for in vitro cross-species metabolism studies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. "In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver" by Vincenzo Paolillo, Mahendran Jayakumar et al. [digitalcommons.library.tmc.edu]
- 3. In vitro hydrolysis of areca nut xenobiotics in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosothis compound and N-nitrosoguvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic effect of arecoline on the gastrointestinal system in oral submucous fibrosis affected wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse [boris-portal.unibe.ch]
- 8. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (PDF) A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. (2006) | Sarbani Giri | 164 Citations [scispace.com]
Guvacoline's Nicotinic Receptor Activity Lags Significantly Behind Arecoline
For researchers, scientists, and drug development professionals, a detailed comparison reveals that guvacoline exhibits substantially weaker activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to its structural analog, arecoline (B194364). While arecoline acts as a partial agonist at several nAChR subtypes, this compound's interaction is minimal, positioning arecoline as the primary nicotinic active alkaloid in the areca nut.
Arecoline, the principal psychoactive component of the areca nut, demonstrates notable partial agonism at neuronal nAChRs containing α4β2 and α6 subunits, which are crucial in the neurobiology of addiction.[1][2] In contrast, studies utilizing two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing human nAChR subtypes show that this compound elicits only negligible responses at α4β2 receptors, even at high concentrations, and displays no activity at the α7 nAChR subtype.[3]
Comparative Analysis of Nicotinic Receptor Activity
The following table summarizes the available quantitative data for the nicotinic receptor activity of arecoline. Corresponding quantitative data for this compound is largely absent from the scientific literature, with studies noting only minimal or undetectable activity.
| Ligand | Receptor Subtype | EC50 (μM) | Imax (% of ACh max response) | Activity Type | Reference |
| Arecoline | α4β2 (high sensitivity) | 14 ± 3 | ~6-10% | Partial Agonist | [1] |
| α4β2 (low sensitivity) | 75 ± 7 | ~6-10% | Partial Agonist | [1] | |
| α6/α3β2β3 | 21 ± 4 | ~6-10% | Partial Agonist | [1] | |
| α7 | >1000 (without PAM) | Not Applicable | Silent Agonist | [1][4] | |
| This compound | α4β2 | Not Reported | Barely detectable at 100 μM | Very Weak Partial Agonist / Antagonist | [3] |
| α7 | Not Reported | No activity detected at 100 μM | Inactive | [3] |
EC50: Half maximal effective concentration. Imax: Maximum efficacy. PAM: Positive Allosteric Modulator. ACh: Acetylcholine.
Signaling Pathways and Experimental Workflow
The differential activity of arecoline and this compound at nAChRs can be understood through the canonical signaling pathway of these ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, opening a central ion pore and leading to downstream cellular responses.
The functional characterization of these compounds at nAChRs is primarily achieved through electrophysiological measurements in Xenopus oocytes expressing specific receptor subtypes. The workflow for this experimental approach is outlined below.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
The functional activity of arecoline and this compound at different nAChR subtypes is assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.
-
Oocyte Preparation and cRNA Injection: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. Oocytes are then injected with cRNA encoding the specific human nAChR subunits of interest (e.g., α4 and β2, or α7).[2]
-
Receptor Expression: Injected oocytes are incubated for 1-7 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.[2]
-
TEVC Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the membrane potential at a holding potential (typically -70 mV).
-
Compound Application: A baseline response is established by applying acetylcholine (ACh). Following a washout period, solutions of arecoline or this compound at varying concentrations are perfused over the oocyte.[3]
-
Data Acquisition and Analysis: The resulting inward ion currents generated by the activation of the nAChRs are recorded. The peak current amplitude is measured and plotted against the ligand concentration to generate a dose-response curve. From this curve, the EC50 (concentration that elicits a half-maximal response) and Imax (maximal response relative to a saturating concentration of ACh) are determined.[4]
Conclusion
The available experimental data unequivocally demonstrates that arecoline is the primary alkaloid in the areca nut responsible for significant nicotinic acetylcholine receptor activity. Its profile as a partial agonist at addiction-related nAChR subtypes, such as α4β2 and α6-containing receptors, likely contributes to the psychoactive and addictive properties of areca nut chewing.[1][2][5] In stark contrast, this compound shows negligible activity at these same receptors.[3] This significant disparity in nicotinic receptor agonism is a critical factor for researchers investigating the pharmacology of areca alkaloids and for professionals in the field of drug development, particularly in the context of addiction and smoking cessation. While both arecoline and this compound are known to be muscarinic receptor agonists, their activities diverge dramatically at nicotinic receptors.[3][6]
References
- 1. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of neural activity and gene expression by arecoline [frontiersin.org]
- 6. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of Guvacoline and Other Areca Alkaloids: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of guvacoline and other major alkaloids found in the areca nut: arecoline (B194364), arecaidine, and guvacine. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
Executive Summary
Areca nut and its constituent alkaloids are associated with a range of adverse health effects, including oral submucous fibrosis and oral cancer. Among the primary alkaloids, arecoline is the most extensively studied and generally considered the most potent in terms of cytotoxicity and genotoxicity. This compound, the N-demethylated form of arecoline, also exhibits toxic effects, though often to a lesser extent. Arecaidine and guvacine, the hydrolyzed metabolites of arecoline and this compound respectively, demonstrate comparatively minor cytotoxic and genotoxic effects in several in vitro studies. A key mechanism underlying the fibrotic potential of these alkaloids involves the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Data Presentation: Comparative Toxicity of Areca Alkaloids
| Alkaloid | Chemical Structure | Acute Toxicity (Oral, Mice) | In Vitro Cytotoxicity (Human Buccal Epithelial Cells)[1][2][3] | Genotoxicity (DNA Damage)[1][2] |
| Arecoline | C₈H₁₃NO₂ | Minimum Lethal Dose (MLD): 100 mg/kg | Decreases cell survival and cellular thiol levels. | Induces DNA single-strand breaks and DNA-protein cross-links. |
| This compound | C₇H₁₁NO₂ | Data not available | Decreases cell survival and cellular thiol levels. | Data not available in direct comparison. |
| Arecaidine | C₇H₁₁NO₂ | Data not available | Minor effects on cell survival and cellular thiols. | Not a primary contributor to DNA damage in the studied models. |
| Guvacine | C₆H₉NO₂ | Data not available | Minor effects on cell survival and cellular thiols. | Not a primary contributor to DNA damage in the studied models. |
Signaling Pathway: Activation of TGF-β by Areca Alkaloids
Several areca alkaloids have been shown to activate the TGF-β signaling pathway, a critical pathway in the pathogenesis of fibrosis. This activation leads to the phosphorylation of downstream proteins, such as SMAD2, which then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix production, contributing to the development of conditions like oral submucous fibrosis.
Caption: Activation of the TGF-β signaling pathway by areca alkaloids.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To assess the effect of areca alkaloids on cell viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., human buccal epithelial cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the areca alkaloids (this compound, arecoline, arecaidine, guvacine) in a suitable cell culture medium. Remove the existing medium from the wells and add 100 µL of the alkaloid solutions at various concentrations. Include a vehicle control (medium without alkaloids).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Alkaline Elution Assay for DNA Damage
Objective: To detect DNA single-strand breaks and DNA-protein cross-links induced by areca alkaloids.
Methodology:
-
Cell Labeling and Treatment: Label cellular DNA by growing cells in a medium containing [³H]thymidine. After labeling, expose the cells to the areca alkaloids for a specified duration.
-
Cell Lysis: Lyse the cells directly on a filter with a solution containing sodium dodecyl sulfate (B86663) (SDS) and proteinase K.
-
DNA Elution: Elute the DNA from the filter with a high pH buffer. The rate of elution is proportional to the number of DNA single-strand breaks.
-
Quantification: Collect fractions of the eluate over time and measure the amount of radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of DNA retained on the filter versus the elution time. An increased rate of elution compared to the control indicates the presence of DNA single-strand breaks.
Western Blot for SMAD2 Phosphorylation
Objective: To determine the effect of areca alkaloids on the phosphorylation of SMAD2.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the areca alkaloids for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total SMAD2) to determine the relative levels of p-SMAD2.
References
Investigating the Selectivity of Guvacoline for Muscarinic Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Guvacoline for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Due to the limited availability of quantitative data for this compound, this guide utilizes data from the structurally similar muscarinic agonist Arecoline as a primary comparator. The performance of this compound is objectively compared with other well-characterized muscarinic agonists, namely Xanomeline, Pilocarpine (B147212), and Carbachol. Supporting experimental data for these alternatives is presented in clearly structured tables. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to Muscarinic Receptor Subtypes and Agonist Selectivity
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making subtype-selective agonists valuable tools for research and potential therapeutic agents for a variety of disorders.
Data Presentation: Comparative Analysis of Muscarinic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected muscarinic agonists for the M1-M5 receptor subtypes. These values are compiled from various sources and are presented to illustrate the relative selectivity profiles of these compounds. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be made with caution.
Table 1: Binding Affinity (Ki) of Muscarinic Agonists for M1-M5 Receptors
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Arecoline | 19,000 | 47,500 | 62,500 | 58,000 | - |
| Xanomeline | ~10-20[3] | ~30+[3] | ~30+[3] | ~10-20[3] | ~30+[3] |
| Pilocarpine | 2000[4] | 9800[4] | 7943[4] | 6310[4] | - |
| Carbachol | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.
Table 2: Functional Potency (EC50) of Muscarinic Agonists at M1-M5 Receptors
| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) |
| Arecoline | 7 | 95 | 11 | 410 | 69 |
| Xanomeline | 30.9 | 1700 | 8500 | 14.1 | 1800 |
| Pilocarpine | 18,000 (PI Turnover)[5] | 4,500 (GTPase)[5] | - | - | - |
| Carbachol | - | 15 (cAMP inhibition)[6] | 170 (Contraction)[6] | - | 15,800 (IPs)[7] |
Note: A lower EC50 value indicates higher potency. The functional assay is specified where the information is available. "-" indicates data not available.
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptor subtypes initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing receptor selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to investigate the selectivity of muscarinic agonists.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay measures the affinity of a test compound (e.g., this compound) by its ability to displace a radiolabeled ligand from the muscarinic receptors.
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Test compound (this compound or other agonists).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in Assay Buffer.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration that inhibits 50% of the specific binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (for EC50 Determination)
1. Calcium Flux Assay (for M1, M3, M5 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound or other agonists).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer at 37°C in the dark for about 1 hour.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject serial dilutions of the test compound and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
2. cAMP Accumulation Assay (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, upon activation of Gi/o-coupled receptors.
Materials:
-
Cells stably expressing the M2 or M4 receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Test compound (this compound or other agonists).
Procedure:
-
Cell Plating: Seed the cells in a suitable assay plate.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production and incubate for a defined period.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 value.
3. β-Arrestin Recruitment Assay (for All Subtypes)
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Materials:
-
Cells co-expressing the muscarinic receptor subtype of interest fused to a reporter tag (e.g., a fragment of a luciferase or β-galactosidase enzyme) and β-arrestin fused to the complementary fragment.
-
Test compound (this compound or other agonists).
-
Substrate for the reporter enzyme.
-
A luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Seed the cells in a white, opaque 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound and incubate for a specified time.
-
Detection: Add the enzyme substrate and measure the luminescence or absorbance using a plate reader.
-
Data Analysis: The signal generated is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.
Conclusion
While a complete quantitative selectivity profile for this compound across all five muscarinic receptor subtypes remains to be fully elucidated, the available information suggests it functions as a muscarinic agonist. By comparing its known actions with the detailed pharmacological data of the structurally similar compound Arecoline and other muscarinic agonists like Xanomeline and Pilocarpine, researchers can gain valuable insights into its potential subtype preferences. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting further investigations to precisely characterize the selectivity of this compound and other novel muscarinic ligands, thereby aiding in the development of more targeted and effective therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilocarpine|Muscarinic Agonist|For Research [benchchem.com]
- 5. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Guvacoline and Guvacine's Effects on GABA Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of guvacoline and its hydrolysis product, guvacine (B1672442), concerning their effects on γ-aminobutyric acid (GABA) uptake. While both are alkaloids found in the areca nut, their direct activities on GABA transporters differ significantly. This document synthesizes experimental data to clarify their roles and potencies in modulating GABAergic neurotransmission.
Introduction
This compound and guvacine are two of the primary alkaloids present in the nut of the Areca catechu palm. This compound is the methyl ester of guvacine.[1][2] In the traditional practice of betel quid chewing, the addition of slaked lime facilitates the hydrolysis of this compound into guvacine.[2] This conversion is critical, as evidence strongly indicates that guvacine, along with another areca alkaloid, arecaidine, are the primary constituents responsible for the inhibition of GABA uptake.[3][4] this compound itself is not reported to be a direct or potent inhibitor of GABA transporters. Therefore, this guide will focus on the well-documented effects of guvacine on GABA uptake.
Guvacine acts as a competitive inhibitor of GABA transporters (GATs), binding to the same site as GABA and thereby blocking the reuptake of this principal inhibitory neurotransmitter from the synaptic cleft.[5][6] This inhibition leads to an elevated concentration of GABA in the synapse, enhancing GABAergic signaling.
Quantitative Comparison of Guvacine's Inhibitory Potency
The inhibitory effect of guvacine on GABA uptake is quantified by its half-maximal inhibitory concentration (IC50), which varies across different GABA transporter (GAT) subtypes. The following table summarizes the reported IC50 values for guvacine against human and rat GATs.
| Compound | Transporter Subtype | Species | IC50 (µM) |
| Guvacine | GAT-1 | Human | 14 |
| Guvacine | GAT-1 | Rat | 39 |
| Guvacine | GAT-2 | Rat | 58 |
| Guvacine | GAT-3 | Human | 119 |
| Guvacine | GAT-3 | Rat | 378 |
| Guvacine | BGT-1 | Human | 1870 |
Data compiled from publicly available sources.
Experimental Protocols
The most common method for determining the inhibitory potency of compounds like guvacine on GABA uptake is the [³H]GABA uptake assay. This assay directly measures the amount of radiolabeled GABA transported into cells or synaptosomes.
[³H]GABA Uptake Assay in Cultured Cells
Objective: To determine the IC50 value of a test compound (e.g., guvacine) for the inhibition of GABA uptake mediated by a specific GAT subtype.
Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing the target GAT subtype (e.g., hGAT-1).
-
Cell culture medium (e.g., DMEM with appropriate supplements).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]GABA (radiolabeled γ-aminobutyric acid).
-
Test compound (e.g., guvacine hydrochloride).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the transfected cells in appropriate flasks or plates until they reach a suitable confluency.
-
Plating: Seed the cells into 96-well plates and allow them to adhere and grow.
-
Preparation of Solutions: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Initiation:
-
Wash the cells with pre-warmed assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-20 minutes) to allow for GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer. This step removes extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells to release the intracellular contents.
-
Add a scintillation cocktail to the lysate.
-
Measure the radioactivity using a liquid scintillation counter. The counts are proportional to the amount of [³H]GABA taken up by the cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action for guvacine is the competitive inhibition of GABA transporters. These transporters are crucial for maintaining the balance of GABAergic neurotransmission by clearing GABA from the synaptic cleft.
Caption: Mechanism of Guvacine's Inhibition of GABA Uptake.
Experimental Workflow for [³H]GABA Uptake Assay
The following diagram outlines the key steps in a typical [³H]GABA uptake assay used to determine the inhibitory potency of compounds like guvacine.
Caption: Workflow of a [³H]GABA Uptake Inhibition Assay.
Conclusion
The available scientific literature indicates that this compound is a precursor to the active GABA uptake inhibitor, guvacine. Guvacine competitively inhibits GABA transporters, particularly showing a preference for GAT-1 over other subtypes. This inhibitory action leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. The standard method for quantifying this inhibition is the [³H]GABA uptake assay, which provides reliable IC50 values for comparing the potency of different inhibitors. For researchers investigating the GABAergic effects of areca nut alkaloids, it is crucial to consider the conversion of this compound to guvacine to accurately interpret experimental outcomes.
References
- 1. This compound | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guvacine - Wikipedia [en.wikipedia.org]
- 3. Betel nut constituents as inhibitors of γ-aminobutyric acid uptake | Semantic Scholar [semanticscholar.org]
- 4. Bioactive Components of Areca Nut: An Overview of Their Positive Impacts Targeting Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Guvacoline and Pilocarpine: Muscarinic Agonist Profiles
For Researchers, Scientists, and Drug Development Professionals
Guvacoline and pilocarpine (B147212) are both naturally derived alkaloids recognized for their activity as muscarinic acetylcholine (B1216132) receptor agonists. While pilocarpine is a well-established therapeutic agent for conditions such as glaucoma and xerostomia, this compound, a compound found in the areca nut, is primarily a subject of pharmacological research. This guide provides a comparative study of their performance, drawing upon available experimental data to delineate their respective pharmacological profiles.
Pharmacodynamics: Receptor Binding and Functional Potency
The interaction of a ligand with its receptor is a critical determinant of its pharmacological effect. This is characterized by its binding affinity (Kᵢ or Kd) and its functional potency (EC₅₀) and efficacy (Eₘₐₓ).
Pilocarpine is a non-selective muscarinic agonist, demonstrating binding affinity for multiple muscarinic receptor subtypes. Experimental data indicates that pilocarpine displaces radioligands from M₁, M₂, and M₃ receptors with Kᵢ values of 0.64 µM, 0.56 µM, and 1.61 µM, respectively[1]. Functionally, pilocarpine acts as a partial agonist at several muscarinic receptor subtypes[2]. For instance, in stimulating phosphoinositide turnover in the rat hippocampus (an M₁/M₃-mediated response), pilocarpine exhibited an EC₅₀ value of 18 µM and achieved 35% of the maximal response of carbachol[3]. In contrast, for the M₂ receptor-mediated response of low-Kₘ GTPase activation in the cortex, it had an EC₅₀ of 4.5 µM and produced 50% of carbachol's maximal effect[3]. This demonstrates a degree of functional selectivity, with a higher potency at M₂ receptors in this particular assay.
This compound is described as a full agonist at muscarinic receptors located in the atria and ileum[2][4]. Functional studies in these tissues have reported a pD₂ value range of 6.09 to 8.07[4]. The pD₂ value is the negative logarithm of the EC₅₀, suggesting an EC₅₀ in the nanomolar to low micromolar range. However, specific binding affinities (Kᵢ values) and functional potencies (EC₅₀ values) for individual muscarinic receptor subtypes (M₁-M₅) are not as extensively documented in publicly available literature as they are for pilocarpine. One study noted that in human buccal epithelial cells, this compound decreased colony-formation efficiency with an IC₅₀ of 2.1 mM, though this may reflect cytotoxicity rather than receptor-mediated potency[2].
| Parameter | This compound | Pilocarpine | Receptor Subtype(s) | Tissue/Cell Type |
| Binding Affinity (Kᵢ) | Data not available | 0.56 µM | M₂ | Not specified |
| 0.64 µM | M₁ | Not specified | ||
| 1.61 µM | M₃ | Not specified | ||
| Functional Potency (EC₅₀) | pD₂: 6.09 - 8.07 | 4.5 µM | M₂ (Low-Kₘ GTPase) | Rat Cortex |
| 18 µM | M₁/M₃ (PI Turnover) | Rat Hippocampus | ||
| ~3 µM (relative to CCh) | M₁ (Ca²⁺ Mobilization) | CHO-K1 cells | ||
| Efficacy | Full Agonist | Partial Agonist | M₁/M₂/M₃ | Various |
| 35% of Carbachol max | M₁/M₃ (PI Turnover) | Rat Hippocampus | ||
| 50% of Carbachol max | M₂ (Low-Kₘ GTPase) | Rat Cortex |
Pharmacokinetics: A Look at Systemic Exposure
The pharmacokinetic profiles of this compound and pilocarpine dictate their absorption, distribution, metabolism, and excretion, which in turn influences their therapeutic application and potential for adverse effects.
Pilocarpine 's pharmacokinetics have been extensively studied. Following oral administration of a 5 mg dose, the mean elimination half-life is approximately 0.76 hours, with a peak plasma concentration (Cₘₐₓ) of 15 ng/mL reached at a Tₘₐₓ of 1.25 hours. A 10 mg oral dose results in a half-life of 1.35 hours, a Cₘₐₓ of 41 ng/mL, and a Tₘₐₓ of 0.85 hours. Pilocarpine is metabolized by plasma esterases to pilocarpic acid and by CYP2A6 to 3-hydroxypilocarpine.
Limited information is available regarding the in vivo pharmacokinetics of This compound . In vitro studies using human liver microsomes have shown that this compound is hydrolyzed to its corresponding carboxylic acid metabolite, guvacine[5]. However, this hydrolysis occurs at a significantly lower rate compared to the hydrolysis of its structural analog, arecoline[5]. Detailed in vivo parameters such as Cₘₐₓ, Tₘₐₓ, and elimination half-life for this compound are not well-documented in the available literature.
| Parameter | This compound | Pilocarpine (5 mg oral) | Pilocarpine (10 mg oral) |
| Cₘₐₓ | Data not available | 15 ng/mL | 41 ng/mL |
| Tₘₐₓ | Data not available | 1.25 hours | 0.85 hours |
| Half-life (t₁/₂) | Data not available | 0.76 hours | 1.35 hours |
| Metabolism | Hydrolysis to guvacine (B1672442) | Hydrolysis to pilocarpic acid, oxidation by CYP2A6 | Hydrolysis to pilocarpic acid, oxidation by CYP2A6 |
Signaling Pathways
Both this compound and pilocarpine exert their effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes of muscarinic receptors (M₁ to M₅) are linked to different intracellular signaling cascades. M₁, M₃, and M₅ receptors primarily couple to Gq/₁₁ proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M₂ and M₄ receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Below are diagrams illustrating the canonical signaling pathways activated by muscarinic agonists and a general workflow for comparing their activity.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize and compare muscarinic agonists like this compound and pilocarpine.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK cells) or tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or pilocarpine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the agonist upon binding to the receptor.
Phosphoinositide (PI) Turnover Assay (for M₁, M₃, M₅ receptors):
-
Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled with [³H]-myo-inositol.
-
Stimulation: The cells are stimulated with varying concentrations of the agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay (for M₂, M₄ receptors):
-
Cell Culture: Cells expressing the M₂ or M₄ receptor are cultured.
-
Stimulation: The cells are treated with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of the muscarinic agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC₅₀ value.
Conclusion
Based on the available data, pilocarpine is a well-characterized partial agonist at muscarinic receptors with a relatively balanced affinity across M₁, M₂, and M₃ subtypes and a clear pharmacokinetic profile. This compound is identified as a full muscarinic agonist in specific tissues, but a comprehensive understanding of its receptor subtype selectivity and in vivo pharmacokinetics is lacking. Further research, particularly head-to-head comparative studies employing standardized experimental protocols, is necessary to fully elucidate the pharmacological differences between these two muscarinic agonists. Such studies would be invaluable for drug development professionals seeking to design novel and selective muscarinic receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Unveiling the Genotoxic Potential of Guvacoline Across Diverse Cell Lines
For Immediate Release
A comprehensive analysis of existing research confirms the genotoxic properties of guvacoline, a primary alkaloid found in the areca nut. This guide synthesizes findings from multiple studies, presenting a comparative overview of this compound's effects on various cell lines, detailing the experimental methodologies employed, and illustrating the cellular pathways implicated in its mechanism of DNA damage. This information is crucial for researchers in toxicology, oncology, and drug development.
Comparative Genotoxicity of this compound in Different Cell Lines
This compound has demonstrated genotoxic effects, primarily through the induction of DNA single-strand breaks and chromosomal aberrations. The extent of this damage has been evaluated in several cell lines, with human buccal epithelial cells being a significant focus due to their direct exposure during areca nut chewing.
Table 1: Summary of this compound's Genotoxic Effects in Various Cell Lines
| Cell Line | Assay Type | Observed Effects | Concentration Range | Reference |
| Human Buccal Epithelial Cells | Alkaline Elution | DNA single-strand breaks, decreased cell survival | Up to 5 mM | [1][2] |
| Chinese Hamster Ovary (CHO) Cells | Chromosome Aberration, Sister Chromatid Exchange | Increased frequency of aberrations and exchanges (in combination with nicotine) | Not specified for this compound alone | [3] |
| Human Keratinocytes (HaCaT) Cells | Micronucleus Assay, HPRT Mutation Assay | Increased micronuclei frequency and mutations (with areca nut extract) | Not specified for this compound alone | [4] |
Note: Data for some cell lines are derived from studies on areca nut extracts where this compound is a major component. Specific quantitative data for purified this compound across a wide range of cell lines remains a key area for future research.
Experimental Protocols for Assessing this compound-Induced Genotoxicity
Standardized assays are pivotal in determining the genotoxic potential of chemical compounds. The following are detailed methodologies for key experiments cited in the evaluation of this compound and related areca nut alkaloids.
Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual cell.
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell line after treatment with this compound.
-
Embedding: Approximately 1 x 10^5 cells/mL are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (typically containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Slides are placed in an electrophoresis buffer with a high pH to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleus towards the anode, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualization and Analysis: Comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the percentage of DNA in the tail, tail length, and tail moment.[5][6][7][8][9][10][11][12]
Micronucleus Assay
This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of this compound.
-
Cytokinesis Block (Optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.
-
Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.
-
Slide Preparation and Staining: The cell suspension is dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: The frequency of micronucleated cells is determined by scoring a predefined number of cells (typically 1000-2000) under a microscope.[13][14][15][16][17][18]
Signaling Pathways and Experimental Workflows
The genotoxicity of this compound is believed to be mediated through the induction of oxidative stress and the subsequent DNA damage response pathways.
DNA Damage Response Pathway
Upon DNA damage by agents like this compound, cells activate a complex signaling network to arrest the cell cycle and initiate repair.
Caption: this compound-induced DNA Damage Response Pathway.
Experimental Workflow for Genotoxicity Assessment
The process of evaluating the genotoxicity of a compound like this compound involves a series of sequential steps, from cell line selection to data analysis.
Caption: General workflow for assessing this compound's genotoxicity.
References
- 1. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxic effects of nicotine in combination with arecoline on CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic damage in cultured human keratinocytes stressed by long-term exposure to areca nut extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A buccal cell model comet assay: development and evaluation for human biomonitoring and nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Use of the micronucleus test to monitor the effect of vitamin A, beta-carotene and canthaxanthin on the buccal mucosa of betel nut/tobacco chewers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of dietary intervention on human micronucleus frequency in lymphocytes and buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of micronuclei frequency in individuals with a habit of tobacco by means of exfoliated oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased number of micronuclei and nuclear anomalies in buccal mucosa cells from people exposed to alcohol-containing mouthwash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Micronucleus Frequency in Exfoliated Buccal Cells of Children Living in an Industrialized Area of Apulia (Italy) [mdpi.com]
Safety Operating Guide
Safe and Compliant Disposal of Guvacoline: A Procedural Guide
For researchers and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, and its salts (hydrobromide and hydrochloride) are utilized in research as muscarinic acetylcholine (B1216132) receptor agonists.[1][2] While some safety data sheets (SDS) may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize its potent biological activity.[3] Furthermore, some suppliers classify this compound hydrobromide as a "Dangerous Good for transport," underscoring the need for cautious handling and disposal.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and contaminated materials, aligning with standard practices for managing hazardous alkaloid waste.[4][5] Adherence to these procedures is essential to ensure the safety of laboratory personnel and maintain regulatory compliance.
This compound Properties
A summary of key quantitative data for this compound and its common salt forms is presented below for easy reference.
| Property | This compound | This compound Hydrobromide | This compound Hydrochloride |
| Molecular Formula | C₇H₁₁NO₂[2] | C₇H₁₂BrNO₂[1] | C₇H₁₂ClNO₂ |
| Molecular Weight | 141.17 g/mol [2] | 222.07 g/mol [1] | 177.62 g/mol |
| CAS Number | 495-19-2[2] | 17210-51-4[3] | 6197-39-3[6] |
| Boiling Point | Not specified | Not specified | 209.1°C at 760 mmHg[6] |
| Flash Point | Not specified | Not specified | 80.2°C[6] |
Protocol for Proper Disposal of this compound
Due to its classification as a biologically active alkaloid, all this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste.[4] Under no circumstances should it be disposed of via sink drains or in regular trash.[4][7]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent accidental exposure.[5]
-
Gloves: Use chemical-resistant nitrile gloves.[4]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat is mandatory to protect against spills.[4]
-
Work Area: Conduct all handling and waste preparation within a certified chemical fume hood to minimize inhalation risk.[5]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[8]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible liquid waste container.[4][9]
-
Do not mix with incompatible waste streams; specifically, keep alkaloid waste separate from strong acids, bases, and oxidizers.[9]
-
Label the container with "Hazardous Waste - this compound Solution" and list all chemical constituents, including solvents.
-
-
Empty Containers:
-
A container that held this compound is considered hazardous waste.
-
For containers of highly toxic chemicals, the first three rinses with a suitable solvent must be collected and disposed of as hazardous waste. The rinseate should be added to your liquid this compound waste container.
-
After triple rinsing, deface or remove all labels from the empty container before disposing of it as regular trash or according to institutional policy.[7]
-
Step 3: Labeling and Storage
Accurate labeling and proper storage are mandated by federal and state regulations.
-
Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date waste was first added.[5]
-
Storage:
Step 4: Arrange for Professional Disposal
Hazardous waste must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Documentation: Complete any required hazardous waste disposal forms accurately, providing a full description of the waste contents.
Signaling Pathway Information
This compound functions as an agonist at muscarinic acetylcholine receptors (mAChRs), which are a class of G protein-coupled receptors (GPCRs).[2][3] These receptors are integral to a wide range of physiological processes. The M3 muscarinic receptor, for example, primarily signals through the Gq family of G proteins. The diagram below illustrates this canonical signaling pathway, which is activated by ligands such as this compound.
Upon binding, the receptor activates the Gq protein, which in turn stimulates the enzyme phospholipase C (PLC). PLC cleaves the membrane phospholipid PIP₂ into two critical second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[8]
References
- 1. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 7. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 9. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling of Guvacoline: A Guide for Laboratory Professionals
This guide provides crucial safety and logistical information for the handling of Guvacoline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper disposal of materials. Adherence to these protocols is critical for mitigating potential risks associated with this compound.
This compound, a natural alkaloid found in areca nuts, and its salts (hydrochloride and hydrobromide) are used in research as muscarinic receptor agonists.[1][2][3] While the hazard classification of this compound can vary depending on its salt form, it is imperative to handle all forms with a comprehensive set of safety precautions.[4][5] For instance, this compound hydrochloride is classified as acutely toxic if swallowed.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). | Prevents direct skin contact. Due to a lack of specific glove material testing for this compound, it is advisable to follow general best practices for handling chemicals. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials.
2. Handling and Use:
-
All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
After handling, wash hands thoroughly with soap and water.
3. Spill Management:
-
In the event of a spill, avoid breathing in any dust.
-
Wear appropriate PPE, including gloves, eye protection, and if necessary, respiratory protection.
-
Carefully sweep up the spilled material and place it into a suitable, sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
4. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal.[6]
-
For household disposal of medicines not on the flush list, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then throwing it in the trash.[7] All personal information on prescription labels should be scratched out before disposing of the container.[7]
Operational Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[4] |
| Eye Contact | Rinse opened eye for several minutes under running water. If irritation persists, consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
Emergency Response Logic
Caption: A logical diagram outlining the immediate steps to take in case of accidental exposure to this compound.
References
- 1. This compound | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. targetmol.com [targetmol.com]
- 5. This compound hydrochloride phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 6. abmole.com [abmole.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
